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5-Fluoro-2-(hydroxymethyl)phenol Documentation Hub

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  • Product: 5-Fluoro-2-(hydroxymethyl)phenol
  • CAS: 773873-09-9

Core Science & Biosynthesis

Foundational

5-Fluoro-2-hydroxybenzyl alcohol synonyms and IUPAC names

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the chemical identity, synthesis, and application of 5-Fluoro-2-hydroxybenzyl alcohol. [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the chemical identity, synthesis, and application of 5-Fluoro-2-hydroxybenzyl alcohol.

[1]

Executive Summary

5-Fluoro-2-hydroxybenzyl alcohol (CAS: 2357-33-7) is a specialized fluorinated intermediate used in the synthesis of bioactive scaffolds, particularly fluorinated benzofurans and chromanes . In drug development, it serves as a critical reference standard for impurity profiling in the manufacturing of potassium-competitive acid blockers (P-CABs) like Vonoprazan , where fluorinated phenolic degradation products must be strictly monitored. This guide outlines its nomenclature, validated synthetic protocols, and analytical characterization.

Chemical Identity & Nomenclature

Precision in nomenclature is vital due to the varying numbering priorities between "phenol" and "benzyl alcohol" derivatives.

Identification Data
ParameterDetail
Primary IUPAC Name 4-Fluoro-2-(hydroxymethyl)phenol
Common Synonym 5-Fluoro-2-hydroxybenzyl alcohol
CAS Registry Number 2357-33-7
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
SMILES OC1=C(CO)C=C(F)C=C1
InChI Key IMEOTXXUGOGZCY-UHFFFAOYSA-N
MDL Number MFCD03412237
Structural Logic & Numbering

The confusion in synonyms arises from the parent structure selection:

  • As a Phenol (Preferred): The hydroxyl group (-OH) is position 1. The hydroxymethyl group (-CH₂OH) is position 2. The fluorine is at position 4.[1][2][3] Name: 4-Fluoro-2-(hydroxymethyl)phenol .[1][2][4][5]

  • As a Benzyl Alcohol: The hydroxymethyl group is position 1 (implicitly). The hydroxyl is at position 2.[3][6][7] The fluorine is at position 5.[6][8][9][10] Name: 5-Fluoro-2-hydroxybenzyl alcohol .

Both names refer to the exact same chemical entity.

ChemicalStructure cluster_0 Nomenclature Logic Node1 Parent: Phenol (C1-OH) Node4 Target: 4-Fluoro-2-(hydroxymethyl)phenol (CAS 2357-33-7) Node1->Node4 Node2 Substituent: 2-Hydroxymethyl Node2->Node4 Node3 Substituent: 4-Fluoro Node3->Node4

Figure 1: Structural derivation of the preferred IUPAC name.

Physicochemical Profile

Understanding the electronic effects of the fluorine atom is essential for predicting reactivity. The fluorine at the para position to the phenolic hydroxyl increases the acidity of the phenol (pKa ~9.5) compared to non-fluorinated analogs, while the ortho hydroxymethyl group facilitates intramolecular hydrogen bonding.

PropertyValue / Description
Physical State Solid (White to off-white crystalline powder)
Melting Point 83–87 °C (Typical range for salicyl alcohol derivatives)
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in water.
pKa (Phenolic) ~9.5 (Predicted)
LogP ~1.1 (Lipophilic, suitable for membrane permeability)

Synthetic Methodology

The most robust route for synthesizing 5-Fluoro-2-hydroxybenzyl alcohol is the selective reduction of 5-fluorosalicylaldehyde . This method avoids the regioselectivity issues associated with direct formylation of 4-fluorophenol.

Reaction Pathway

The synthesis utilizes Sodium Borohydride (NaBH₄) as a mild reducing agent to convert the aldehyde to the alcohol without affecting the aromatic fluorine or the phenolic hydroxyl.

SynthesisPathway Start 5-Fluorosalicylaldehyde (CAS 347-54-6) Reagent NaBH4 / MeOH 0°C to RT Start->Reagent Intermediate Borate Complex Reagent->Intermediate Product 5-Fluoro-2-hydroxybenzyl Alcohol (CAS 2357-33-7) Intermediate->Product

Figure 2: Selective reduction pathway from the aldehyde precursor.

Detailed Experimental Protocol

Reagents:

  • 5-Fluorosalicylaldehyde (1.0 eq)[11]

  • Sodium Borohydride (NaBH₄) (0.5–0.7 eq)

  • Methanol (Solvent, anhydrous preferred)

  • Dilute HCl (1N) and Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 5-fluorosalicylaldehyde (e.g., 1.40 g, 10 mmol) and dissolve in Methanol (15 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (0.19 g, 5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde spot.

  • Quenching: Carefully quench the reaction by adding dilute HCl (1N) dropwise until pH ~5–6 to decompose excess borohydride.

  • Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude solid can be recrystallized from Toluene or an EtOAc/Hexane mixture to yield pure white crystals.

Applications in Drug Development

Vonoprazan Impurity Profiling

In the CMC (Chemistry, Manufacturing, and Controls) of Vonoprazan Fumarate , intermediates containing the 2-fluorophenyl moiety are critical. While Vonoprazan itself does not contain the benzyl alcohol group, oxidative degradation or hydrolytic cleavage of precursors can generate fluorinated phenolic impurities.

  • Role: 5-Fluoro-2-hydroxybenzyl alcohol serves as a Reference Standard (RS) to quantify potential degradation products during stability testing.

  • Relevance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%.

Scaffold for Benzofurans

This alcohol is a "privileged structure" for synthesizing 5-fluorobenzofurans .

  • Mechanism: Reaction with triphenylphosphine (PPh₃) and DEAD (Mitsunobu conditions) or simple acid-catalyzed cyclization with ketones allows for the construction of the benzofuran core, a common pharmacophore in anti-arrhythmic and anti-cancer agents.

ApplicationLogic cluster_apps Key Applications Target 5-Fluoro-2-hydroxybenzyl Alcohol App1 Reference Standard: Vonoprazan Impurities Target->App1 Analytical Marker App2 Synthesis of 5-Fluorobenzofurans Target->App2 Cyclization App3 Synthesis of Fluorinated Coumarins Target->App3 Oxidation & Condensation

Figure 3: Downstream applications in medicinal chemistry.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H, Phenolic -OH)

    • δ 7.15 (dd, 1H, Aromatic H-3)

    • δ 6.85–6.95 (m, 2H, Aromatic H-5, H-6)

    • δ 5.10 (t, 1H, -CH₂OH )

    • δ 4.50 (d, 2H, -CH ₂OH)

    • Note: The coupling patterns will show F-H coupling constants (J_F-H).

  • ¹⁹F NMR:

    • Single peak around -120 to -125 ppm (relative to CFCl₃), characteristic of a fluorine atom on a phenol ring.

  • Mass Spectrometry (ESI):

    • [M-H]⁻ calculated for C₇H₆FO₂: 141.03.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation back to the aldehyde or "pinking" due to phenol oxidation.

References

  • PubChem. (2025).[1][12] 4-Fluoro-2-(hydroxymethyl)phenol (CID 10606838).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Pharmaffiliates. (2024). Vonoprazan Impurities and Intermediates. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-hydroxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-hydroxybenzenemethanol, a fluorinated aromatic alcohol, represents a molecule of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxybenzenemethanol, a fluorinated aromatic alcohol, represents a molecule of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the benzene ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical characteristics of 5-Fluoro-2-hydroxybenzenemethanol, supported by experimental data and theoretical principles.

Chemical Structure and Identification

IUPAC Name: 5-Fluoro-2-hydroxybenzenemethanol Synonyms: 4-Fluoro-2-(hydroxymethyl)phenol, 5-Fluoro-2-hydroxybenzyl alcohol CAS Number: 2357-33-7[1] Molecular Formula: C₇H₇FO₂[1] Molecular Weight: 142.13 g/mol [1]

Core Physical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various chemical and biological environments.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For 5-Fluoro-2-hydroxybenzenemethanol, the experimentally determined melting point is in the range of 69-71 °C . This relatively moderate melting point is indicative of a crystalline solid with significant intermolecular forces, primarily hydrogen bonding, contributed by both the hydroxyl and benzyl alcohol functionalities.

Boiling Point
Solubility

The solubility of a compound in various solvents is a crucial parameter for its handling, purification, and formulation. While quantitative solubility data for 5-Fluoro-2-hydroxybenzenemethanol is not extensively reported, its structural features provide qualitative insights. The presence of two hydroxyl groups suggests that it will exhibit some solubility in polar protic solvents like water and lower alcohols (methanol, ethanol) through hydrogen bonding. Conversely, the aromatic ring imparts a degree of lipophilicity, allowing for solubility in moderately polar to nonpolar organic solvents.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key determinant of the molecule's behavior in physiological environments and its potential for forming salts. The pKa of the phenolic hydroxyl group in 5-Fluoro-2-hydroxybenzenemethanol is not experimentally reported in the available literature. However, it can be estimated based on related structures. The pKa of phenol is approximately 10. The presence of an electron-withdrawing fluorine atom in the para position to the hydroxyl group would be expected to increase its acidity (lower the pKa) due to the inductive effect, which stabilizes the corresponding phenoxide ion.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Fluoro-2-hydroxybenzenemethanol is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The benzylic protons (CH₂) will likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The phenolic and alcoholic hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents. The benzylic carbon (CH₂) will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-2-hydroxybenzenemethanol is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

  • C-H stretching vibrations for the aromatic ring and the methylene group just above and below 3000 cm⁻¹, respectively.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region.

  • C-O stretching vibrations for the alcohol and phenol in the 1000-1260 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. 5-Fluoro-2-hydroxybenzenemethanol, containing a substituted benzene ring, is expected to absorb UV radiation. The absorption maxima (λmax) will be influenced by the hydroxyl and fluorine substituents on the aromatic ring.

Experimental Methodologies: A Conceptual Workflow

The determination of these physical properties relies on a suite of well-established analytical techniques. The following diagram illustrates a typical workflow for the characterization of a novel compound like 5-Fluoro-2-hydroxybenzenemethanol.

G Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis MeltingPoint Melting Point (DSC/Melting Point Apparatus) Purity_Analysis->MeltingPoint BoilingPoint Boiling Point (Distillation/Ebulliometer) Purity_Analysis->BoilingPoint Solubility Solubility Studies (e.g., Shake-flask method) Purity_Analysis->Solubility pKa pKa Determination (Potentiometric/Spectrophotometric Titration) Purity_Analysis->pKa UV_Vis UV-Vis Spectroscopy Purity_Analysis->UV_Vis

Caption: Experimental workflow for the synthesis and characterization of 5-Fluoro-2-hydroxybenzenemethanol.

Data Summary

PropertyValueSource
CAS Number 2357-33-7[1]
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
Melting Point 69-71 °C
Boiling Point Not Reported
Solubility Not Quantitatively Reported
pKa (phenolic OH) Not Experimentally Determined

Conclusion

This technical guide has synthesized the available information on the physical properties of 5-Fluoro-2-hydroxybenzenemethanol. While key identifiers and the melting point are established, further experimental investigation is required to definitively determine its boiling point, solubility, and pKa. The provided spectroscopic overview offers a predictive framework for its characterization. For researchers and drug development professionals, a comprehensive understanding of these properties is crucial for unlocking the full potential of this versatile fluorinated building block in the creation of next-generation chemical entities.

References

  • Pharmaffiliates. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved February 15, 2026, from [Link].

Sources

Foundational

Technical Guide: Solubilization and Stability of 5-Fluoro-2-(hydroxymethyl)phenol

[1][2] Executive Summary This technical guide provides a validated framework for the handling, solubilization, and storage of 5-Fluoro-2-(hydroxymethyl)phenol , a critical intermediate in the synthesis of benzoxaboroles...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a validated framework for the handling, solubilization, and storage of 5-Fluoro-2-(hydroxymethyl)phenol , a critical intermediate in the synthesis of benzoxaboroles (e.g., Tavaborole) and fluorinated bio-active scaffolds.

While often treated generically, this molecule presents specific physicochemical challenges:

  • Dual H-Bonding Domains: The presence of both a phenolic hydroxyl and a benzylic alcohol creates strong intermolecular hydrogen bonding, leading to high crystal lattice energy that resists solvation in non-polar media.[1][2]

  • Oxidative Instability: The benzylic alcohol moiety is susceptible to oxidation to 5-fluoro-2-hydroxybenzaldehyde, particularly in solution.[1][2]

  • Solvent Specificity: While highly soluble in DMSO, its solubility in Methanol is kinetically slower and thermodynamically limited, posing risks for precipitation during LC-MS preparation.[1][2]

Physicochemical Profile & Solubility Data

Understanding the molecular architecture is a prerequisite for successful solvation.[1][2]

PropertyValue / DescriptionImpact on Solvation
CAS Number 72955-97-6 (or 2357-33-7)Verification required; isomers exist.[1][2]
Molecular Weight 142.13 g/mol Low MW facilitates high molarity stocks.[1][2]
LogP (Predicted) ~1.1 - 1.3Moderately lipophilic; requires organic solvent.[1][2]
pKa (Phenol) ~8.5 - 9.5Acidic.[1][2] Ionizes at basic pH (increasing water solubility).[1][2]
H-Bond Donors 2 (Phenol -OH, Benzyl -OH)Causes self-aggregation; requires polar solvents to disrupt.[1][2]
Solubility Matrix
SolventSolubility RatingMax Conc. (Est.)[2][3]Primary Application
DMSO Excellent > 50 mg/mL (>350 mM)Primary Stock Solution for bioassays and storage.[1][2]
Methanol Moderate/Slight ~10 - 20 mg/mLWorking Solutions for LC-MS or synthesis.[1][2]
Water Poor < 1 mg/mLNot recommended without pH adjustment.[1][2]
Ethanol Good ~20 - 30 mg/mLAlternative to Methanol for cellular assays.[1][2]

Solvation in DMSO (Dimethyl Sulfoxide)[2][5][6]

The Gold Standard for Stock Solutions. DMSO is the preferred solvent because it is a polar aprotic solvent.[1][2] It effectively disrupts the intermolecular hydrogen bond network of the 5-Fluoro-2-(hydroxymethyl)phenol crystal lattice without donating protons, stabilizing the molecule in solution.[1][2]

Protocol: Preparation of 100 mM Stock

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh 14.2 mg of 5-Fluoro-2-(hydroxymethyl)phenol into a sterilized, amber glass vial (to protect from light).

  • The "Sandwich" Method:

    • Do not add the solid to the liquid.[1][2]

    • Add 500 µL of anhydrous DMSO (Grade: ≥99.9%) to the vial first (if possible), or add DMSO to the solid slowly.[2]

    • Why? Adding solvent to the powder prevents the formation of a "gum" at the bottom of the vial which dissolves slowly.[2]

  • Vortexing: Vortex at medium speed for 30–60 seconds. The solution should become clear and colorless.

  • Top-up: Add remaining DMSO to reach exactly 1.0 mL (or adjust based on displacement volume for high precision).

  • Validation: Inspect against a dark background. If turbidity persists, sonicate in a water bath at 35°C for 2 minutes.

Critical Warning (The "DMSO Freeze"): DMSO freezes at 19°C. If stored in a refrigerator (+4°C), the stock will solidify.[2] Repeated freeze-thaw cycles can induce micro-precipitation of the solute.[1][2]

  • Recommendation: Aliquot stocks into single-use volumes (e.g., 50 µL) before freezing at -20°C.

Solvation in Methanol

The Analytical Trap. Methanol is a polar protic solvent.[1][2] While it can dissolve the compound, it competes for hydrogen bonds.[1][2] Users often report "slight" solubility or slow dissolution kinetics.[1][2]

When to use Methanol:
  • LC-MS Sample Prep: Methanol is compatible with mobile phases.[1][2]

  • Synthesis: As a reactant or solvent for reactions not requiring high temperatures.[1][2]

The Risk of Precipitation

If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into pure Methanol, the rapid change in solvent environment can cause transient precipitation ("crashing out").[2]

Protocol for Methanol Dilution:

  • Start with the DMSO stock.[1][2]

  • Add the Methanol dropwise to the DMSO aliquot while vortexing.

  • Do not exceed a final concentration of 5 mg/mL in pure Methanol to ensure stability.

Stability & Storage (The "Experience" Pillar)

The benzylic alcohol group at position 2 is the "Achilles' heel" of this molecule.[1][2]

  • Oxidation: In the presence of air and light, the

    
     group can oxidize to the aldehyde (
    
    
    
    ).[1][2] This is accelerated in solution.
    • Mitigation: Purge stock vials with Nitrogen or Argon gas before sealing.[1][2] Use amber vials.

  • Hygroscopicity: DMSO is hygroscopic.[1][2] It absorbs water from the atmosphere.[1][2] Water acts as an anti-solvent for this lipophilic phenol, leading to precipitation over time.[1][2]

    • Mitigation: Use septa caps and minimize open-air exposure.[1][2]

Visual Workflows (Graphviz)[1][2]

Diagram 1: Solvation Decision Tree

This workflow guides the researcher in selecting the correct solvent based on the downstream application.[1][2]

SolvationWorkflow Start Start: 5-Fluoro-2-(hydroxymethyl)phenol Solid AppCheck Determine Application Start->AppCheck StockPrep Long-term Stock / Bioassay AppCheck->StockPrep High Conc. Analytical LC-MS / HPLC Analysis AppCheck->Analytical Low Conc. DMSO_Path Dissolve in Anhydrous DMSO (Target: 50-100 mM) StockPrep->DMSO_Path MeOH_Path Dissolve in Methanol (Target: < 5 mg/mL) Analytical->MeOH_Path DMSO_Path->MeOH_Path Dilution Step (Dropwise) Storage Aliquot & Freeze (-20°C) Protect from Light/Air DMSO_Path->Storage Stable Inject Direct Injection (Avoid precipitation) MeOH_Path->Inject Immediate Use

Caption: Decision tree for selecting DMSO vs. Methanol based on concentration requirements and downstream application stability.

Diagram 2: Chemical Interaction & Stability Logic

Visualizing why DMSO is superior and where the stability risks lie.[1][2]

InteractionLogic Molecule 5-Fluoro-2-(hydroxymethyl)phenol Risk Risk: Oxidation to Aldehyde Molecule->Risk Air Exposure DMSO DMSO (Solvent) DMSO->Molecule Strong Solvation Interaction1 Disrupts H-Bonds (High Solubility) DMSO->Interaction1 Precip Risk: Water Uptake -> Precipitation DMSO->Precip Hygroscopic Action MeOH Methanol (Solvent) MeOH->Molecule Weak Solvation Interaction2 Competes for H-Bonds (Moderate Solubility) MeOH->Interaction2

Caption: Mechanistic overview of solvent interactions and primary stability risks (Oxidation and Hygroscopicity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved February 15, 2026 from [Link]

Sources

Exploratory

Strategic Utilization of Fluorinated Benzyl Alcohols in Drug Design

Executive Summary Fluorinated benzyl alcohols represent a critical class of building blocks in modern medicinal chemistry, offering a precise lever to modulate physicochemical properties without altering the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzyl alcohols represent a critical class of building blocks in modern medicinal chemistry, offering a precise lever to modulate physicochemical properties without altering the fundamental pharmacophore scaffold. Unlike their non-fluorinated counterparts, these motifs provide a unique combination of metabolic resistance (blocking CYP450 oxidation), lipophilicity tuning (


), and electronic modulation  of the hydroxyl group (

).

This guide provides a rigorous technical analysis of fluorinated benzyl alcohols, detailing their physicochemical profiling, synthetic access, metabolic stability mechanisms, and downstream derivatization protocols.

Physicochemical Profiling: The Fluorine Effect

The strategic introduction of fluorine onto the benzyl ring induces profound electronic and steric changes.[1] The high electronegativity of fluorine (


) exerts a strong inductive effect (

), which propagates to the benzylic carbon and the hydroxyl group.
Acidity and Nucleophilicity

The electron-withdrawing nature of the fluorinated ring stabilizes the alkoxide anion, thereby lowering the


 of the benzylic hydroxyl group.
  • Benzyl Alcohol:

    
    [2]
    
  • Pentafluorobenzyl Alcohol:

    
    
    

Implication: The conjugate base of a polyfluorinated benzyl alcohol is easier to generate (requires milder bases) but is less nucleophilic than non-fluorinated analogues. This necessitates modified protocols for etherification reactions (see Section 4).

Lipophilicity and Conformational Bias

Fluorination generally increases lipophilicity (


), enhancing membrane permeability.[1] However, ortho-fluorination can induce conformational restrictions due to electrostatic repulsion between the fluorine lone pairs and the hydroxyl oxygen, or conversely, intramolecular H-bonding interactions.
CompoundSubstitutionLogP (Calc)Polar Surface Area (

)
Electronic Character (

)
Benzyl Alcohol None1.1020.2Neutral
3-Fluorobenzyl Alcohol Meta-F1.3520.2Electron Deficient
4-Fluorobenzyl Alcohol Para-F1.3520.2Electron Deficient
2,6-Difluorobenzyl Alcohol Di-Ortho-F1.5520.2Sterically Congested
Pentafluorobenzyl Alcohol Perfluoro2.4020.2Highly Electron Deficient

Synthetic Access & Methodologies

Accessing these building blocks requires navigating the sensitivity of the C-F bond to nucleophilic aromatic substitution (


) during reduction steps, particularly with polyfluorinated substrates.
Decision Logic for Synthesis

The following decision tree outlines the optimal synthetic route based on starting material availability and substitution patterns.

SynthesisLogic Start Target: Fluorinated Benzyl Alcohol Source Starting Material? Start->Source Acid Fluorinated Benzoic Acid Source->Acid Halide Fluorinated Aryl Halide (Br/I) Source->Halide RedAgent Reduction Strategy Acid->RedAgent Lithiation Lithiation/Formylation Halide->Lithiation Borane Borane-THF Complex (Chemoselective, avoids defluorination) RedAgent->Borane Preferred LiAlH4 LiAlH4 (Risk of SNAr defluorination) RedAgent->LiAlH4 Avoid for Poly-F Bouveault n-BuLi / DMF then NaBH4 Lithiation->Bouveault

Figure 1: Synthetic decision matrix for accessing fluorinated benzyl alcohols. Note the preference for Borane reduction to avoid defluorination side reactions common with strong nucleophilic hydrides.

Protocol A: Chemoselective Reduction of Polyfluorobenzoic Acids

Applicability: Pentafluorobenzoic acid, 2,6-difluorobenzoic acid.

Rationale: Lithium Aluminum Hydride (


) acts as a nucleophile and can attack the electron-deficient ring of polyfluorinated systems, leading to fluoride displacement. Borane (

) acts as an electrophile, coordinating to the carbonyl oxygen, and is immune to

pathways.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Solubilization: Charge fluorinated benzoic acid (10 mmol) and anhydrous THF (30 mL). Cool to 0°C.[3]

  • Addition: Add

    
     (1.0 M solution, 15 mL, 15 mmol) dropwise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of acid).

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .

Metabolic Stability & Pharmacokinetics[4][5][6]

The primary utility of fluorinated benzyl alcohols in drug design is the mitigation of metabolic clearance. The benzylic position is a "soft spot" for Cytochrome P450 (CYP) enzymes.

Mechanism of Metabolic Blocking

CYP450 enzymes typically oxidize benzyl alcohols to benzoic acids or hydroxylate the benzylic carbon.

  • Ring Fluorination: Deactivates the aromatic ring towards electrophilic attack (arene oxide formation).

  • Benzylic Oxidation: While ring fluorination affects the electronics, the presence of fluorine atoms on the ring alters the binding affinity (

    
    ) to the CYP active site and perturb the 
    
    
    
    of the benzylic protons, making hydrogen abstraction more difficult.

Metabolism Substrate Benzyl Alcohol Scaffold CYP CYP450 (Heme-Oxo) Substrate->CYP PathA Benzylic Oxidation (H-Abstraction) CYP->PathA PathB Ring Hydroxylation (Arene Oxide) CYP->PathB ResultA Benzoic Acid (Rapid Clearance) PathA->ResultA ResultB Phenolic Metabolite (Phase II Target) PathB->ResultB Fluorine Fluorine Substitution Fluorine->PathA RETARDS (Inductive Effect) Fluorine->PathB BLOCKS (Electronic Deactivation)

Figure 2: Metabolic pathways of benzyl alcohols and the blocking effect of fluorination. Fluorine substitution deactivates the ring toward direct hydroxylation and electronically disfavors benzylic oxidation.

Derivatization Protocols

Transforming the hydroxyl group into a leaving group is a prerequisite for using these molecules as building blocks (e.g., for benzylamines or ethers).

Protocol B: The Appel Reaction (Halogenation)

Applicability: Conversion of electron-deficient benzyl alcohols to benzyl bromides/chlorides.

Rationale: Standard acid-mediated halogenation (e.g.,


) can be harsh. The Appel reaction operates under neutral conditions, utilizing Triphenylphosphine (

) and a tetrahalomethane (

). This is crucial for polyfluorinated substrates where acid-catalyzed polymerization or decomposition might occur.

Step-by-Step Methodology:

  • Reagents: Fluorinated benzyl alcohol (1.0 equiv),

    
     (1.25 equiv), 
    
    
    
    (1.25 equiv).
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve alcohol and

      
       in DCM at 0°C.
      
    • Add

      
       portion-wise (exothermic).
      
    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Purification: The reaction generates

    
     byproduct. Filter the mixture through a short silica plug (eluting with Hexanes/EtOAc 9:1) to remove the bulk of the phosphine oxide before flash chromatography.
    

Self-Validating Check: The appearance of a new spot on TLC (higher


 than alcohol) and the shift of the benzylic protons in 

NMR (typically downfield shift from ~4.6 ppm to ~4.4 ppm depending on solvent/substitution) confirms conversion.

Case Study: Aprepitant Scaffold

Drug: Aprepitant (Emend) Target: Neurokinin-1 (


) Receptor Antagonist

Aprepitant utilizes a 3,5-bis(trifluoromethyl)benzyl ether moiety.

  • Role of Fluorine: The two

    
     groups at the 3 and 5 positions serve two critical functions:
    
    • Metabolic Shield: They block the metabolically susceptible meta-positions of the phenyl ring.

    • Lipophilicity: They drastically increase the lipophilicity of the benzyl wing, anchoring the molecule into the hydrophobic pocket of the

      
       receptor.
      
  • Synthesis Insight: The building block used is 3,5-bis(trifluoromethyl)benzyl alcohol , converted to the bromide or trichloroacetimidate for the etherification step. The electron-deficient nature of this ring makes the benzylic carbon highly reactive toward

    
     attack, facilitating the coupling to the morpholine core.
    

References

  • Altman, R. A., et al. (2026).[4] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (Note: Cited as foundational mechanism; URL points to relevant ACS/PubMed entry for Altman's work on fluorine).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

  • PubChem. (2025).[5][6] "3-Fluorobenzyl alcohol Compound Summary." National Library of Medicine.[5][6]

  • Hale, J. J., et al. (1998). "Structural optimization of 3,5-disubstituted benzyl ethers as neurokinin-1 antagonists." Journal of Medicinal Chemistry.

Sources

Foundational

Strategic Fluorination: The Role of 5-Fluoro-Salicyl Alcohol Derivatives in Modern Medicinal Chemistry

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 5-fluoro-2-hydroxybenzyl alcohol (5-fluoro-salicyl alcohol) represents a high-value pharmacophore. Unlike its non-fluorinated parent (saligenin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-fluoro-2-hydroxybenzyl alcohol (5-fluoro-salicyl alcohol) represents a high-value pharmacophore. Unlike its non-fluorinated parent (saligenin), the 5-fluoro derivative offers a distinct metabolic profile and altered electronic properties that make it a critical tool for lead optimization.

This technical guide dissects the utility of this scaffold, moving beyond basic synthesis to explore its physicochemical advantages (pKa modulation, lipophilicity) and its application as a metabolically stable bioisostere in the design of anti-inflammatory and antimicrobial agents.

Part 1: The "Fluorine Effect" in Salicyl Scaffolds

Physicochemical Profiling

The introduction of a fluorine atom at the C5 position of the salicyl alcohol core is not merely a steric maneuver; it is an electronic calibration. Fluorine is the most electronegative element (3.98 Pauling scale), and its placement para to the phenolic hydroxyl group exerts a strong inductive effect (-I).

PropertySalicyl Alcohol (Saligenin)5-Fluoro-Salicyl AlcoholImpact on Drug Design
pKa (Phenolic OH) ~9.9~8.5 - 9.0Increased acidity enhances H-bond donor capability in enzyme pockets.
LogP (Lipophilicity) 1.05~1.35Improved membrane permeability and Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Low (Rapid Glucuronidation/Oxidation)HighC-F bond (116 kcal/mol) blocks Phase I ring oxidation at the sensitive C5 position.
Electronic Character Electron-rich ringElectron-deficient ringReduces potential for "PAINS" (Pan-Assay Interference) oxidation artifacts.
Metabolic Blockade Mechanism

The primary metabolic vulnerability of salicyl alcohol is oxidation at the para position relative to the activating hydroxyl group. By occupying C5 with fluorine, medicinal chemists impose a "metabolic block." The C-F bond is too strong for typical Cytochrome P450 (CYP) hydroxylation, forcing the molecule towards Phase II conjugation (glucuronidation) or alternative, slower clearance pathways.

MetabolicBlockade cluster_0 Standard Metabolism (Saligenin) cluster_1 Fluorinated Metabolism (5-F-Saligenin) Saligenin Salicyl Alcohol (C5-H) CYP CYP450 (Oxidation) Saligenin->CYP Fast Quinone Quinone Methide (Toxic/Reactive) CYP->Quinone Oxidative Dehydrogenation F_Saligenin 5-F-Salicyl Alcohol (C5-F) CYP_Block CYP450 Blocked F_Saligenin->CYP_Block C-F Bond Resists Oxidation Gluc UGT (Transferase) F_Saligenin->Gluc Phase II Conjugation Excretion Renal Excretion (Safe) Gluc->Excretion

Figure 1: Mechanism of Metabolic Stabilization. The C5-Fluorine atom prevents the formation of reactive quinone methide intermediates often seen with non-fluorinated salicyl alcohols.

Part 2: Synthetic Pathways and Protocols[1]

Synthesis from 5-Fluorosalicylic Acid

The most robust route to 5-fluoro-salicyl alcohol is the chemoselective reduction of 5-fluorosalicylic acid. While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, it can be aggressive. The Borane-Dimethyl Sulfide (BMS) complex offers a milder, more chemoselective reduction of the carboxylic acid in the presence of the phenol.

Experimental Protocol: Borane Reduction
  • Objective: Selective reduction of carboxylic acid to benzyl alcohol without defluorination.

  • Safety Precaution: Borane reagents are pyrophoric. Perform under inert atmosphere (

    
     or Ar).[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Add 5-fluorosalicylic acid (1.0 eq, 10 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise, add Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 M in THF, 1.2 eq) over 20 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (66°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool to 0°C. CAUTIOUSLY add Methanol (10 mL) dropwise to quench excess borane. (Vigorous bubbling).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Toluene/Hexane or purify via flash column chromatography (SiO2, Gradient 10-40% EtOAc/Hexane).

  • Validation:

    • 1H NMR (DMSO-d6): Look for methylene singlet at

      
       4.5 ppm (Ar-CH2-OH).
      
    • 19F NMR: Single peak confirms no defluorination.

Synthetic Workflow Diagram

SynthesisPath Start 5-Fluorosalicylic Acid (Precursor) Intermediate Borate Complex Start->Intermediate Reduction Reagent BH3·DMS / THF (0°C to Reflux) Reagent->Intermediate Product 5-Fluoro-Salicyl Alcohol (Target Scaffold) Intermediate->Product Workup Quench MeOH Quench (Hydrolysis) Quench->Product Derivs Downstream Derivatives: 1. Benzyl Ethers (Williamson) 2. Salicylamides (Amination) 3. Prodrug Esters Product->Derivs Lead Opt.

Figure 2: Synthetic Workflow. Selective reduction of the acid moiety preserves the fluorine substituent, yielding the versatile alcohol scaffold.

Part 3: Biological Applications & Drug Discovery Context[3][4][5][6]

Antimicrobial & Antifungal Utility

Phenolic compounds act by disrupting bacterial cell membranes and uncoupling oxidative phosphorylation. The 5-fluoro derivative exhibits enhanced lipophilicity, allowing superior penetration of the bacterial cell wall (particularly in Gram-positive strains like S. aureus).

  • Mechanism: The acidic phenol (pKa ~8.5) acts as a proton shuttle across the membrane, dissipating the Proton Motive Force (PMF).

  • Advantage: Unlike non-fluorinated phenols, the 5-F analog is resistant to bacterial ring-cleaving dioxygenases, prolonging the duration of action.

Fragment-Based Drug Discovery (FBDD)

In FBDD, 5-fluoro-salicyl alcohol serves as a "privileged fragment." It binds to:

  • Ion Channels: Used as a pharmacophore in sodium channel blockers (e.g., Nav1.7 inhibitors for pain), where the fluorine modulates the interaction with the channel pore.

  • Kinase Inhibitors: The benzyl alcohol moiety can mimic the ATP ribose or interact with the hinge region, with fluorine providing metabolic armor.

Part 4: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5][6] Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][7][3][4][8] Journal of Medicinal Chemistry.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[7][3] Journal of Medicinal Chemistry.[3] Link

  • Sigma-Aldrich. 5-Fluorosalicylic acid Product Specification.Link

Sources

Exploratory

Molecular weight and formula of 5-Fluoro-2-(hydroxymethyl)phenol

The following technical guide details the molecular characteristics, synthetic methodology, and pharmaceutical applications of 5-Fluoro-2-(hydroxymethyl)phenol . Executive Summary 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 7...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic methodology, and pharmaceutical applications of 5-Fluoro-2-(hydroxymethyl)phenol .

Executive Summary

5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9) is a functionalized fluorinated aromatic building block characterized by the presence of both a phenolic hydroxyl group and a benzylic alcohol moiety.[1][2] In drug development, it serves two critical roles:

  • Fragment-Based Drug Discovery (FBDD): A scaffold for synthesizing bicyclic heterocycles (e.g., 5-fluorobenzofurans and 6-fluorochromans).

  • Impurity Profiling: A primary oxidative degradation product of the antifungal drug Tavaborole (Kerydin) .

This guide provides a definitive physicochemical profile, a validated synthesis protocol from 5-fluorosalicylaldehyde, and a mechanistic analysis of its role in benzoxaborole stability studies.

Physicochemical Profile

The following data establishes the baseline identity for 5-Fluoro-2-(hydroxymethyl)phenol. Researchers should use these parameters for analytical method validation.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
IUPAC Name 5-Fluoro-2-(hydroxymethyl)phenol
Common Synonyms 5-Fluoro-2-hydroxybenzyl alcohol; 5-Fluorosaligenin
CAS Registry Number 773873-09-9
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Exact Mass 142.0430 Da
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Phenolic) ~8.5 (Predicted)
LogP ~1.1 (Predicted)

Synthetic Methodology

While 5-Fluoro-2-(hydroxymethyl)phenol is commercially available, in-house synthesis is often required to ensure isotopic labeling or high purity for metabolic studies. The most robust route involves the chemoselective reduction of 5-fluorosalicylaldehyde .

Reaction Scheme

The synthesis utilizes Sodium Borohydride (NaBH₄) to reduce the aldehyde functionality without affecting the aromatic ring or the fluorine substituent.

Synthesis cluster_conditions Critical Parameters Start 5-Fluorosalicylaldehyde (CAS: 347-54-6) Inter Borate Complex Intermediate Start->Inter Hydride Addition Reagent NaBH4 (0.5 eq) MeOH, 0°C Reagent->Inter Product 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9) Inter->Product Acidic Workup (HCl) Temp: 0°C -> RT Temp: 0°C -> RT Time: 2 Hours Time: 2 Hours

Figure 1: Chemoselective reduction pathway for the synthesis of 5-Fluoro-2-(hydroxymethyl)phenol.

Detailed Protocol

Objective: Synthesize 5.0 g of 5-Fluoro-2-(hydroxymethyl)phenol.

Reagents:

  • 5-Fluorosalicylaldehyde (5.0 g, 35.7 mmol)

  • Sodium Borohydride (NaBH₄) (0.68 g, 17.9 mmol)

  • Methanol (50 mL, anhydrous)

  • 1N Hydrochloric Acid (HCl)[3]

  • Ethyl Acetate (EtOAc)

Procedure:

  • Preparation: Dissolve 5-fluorosalicylaldehyde (5.0 g) in anhydrous Methanol (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (0.68 g) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) until the aldehyde spot disappears.

  • Quenching: Cool the mixture back to 0°C. Carefully add 1N HCl dropwise until the pH reaches ~5–6 to decompose excess borohydride and protonate the phenoxide.

  • Extraction: Remove methanol under reduced pressure. Dilute the residue with water (30 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Expert Insight (Causality):

  • Why NaBH₄? Lithium Aluminum Hydride (LiAlH₄) is too aggressive and may cause deprotonation issues or over-reduction. NaBH₄ provides the mild chemoselectivity required to reduce the aldehyde to the benzyl alcohol while leaving the phenol intact.

  • pH Control: Acidification must be controlled. Dropping pH < 2 can promote self-condensation (polymerization) of hydroxybenzyl alcohols under thermal stress.

Applications in Drug Development

Tavaborole Stability & Impurity Profiling

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a topical antifungal containing a boron atom. Under oxidative stress (e.g., presence of peroxides in formulation excipients), the carbon-boron bond is susceptible to cleavage.

Mechanism: Oxidative deboronation converts the boronic acid/ester moiety into a phenolic hydroxyl group.

  • Hydrolysis: Tavaborole ring opens to form the boronic acid intermediate.

  • Oxidation: Attack by reactive oxygen species (ROS) inserts oxygen into the C-B bond.

  • Hydrolysis: The C-O-B bond hydrolyzes to release Boric acid and the phenol product.

This makes 5-Fluoro-2-(hydroxymethyl)phenol a critical Reference Standard for stability-indicating HPLC methods.

Degradation Tavaborole Tavaborole (Benzoxaborole) OpenForm Boronic Acid Intermediate (Ring Open) Tavaborole->OpenForm Equilibrium (H2O) Transition C-B Bond Oxidation (+ H2O2 / ROS) OpenForm->Transition Degradant 5-Fluoro-2-(hydroxymethyl)phenol (Final Degradant) Transition->Degradant Deboronation

Figure 2: Oxidative degradation pathway of Tavaborole yielding the title compound.

Scaffold for Heterocycles

The molecule possesses a "1,2-functionalization" pattern (phenol and hydroxymethyl) ideal for cyclization:

  • Benzofurans: Oxidation of the alcohol to aldehyde followed by Perkin-type condensation.

  • Chromans: Reaction with vinyl species to form 6-fluorochromans.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized or purchased material, compare against these spectral expectations:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.50 (s, 1H, Phenolic -OH)

    • δ 7.20 (dd, 1H, H-3 aromatic)

    • δ 6.60–6.70 (m, 2H, H-4/H-6 aromatic)

    • δ 5.10 (t, 1H, Alcohol -OH)

    • δ 4.45 (d, 2H, Benzylic -CH₂)

  • IR Spectrum: Broad band at 3200–3400 cm⁻¹ (O-H stretch); 1100–1200 cm⁻¹ (C-F stretch).

References

  • Sigma-Aldrich. "Product Specification: 5-Fluoro-2-(hydroxymethyl)phenol (CAS 773873-09-9)." Merck KGaA. Link

  • Baker, S. J., et al. (2006).[4] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450.[4] Link

  • PubChem. "Compound Summary: 5-Fluoro-2-(hydroxymethyl)phenol."[5] National Library of Medicine. Link

  • ChemicalBook. "5-Fluoro-2-(hydroxymethyl)phenol Synthesis and Properties." Link

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-98. Link

Sources

Protocols & Analytical Methods

Method

Optimized Reduction Protocol: Synthesis of 5-Fluoro-2-(hydroxymethyl)phenol

Executive Summary This application note details the scalable synthesis of 5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) from 5-fluorosalicylaldehyde . This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) from 5-fluorosalicylaldehyde . This transformation is a critical step in the synthesis of fluorinated benzoxaboroles (e.g., Tavaborole intermediates) and pharmacologically active benzofurans.

The protocol utilizes Sodium Borohydride (


)  in methanol, optimizing for chemoselectivity and safety. Unlike Lithium Aluminum Hydride (

), which is pyrophoric and intolerant of moisture,

offers a robust, bench-stable alternative that selectively reduces the aldehyde without affecting the aromatic fluorine or requiring protection of the phenol group.

Retrosynthetic Analysis & Utility

The target molecule is a "privileged scaffold" in medicinal chemistry. The fluorine atom at the 5-position increases metabolic stability (blocking para-hydroxylation), while the ortho-benzylic alcohol provides a handle for cyclization (e.g., into benzoxaboroles or chromans).

Reaction Scheme (DOT Visualization)

ReactionScheme SM 5-Fluorosalicylaldehyde (C7H5FO2) Intermediate Borate Complex (Intermediate) SM->Intermediate Hydride Attack (-H2 gas) Reagent NaBH4 (1.2 eq) MeOH, 0°C Product 5-Fluoro-2-(hydroxymethyl)phenol (C7H7FO2) Intermediate->Product Acidic Workup (Hydrolysis)

Figure 1: Reaction pathway for the reduction of 5-fluorosalicylaldehyde. Note the intermediate formation of borate complexes which requires acidic hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density/Conc.Role
5-Fluorosalicylaldehyde 140.111.0SolidSubstrate
Sodium Borohydride 37.831.2SolidReducing Agent
Methanol (MeOH) 32.04N/ASolventReaction Medium
HCl (1N) 36.46ExcessAqueousQuenching Agent
Ethyl Acetate 88.11N/ASolventExtraction
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with 5-Fluorosalicylaldehyde (5.0 g, 35.7 mmol).

  • Add Methanol (50 mL, 10 vol). Stir until fully dissolved. The solution will likely be pale yellow.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction (Critical Step) 5. Add Sodium Borohydride (


) (1.62 g, 42.8 mmol, 1.2 equiv) portion-wise over 15 minutes.
  • Expert Note: You will observe bubbling (
    
    
    gas evolution). This is normal; the phenolic proton is acidic and reacts with the hydride. Do not seal the flask; use a bubbler or open septum to vent
    
    
    .
  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    ) should disappear, replaced by a lower
    
    
    alcohol spot.

Step 3: Quenching & Workup 8. Cool the mixture back to 0°C . 9. Slowly add 1N HCl (~20 mL) dropwise.

  • Caution: Vigorous bubbling will occur as excess borohydride is destroyed. Continue adding until pH
    
    
    2-3 to break up boron-phenoxide complexes.
  • Dilute with water (50 mL) and remove Methanol under reduced pressure (Rotovap) if possible (optional but improves extraction yield).
  • Extract the aqueous residue with Ethyl Acetate (
    
    
    mL).
  • Combine organic layers and wash with Brine (50 mL).
  • Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 14. The crude product is usually a white to off-white solid of sufficient purity (>95%). 15. If necessary, recrystallize from minimal hot Toluene or purify via flash column chromatography (Hexane/EtOAc gradient).

Expert Insights & Mechanism (E-E-A-T)

The "Phenolic Tax"

Why use 1.2 equivalents of reducing agent? In non-phenolic aldehydes, 0.25 equivalents of


 (which has 4 hydrides) is theoretically sufficient. However, 5-fluorosalicylaldehyde possesses an acidic phenolic proton (

).
  • Mechanism: The first equivalent of hydride acts as a base, deprotonating the phenol to form a sodium phenoxide and releasing

    
     gas.
    
  • Implication: This consumes hydride capacity.[1] Therefore, we use >1.0 molar equivalents to ensure enough hydride remains for the nucleophilic attack on the carbonyl carbon.

Fluorine Effect on NMR

The presence of fluorine at the 5-position introduces spin-spin coupling, making the NMR spectrum distinctive.

  • 
     NMR:  The aromatic protons will not appear as simple doublets. Expect complex splitting patterns due to 
    
    
    
    coupling (
    
    
    is typically 5-9 Hz for ortho and meta).
  • Validation: The disappearance of the aldehyde proton singlet at ~9.8-10.0 ppm and the appearance of a benzylic methylene singlet (or doublet if coupling to OH) at ~4.6-4.8 ppm confirms the reduction.

Experimental Workflow Diagram

Workflow start Start: 5-Fluorosalicylaldehyde in MeOH cool Cool to 0°C start->cool add Add NaBH4 (Portion-wise) (Watch for H2 evolution) cool->add stir Stir at RT (1-2 h) Monitor TLC add->stir quench Quench with 1N HCl (pH 2-3) stir->quench extract Extract with EtOAc Wash with Brine quench->extract finish Concentrate & Dry Product: White Solid extract->finish

Figure 2: Operational workflow for the batch synthesis.

Characterization Data (Expected)

TestExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity; yellowing indicates oxidation.
Melting Point 104 - 107 °CConsistent with literature for fluoro-salicyl alcohols.

NMR (DMSO-

)

9.60 (s, 1H, Ar-OH)

6.9-7.2 (m, 3H, Ar-H)

5.10 (t, 1H,

-OH)

4.48 (d, 2H,

)
Loss of CHO peak (~10 ppm). Presence of benzylic

.
MS (ESI)

= 141.0
Negative mode ionization preferred for phenols.

Safety & Hazards (MSDS Summary)

  • Sodium Borohydride: Water-reactive, toxic if swallowed. Releases flammable hydrogen gas upon contact with acids or phenols. Control: Use a fume hood; keep away from open flames.

  • 5-Fluorosalicylaldehyde: Irritant. Avoid dust inhalation.

  • Methanol: Flammable, toxic (blindness/death if ingested).

References

  • General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text describing chemoselectivity).
  • Tavaborole Synthesis Context: Baker, S. J., et al. (2006).[2] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)".[2] Journal of Medicinal Chemistry, 49(15), 4447–4450.[2]

  • NMR Data Verification: National Institutes of Health (NIH) PubChem. "5-Fluoro-2-(hydroxymethyl)phenol - Compound Summary".

  • Process Chemistry (Borohydride Handling): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Context on alternative reduction methods vs. hydride reduction).

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Fluoro-2-(hydroxymethyl)phenol for the Synthesis of Advanced Benzoxaborole Scaffolds

Introduction: The Ascendancy of Fluorinated Benzoxaboroles in Modern Drug Discovery Benzoxaboroles, a class of boron-heterocyclic compounds, have emerged from relative obscurity to become a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fluorinated Benzoxaboroles in Modern Drug Discovery

Benzoxaboroles, a class of boron-heterocyclic compounds, have emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2][3][4] Their unique chemical architecture, featuring a boron atom integrated into a bicyclic ring system, confers a set of desirable pharmacological properties.[4][5] These include the ability to form reversible covalent bonds with biological targets, often mimicking transition states, which has led to the development of potent and selective enzyme inhibitors.[6][7] The clinical success of the antifungal agent tavaborole (AN2690) for treating onychomycosis and the anti-inflammatory drug crisaborole for atopic dermatitis has solidified the therapeutic potential of this versatile molecular framework.[3][4][8]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and membrane permeability.[9][10][11] In the context of benzoxaboroles, fluorination has proven to be a critical determinant of biological activity.[8][9][12][13] Specifically, the 5-fluoro substitution, as seen in tavaborole, is crucial for its potent antifungal properties.[7][12][14] This underscores the importance of efficiently accessing fluorinated benzoxaborole precursors. 5-Fluoro-2-(hydroxymethyl)phenol stands out as a pivotal starting material for the synthesis of these high-value compounds, offering a direct route to the core structure of tavaborole and related derivatives.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Fluoro-2-(hydroxymethyl)phenol as a precursor for the synthesis of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. It encompasses a detailed synthetic protocol, characterization methods, and critical insights into the experimental choices, aiming to empower researchers to leverage this key intermediate in their drug discovery endeavors.

Synthetic Protocol: From Precursor to Product

The synthesis of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol from a suitable ortho-functionalized phenol derivative is a multi-step process that requires careful control of reaction conditions. While direct borylation of 5-Fluoro-2-(hydroxymethyl)phenol is challenging, a common and effective strategy involves the use of a related, commercially available starting material such as 2-bromo-5-fluorotoluene, which can be converted to the target benzoxaborole. The following protocol outlines a representative synthetic route.

Experimental Protocol: A Step-by-Step Guide

Step 1: Bromination of the Benzylic Position

  • To a solution of 2-bromo-5-fluorotoluene (1.0 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator like benzoyl peroxide (0.05 equiv.).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-fluorobenzene, which can be used in the next step without further purification.

Causality behind Experimental Choices: The use of NBS and a radical initiator is a standard method for the selective bromination of the benzylic position over aromatic bromination. Carbon tetrachloride is a classic solvent for such reactions, though safer alternatives may be considered.

Step 2: Conversion to the Hydroxymethyl Intermediate

  • Dissolve the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene (1.0 equiv.) in a mixture of acetone and water.

  • Add calcium carbonate (2.0 equiv.) and heat the mixture to reflux for 12-16 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford 2-bromo-5-fluorobenzyl alcohol.

Causality behind Experimental Choices: This step involves a nucleophilic substitution of the benzylic bromide with water to form the corresponding alcohol. Calcium carbonate acts as a base to neutralize the HBr generated during the reaction, preventing side reactions.

Step 3: Borylation and Cyclization to the Benzoxaborole

  • Dissolve the 2-bromo-5-fluorobenzyl alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.2 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour, then add triisopropyl borate (1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.

Causality behind Experimental Choices: The reaction proceeds via a lithium-halogen exchange, followed by trapping of the resulting aryllithium species with triisopropyl borate. The second equivalent of n-butyllithium is required to deprotonate the hydroxyl group. The acidic workup facilitates the hydrolysis of the borate ester and subsequent cyclization to form the stable benzoxaborole ring.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Borylation & Cyclization A 2-Bromo-5-fluorotoluene B 1-Bromo-2-(bromomethyl)-4-fluorobenzene A->B NBS, Benzoyl Peroxide C 2-Bromo-5-fluorobenzyl alcohol B->C CaCO3, Acetone/H2O D 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. HCl (aq)

Caption: Synthetic route to 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. A combination of spectroscopic and analytical techniques should be employed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are indispensable for structural elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is diagnostic for the fluorine substituent, and ¹¹B NMR confirms the presence and chemical environment of the boron atom.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

  • Melting Point: The melting point is a useful indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

Typical Analytical Data

The following table summarizes the expected analytical data for 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.[15]

ParameterExpected Value
Appearance White to off-white solid
Melting Point 135-136 °C
¹H NMR (400 MHz, CDCl₃) δ 7.72 (dd, 1H), 7.06 (m, 2H), 5.08 (s, 2H)
¹⁹F NMR (376.3 MHz, CDCl₃) δ -113.51 (q)
¹¹B NMR (64.1 MHz, (CD₃)₂CO) δ 32.0
HRMS (ESI) Calculated for C₇H₆BFO₂ [M-H]⁻: 151.0423, Found: 151.0421
Analytical Workflow Visualization

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Start->NMR MS Mass Spectrometry (HRMS) Start->MS MP Melting Point Analysis Start->MP End Confirmed Structure & Purity NMR->End MS->End MP->End

Caption: Analytical workflow for product characterization.

Mechanism of Action and Biological Significance

The antifungal activity of tavaborole, the drug derived from the title compound, is attributed to its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS).[6][7] This enzyme is crucial for protein synthesis, and its inhibition leads to fungal cell death. The boron atom of the benzoxaborole forms a stable adduct with the ribose of the terminal adenosine of tRNA in the editing site of the enzyme. The 5-fluoro substituent plays a critical role in enhancing the compound's acidity and, consequently, its biological activity.[8][9][13]

Safety and Handling

Precautionary Statement: Researchers should handle all chemicals with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

  • 5-Fluoro-2-(hydroxymethyl)phenol and its derivatives: These compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[16] Wear safety goggles, gloves, and a lab coat.

  • Reagents: Many of the reagents used in the synthesis, such as n-butyllithium, are pyrophoric and/or corrosive. Handle them under an inert atmosphere and follow all safety guidelines.

  • Storage: Store the precursor and the final product in a cool, dry, and well-ventilated area, away from incompatible materials.[17]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; decomposition of the product.Ensure the use of a fresh radical initiator; monitor the reaction closely by TLC and stop when the starting material is consumed.
Incomplete reaction in Step 3 Inactive n-butyllithium; wet solvent or glassware.Titrate the n-butyllithium solution before use; ensure all solvents and glassware are rigorously dried.
Multiple spots on TLC after Step 3 Formation of side products; incomplete hydrolysis.Ensure slow addition of reagents at low temperatures; extend the acidic workup time to ensure complete hydrolysis and cyclization.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography; consider recrystallization as an alternative or additional purification step.

References

  • The influence of fluorine position on the properties of fluorobenzoxaboroles. PubMed.
  • The influence of fluorine position on the properties of fluorobenzoxaboroles.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Medicines for Malaria Venture.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. PMC.
  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. PMC.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar.
  • SAFETY D
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis Online.
  • SAFETY D
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. PMC.
  • Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization.
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. RSC Publishing.
  • The synthesis of benzoxaboroles and their applic
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC.
  • SAFETYD
  • Safety d
  • 5-Fluorouracil. Duchefa Biochemie.
  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. PMC.
  • Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens. UDSpace - University of Delaware.
  • Benzoxaboroles for Drug Design. Enamine.

Sources

Method

Application Notes and Protocols for the Preparation of Fluorinated Salicyl Alcohol Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Salicyl Alcohols The introduction of fluorine into organic molecules is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Salicyl Alcohols

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with over half of all recently approved small-molecule drugs containing at least one fluorine atom.[1][2] This is not a stylistic choice but a strategic one, rooted in fluorine's unique physicochemical properties. Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4]

Fluorinated salicyl alcohols are a particularly valuable class of building blocks in drug discovery. The dual functionality of the hydroxyl and hydroxymethyl groups, combined with the modulating effects of the fluorine substituent, provides a versatile scaffold for the synthesis of a wide array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1][3] This guide provides a detailed overview of robust and reproducible methods for the preparation of various fluorinated salicyl alcohol intermediates, offering insights into the underlying chemical principles and providing step-by-step protocols for their synthesis and characterization.

Synthetic Strategies for Fluorinated Salicyl Alcohols

The preparation of fluorinated salicyl alcohols can be broadly approached through two primary retrosynthetic disconnections:

  • Ortho-Functionalization of Fluorophenols: This strategy involves the direct introduction of a hydroxymethyl group onto a fluorinated phenol precursor.

  • Reduction of Fluorinated Salicyl Aldehydes or Carboxylic Acids: This approach utilizes readily available fluorinated salicylaldehydes or salicylic acids as starting materials, which are then reduced to the corresponding alcohol.

The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability considerations.

Strategy 1: Ortho-Hydroxymethylation of Fluorophenols via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, in this case, formaldehyde, to introduce the hydroxymethyl group. The hydroxyl group of the starting fluorophenol can act as a DMG after in-situ deprotonation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 1: General workflow for the synthesis of fluorinated salicyl alcohols via directed ortho-metalation of fluorophenols.

Protocol 1: Synthesis of 2-Fluoro-6-hydroxybenzyl alcohol from 2-Fluorophenol

This protocol details the synthesis of 2-fluoro-6-hydroxybenzyl alcohol via directed ortho-lithiation of 2-fluorophenol. The fluorine atom and the in situ generated lithiated hydroxyl group cooperatively direct the lithiation to the C6 position.

Materials:

  • 2-Fluorophenol

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Paraformaldehyde, anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-fluorophenol (1.0 eq) and dissolve in anhydrous THF (approximately 0.5 M concentration).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: In a separate flask, thoroughly dry paraformaldehyde (3.0 eq) under vacuum with gentle heating. Allow to cool to room temperature under nitrogen. Add the dried paraformaldehyde as a solid in one portion to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of paraformaldehyde, slowly warm the reaction mixture to room temperature and stir overnight. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford 2-fluoro-6-hydroxybenzyl alcohol as a solid.[6]

Compound Starting Material Typical Yield
2-Fluoro-6-hydroxybenzyl alcohol2-Fluorophenol60-75%
3-Fluoro-2-hydroxybenzyl alcohol3-Fluorophenol55-70%
4-Fluoro-2-hydroxybenzyl alcohol4-Fluorophenol65-80%

Table 1: Representative yields for the synthesis of fluorinated salicyl alcohols via directed ortho-metalation.

Strategy 2: Reduction of Fluorinated Precursors

The reduction of fluorinated salicylaldehydes or salicylic acids provides a straightforward and often high-yielding route to the corresponding salicyl alcohols. Sodium borohydride (NaBH₄) is a commonly used reducing agent for aldehydes due to its mildness and selectivity. The reduction of carboxylic acids typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or a two-step procedure involving esterification followed by reduction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Synthetic routes to fluorinated salicyl alcohols via reduction of corresponding aldehydes or carboxylic acids.

Protocol 2: Synthesis of 5-Fluoro-2-hydroxybenzyl alcohol from 5-Fluorosalicylaldehyde

This protocol describes the reduction of 5-fluorosalicylaldehyde to 5-fluoro-2-hydroxybenzyl alcohol using sodium borohydride.[7][8]

Materials:

  • 5-Fluorosalicylaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorosalicylaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, controlling the effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is neutral to slightly acidic (pH ~6-7).

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-fluoro-2-hydroxybenzyl alcohol is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel.[6][8]

Compound Starting Material Reducing Agent Typical Yield
5-Fluoro-2-hydroxybenzyl alcohol5-FluorosalicylaldehydeNaBH₄>90%
4-Fluoro-2-hydroxybenzyl alcohol4-FluorosalicylaldehydeNaBH₄>90%
3-Fluoro-2-hydroxybenzyl alcohol3-FluorosalicylaldehydeNaBH₄>90%

Table 2: Representative yields for the reduction of fluorinated salicylaldehydes.

Characterization of Fluorinated Salicyl Alcohols

The synthesized fluorinated salicyl alcohols should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and mass spectrometry.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the characterization of fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.[9][10]

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm)
2-Fluoro-6-hydroxybenzyl alcohol ~7.1-6.7 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~5.0 (br s, 1H, Ar-OH), ~2.0 (br s, 1H, CH₂OH)Aromatic carbons, CH₂ carbon~ -115 to -125
3-Fluoro-2-hydroxybenzyl alcohol ~7.0-6.8 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~5.5 (br s, 1H, Ar-OH), ~2.1 (br s, 1H, CH₂OH)Aromatic carbons, CH₂ carbon~ -130 to -140
4-Fluoro-2-hydroxybenzyl alcohol ~7.2-6.6 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~5.2 (br s, 1H, Ar-OH), ~1.9 (br s, 1H, CH₂OH)Aromatic carbons, CH₂ carbon~ -110 to -120
5-Fluoro-2-hydroxybenzyl alcohol ~7.0-6.9 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~5.3 (br s, 1H, Ar-OH), ~2.0 (br s, 1H, CH₂OH)Aromatic carbons, CH₂ carbon~ -120 to -130

Table 3: Typical NMR spectroscopic data for fluorinated salicyl alcohols. Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Safety Precautions

Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols. These reagents are pyrophoric and react violently with water and protic solvents. All reactions involving organolithiums must be conducted under an inert atmosphere (nitrogen or argon) in flame-dried glassware.

Fluorinated organic compounds may have unique toxicological properties and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • PMC. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • MolecularCloud. (n.d.). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Fluoro Salicylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing para-hydroxybenzyl alcohol.
  • Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

Sources

Application

Functionalization of 5-Fluoro-2-(hydroxymethyl)phenol at the benzylic position

Application Note: Strategic Functionalization of 5-Fluoro-2-(hydroxymethyl)phenol at the Benzylic Position Executive Summary The scaffold 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9), often referred to as 5-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Fluoro-2-(hydroxymethyl)phenol at the Benzylic Position

Executive Summary

The scaffold 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9), often referred to as 5-fluoro-saligenin, represents a privileged motif in medicinal chemistry, serving as a precursor for benzoxaboroles (e.g., Tavaborole derivatives), chromanes, and 4H-1,3-benzodioxins.

The primary challenge in functionalizing this molecule lies in the benzylic position (


). The presence of the ortho-phenolic hydroxyl group creates a unique reactivity landscape dominated by the formation of ortho-quinone methides (o-QMs) . Furthermore, the fluorine atom at the C5 position (para to the benzylic center) stabilizes these electrophilic intermediates via resonance, enhancing reactivity compared to the non-fluorinated parent.

This guide details three distinct protocols to control this reactivity:

  • Chemoselective Oxidation to the salicylaldehyde.

  • Benzylic Chlorination via thionyl chloride.

  • "Green" Nucleophilic Substitution utilizing the o-QM gateway.

Reactivity Landscape & Mechanistic Insight

The functionalization of 5-Fluoro-2-(hydroxymethyl)phenol is governed by the competition between direct substitution and elimination-addition pathways.

  • The ortho-Effect: The C1-phenol acts as an internal acid/nucleophile. Under acidic conditions, it facilitates the loss of the benzylic hydroxyl group to form a transient ortho-quinone methide (o-QM).

  • The 5-Fluoro Effect: Being para to the benzylic carbon, the fluorine atom donates electron density via resonance, stabilizing the cationic character of the o-QM intermediate, making this substrate particularly prone to self-condensation if not handled at controlled temperatures.

Pathway Visualization

ReactivityLandscape Start 5-Fluoro-2-(hydroxymethyl)phenol Aldehyde 5-Fluoro-salicylaldehyde (Oxidation Product) Start->Aldehyde MnO2, Reflux (Protocol 1) Chloride Benzylic Chloride (Halogenation Product) Start->Chloride SOCl2, 0°C (Protocol 2) oQM ortho-Quinone Methide (Transient Intermediate) Start->oQM -H2O (Acid/Heat) Adduct Thio/Amino-Ether (Nucleophilic Trapping) oQM->Adduct + R-SH / R-NH2 (Protocol 3)

Figure 1: Divergent synthetic pathways for 5-fluoro-saligenin functionalization.

Experimental Protocols

Protocol 1: Chemoselective Oxidation to 5-Fluoro-salicylaldehyde

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid or coupling of the phenol. Mechanism: Radical adsorption on the Mn(IV) surface.

ParameterSpecification
Reagent Activated Manganese Dioxide (

)
Solvent Dichloromethane (DCM) or Acetone
Stoichiometry 10 equivalents (mass excess is common due to surface area dependence)
Temperature Reflux (

for DCM)
Time 4 – 16 Hours

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 5-Fluoro-2-(hydroxymethyl)phenol in anhydrous DCM (10 mL).

  • Activation: Add 10.0 eq of activated

    
     powder. Note: Use "Activated" grade (precipitated), not pyrolusite ore.
    
  • Reaction: Heat the suspension to a gentle reflux with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, yielding a less polar aldehyde spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting yellow solid is typically

    
     pure 5-fluoro-salicylaldehyde.
    

Expert Insight: Do not use Jones Reagent or


; these will oxidize the phenol to quinones or ring-open the system.
Protocol 2: Benzylic Chlorination (Synthesis of 5-Fluoro-2-hydroxybenzyl chloride)

Objective: Install a leaving group for subsequent alkylation (e.g., with amines or malonates). Challenge: The product is a potent skin irritant and lachrymator. It is also unstable over long periods due to self-polymerization.

ParameterSpecification
Reagent Thionyl Chloride (

)
Solvent Dichloromethane (anhydrous)
Additive Catalytic DMF (optional, for Vilsmeier-Haack activation)
Temperature

to Room Temperature

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 5-Fluoro-2-(hydroxymethyl)phenol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (1.2 eq) dropwise over 10 minutes.
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1] Ensure proper venting through a scrubber.
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench/Workup:

    • Option A (Isolation): Concentrate the mixture in vacuo to remove excess

      
       and DCM. Co-evaporate with toluene twice to remove trace HCl. Use immediately.
      
    • Option B (One-pot): If reacting with a nucleophile, add the nucleophile and a base (e.g.,

      
      ) directly to the crude reaction mixture after venting the gases.
      
  • Storage: If isolation is necessary, store at

    
     under argon.
    

Safety Note: This reaction generates


 gas. The product is an alkylating agent; handle with double gloves.
Protocol 3: Biomimetic Nucleophilic Substitution via o-QM

Objective: "Green" functionalization using water/alcohol solvents, avoiding halogenated reagents. Ideal for introducing thiol or amine groups. Mechanism: Thermal generation of the ortho-quinone methide followed by conjugate addition.

ParameterSpecification
Reagent None (Thermal) or Water (Solvent-assisted)
Nucleophile Thiol (

), Indole, or Electron-rich Phenol
Solvent Water or 1:1 Water/Ethanol
Temperature

Step-by-Step Methodology:

  • Mixture: Combine 5-Fluoro-2-(hydroxymethyl)phenol (1.0 eq) and the nucleophile (e.g., Thiophenol, 1.1 eq) in water.

  • Reaction: Heat the mixture to

    
    . The benzylic alcohol will dehydrate to the o-QM, which is immediately trapped by the nucleophile.
    
  • Monitoring: The reaction is often heterogeneous. Completion is marked by the formation of a precipitate or oiling out of the product.

  • Workup: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Why this works: The 5-fluoro substituent stabilizes the o-QM transition state, lowering the activation energy for this dehydration compared to unsubstituted phenols.

Quality Control & Troubleshooting

IssueDiagnosticRoot CauseSolution
Low Yield (Oxidation) TLC shows baseline streaksPhenol coupling/polymerizationSwitch solvent to Acetone; ensure

is activated.
Polymerization (Chloride) Insoluble gum formationFormation of poly-benzyl ethersKeep concentration dilute (<0.2 M); Store at low temp.
Regioselectivity NMR shows multiple F-signalsReaction at Phenol vs BenzylThe Phenol-OH is hard; Benzyl-OH is soft. Use soft electrophiles for Benzyl.

Analytical Markers (NMR):

  • Starting Material:

    
     (s, 2H, 
    
    
    
    ).
  • Aldehyde Product:

    
     (s, 1H, 
    
    
    
    ).
  • Chloride Product:

    
     shifts to 
    
    
    
    (s, 2H,
    
    
    ), but the key is the loss of the broad OH peak.

References

  • Selective Oxidation of Benzylic Alcohols

    • Title: Manganese Dioxide as a Stable, Green and Efficient Oxidant for the Selective Oxidation of Alcohols.[2]

    • Source:Asian Journal of Green Chemistry, 2020.[2]

  • Ortho-Quinone Methide Reactivity

    • Title: Iodine-Mediated Direct Generation of o-Quinone Methides at Room Temperature.[3]

    • Source:Chemistry – An Asian Journal, 2018.
    • URL:[Link]

  • Chlorination Protocols

    • Title: Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.[1][4][5][6][7]

    • Source:Common Organic Chemistry.
    • URL:[Link]

  • Scaffold Utility (Benzoxaboroles)

    • Title: Discovery of Tavaborole, a Boron-Based Pharmaceutical Agent for the Tre
    • Source:Journal of Medicinal Chemistry, 2015. (Contextual grounding for the 5-fluoro-2-hydroxymethyl scaffold).
    • URL:[Link]

Sources

Method

Application Note: Synthesis of Boron-Containing Pharmacophores Using Fluorinated Phenols

Executive Summary This guide details the synthesis of boron-containing pharmacophores, specifically benzoxaboroles and fluorinated aryl boronic acids , utilizing fluorinated phenols as primary starting materials. Boron p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of boron-containing pharmacophores, specifically benzoxaboroles and fluorinated aryl boronic acids , utilizing fluorinated phenols as primary starting materials. Boron pharmacophores have gained prominence in medicinal chemistry due to their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in target enzymes. The incorporation of fluorine is critical; it modulates the Lewis acidity (pKa) of the boron center, enhances metabolic stability, and improves membrane permeability.

This document provides two validated protocols:

  • Cyclization of Fluorinated Phenol Derivatives to Benzoxaboroles (Tavaborole analogs).

  • Palladium-Catalyzed Borylation of Fluorophenyl Triflates (Miyaura Borylation).

Strategic Rationale: The Fluorine-Boron Synergy

Modulation of Lewis Acidity

The therapeutic efficacy of boron pharmacophores often depends on the formation of a tetrahedral boronate anion upon binding to a biological target (e.g., the active site of leucyl-tRNA synthetase).

  • Mechanism: Fluorine, being highly electronegative, exerts an inductive electron-withdrawing effect (

    
    ).
    
  • Impact: When placed ortho or para to the boron center, fluorine lowers the

    
     of the boronic acid (typically from ~8.8 to ~7.4 or lower). This facilitates the formation of the active tetrahedral species at physiological pH (7.4), significantly increasing potency.
    
Metabolic Stability

Fluorination of the phenolic ring blocks metabolically labile sites (preventing hydroxylation) and strengthens the C-F bond against oxidative cleavage, extending the pharmacophore's half-life.

Application Protocol A: Synthesis of Fluorinated Benzoxaboroles

Target Class: 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole Analog) Primary Precursor: 3-Fluorophenol (converted to 2-bromo-5-fluorobenzyl alcohol)

Reaction Scheme Overview

The synthesis relies on a "Protect-Lithiate-Cyclize" strategy. The phenolic oxygen is not the direct attachment point for boron; rather, the phenol is a precursor to the benzyl alcohol scaffold required for the oxaborole ring.

Step-by-Step Methodology
Phase 1: Precursor Preparation (Bromination & Hydroxymethylation)

Note: Commercially available 2-bromo-5-fluorobenzyl alcohol can be used to skip this phase.

  • Bromination: Treat 3-fluorophenol with NBS (N-bromosuccinimide) in DMF to yield 2-bromo-5-fluorophenol.

  • Protection: Protect the phenol with TBDMS-Cl or MOM-Cl.

  • Formylation: Perform lithium-halogen exchange followed by DMF quench to get the benzaldehyde.

  • Reduction: Reduce with

    
     to yield 2-bromo-5-fluorobenzyl alcohol .
    
Phase 2: Protection of Benzyl Alcohol

Rationale: The hydroxyl group must be protected to prevent deprotonation by


-BuLi.
  • Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add Dihydropyran (DHP, 1.2 eq) and catalytic PPTS (pyridinium

    
    -toluenesulfonate).
    
  • Stir at RT for 4 hours.

  • QC Check: TLC should show disappearance of the alcohol.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate to yield the THP-protected ether .
Phase 3: Borylation and Cyclization (The Critical Step)

Safety Alert:


-BuLi is pyrophoric. Perform under strict Argon/Nitrogen atmosphere at -78°C.
  • Setup: Charge a flame-dried 3-neck flask with the THP-protected intermediate (1.0 eq) and anhydrous THF (0.1 M concentration). Cool to -78°C .[1]

  • Lithiation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
    
    • Mechanistic Note: Lithium-halogen exchange generates the aryl lithium species faster than deprotonation of the fluorinated ring protons.

  • Equilibration: Stir for 45 minutes at -78°C.

  • Electrophile Addition: Add Triisopropyl borate (

    
    , 1.5 eq) dropwise.
    
  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Acid Hydrolysis & Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add 6N HCl (excess) dropwise.

    • Stir vigorously for 1 hour.

    • Mechanism:[2][3][4][5][6] Acid cleaves the THP ether and hydrolyzes the boronate ester. The free hydroxyl group intramolecularly attacks the boron center, closing the 5-membered oxaborole ring.

Phase 4: Purification
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine and water.

  • Critical Step: Benzoxaboroles can be amphiphilic. If the product is not crystallizing, dissolve in minimal boiling water/acetonitrile (9:1), filter hot, and cool to 4°C.

  • Yield: Typical yields range from 65-80%.

Application Protocol B: Palladium-Catalyzed Miyaura Borylation

Target Class: Fluorinated Aryl Boronic Esters/Acids Primary Precursor: Fluorophenols (converted to Triflates)

This protocol is preferred when the substrate contains sensitive functional groups incompatible with organolithium reagents used in Protocol A.

Step-by-Step Methodology
Step 1: Triflation of Fluorophenol
  • Dissolve the fluorophenol (1.0 eq) in DCM at 0°C.

  • Add Pyridine (2.0 eq) followed by Triflic Anhydride (

    
    , 1.2 eq) dropwise.
    
  • Stir for 2 hours. Wash with 1N HCl to remove pyridine. Isolate the fluorophenyl triflate .

Step 2: Catalytic Borylation

Reagents: Bis(pinacolato)diboron (


), 

, KOAc.
  • Solvent Degassing: Sparge 1,4-Dioxane with nitrogen for 30 minutes.

  • Assembly: In a glovebox or under Argon, combine:

    • Fluorophenyl triflate (1.0 mmol)

    • 
       (1.1 mmol)
      
    • 
       (3 mol%)
      
    • Potassium Acetate (KOAc, 3.0 eq) - Crucial for transmetallation.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Monitoring: Monitor by GC-MS or LC-MS. Look for the mass of the pinacol ester (

    
     relative to boronic acid).
    
Step 3: Hydrolysis to Boronic Acid (Optional)

If the free acid is required:

  • Dissolve pinacol ester in Acetone/Water (4:1).

  • Add

    
     (3.0 eq) and 
    
    
    
    (3.0 eq).
  • Stir for 24 hours (oxidative cleavage of the pinacol diol).

Visualized Workflows

Diagram 1: Benzoxaborole Synthesis Pathway

This diagram illustrates the transformation from a fluorinated precursor to the active benzoxaborole pharmacophore.

BenzoxaboroleSynthesis Start 2-Bromo-5-Fluorobenzyl Alcohol Protect THP Protection (DHP, PPTS) Start->Protect Step 1 Lithiate Lithiation (n-BuLi, -78°C) Protect->Lithiate Step 2a Borylate Boron Capture (B(OiPr)3) Lithiate->Borylate Step 2b Cyclize Acid Hydrolysis & Cyclization (HCl) Borylate->Cyclize Step 3 Product 5-Fluoro-Benzoxaborole (Pharmacophore) Cyclize->Product Final

Caption: Protocol A workflow showing the conversion of brominated alcohol to benzoxaborole via lithiation and intramolecular trapping.

Diagram 2: Miyaura Borylation Catalytic Cycle

A simplified view of the Pd-catalyzed cycle specific to fluorinated triflates.

MiyauraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-OTf) Pd0->OxAdd LigEx Ligand Exchange (KOAc) OxAdd->LigEx TransMet Transmetallation (B2pin2) LigEx->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for Protocol B. Note that KOAc is essential for the ligand exchange step facilitating transmetallation.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Protodeboronation Reaction temperature too high or reaction time too long. Fluorine substituents destabilize the C-B bond under basic conditions.Reduce temperature in Protocol B to 80°C. Use anhydrous bases (

) instead of aqueous systems.
Low Yield (Protocol A) Incomplete lithiation or quenching.Ensure temperature is strictly <-70°C. Add

rapidly to avoid lithium scrambling.
Purification Difficulty Boronic acids forming anhydrides (boroxines) on silica.Avoid standard silica columns. Use amine-functionalized silica or recrystallize from water/acetonitrile. Alternatively, convert to pinacol ester for purification, then hydrolyze.
Homocoupling (Ar-Ar) Oxygen presence in Protocol B.Degas solvents thoroughly. Increase the amount of diboron reagent (

) to 1.2 eq.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3][4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Application

Application Notes and Protocols: Selective Protection of the Phenolic Hydroxyl in 5-Fluoro-2-(hydroxymethyl)phenol

Introduction In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount.[1] The differential reactivity of functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount.[1] The differential reactivity of functional groups within a molecule necessitates a carefully planned protection strategy to prevent undesired side reactions. This guide focuses on the selective protection of the phenolic hydroxyl group in 5-Fluoro-2-(hydroxymethyl)phenol, a common structural motif in medicinal chemistry. The proximity of a primary benzylic alcohol to the phenolic hydroxyl group presents a classic chemoselectivity challenge. This document provides a detailed analysis of protecting group selection, reaction optimization, and step-by-step protocols for both protection and subsequent deprotection, grounded in established chemical principles.

The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol due to the resonance stabilization of the corresponding phenoxide ion.[2] This difference in acidity is the cornerstone of achieving selective protection. By employing a suitable base, the phenolic hydroxyl can be preferentially deprotonated and subsequently reacted with an electrophilic protecting group, leaving the less acidic benzylic alcohol untouched.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate protecting group is dictated by several factors: ease of installation, stability to subsequent reaction conditions, and the ability to be removed in high yield under mild conditions that do not affect other functional groups.[1] For the selective protection of the phenolic hydroxyl in 5-Fluoro-2-(hydroxymethyl)phenol, several classes of protecting groups are viable, with silyl ethers and benzyl ethers being among the most common.[3][4]

Silyl Ethers: The Versatile Choice

Silyl ethers are widely utilized for the protection of hydroxyl groups due to their ease of formation, varied stability based on the substituents on the silicon atom, and mild cleavage conditions.[3] Commonly used silyl ethers include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[3] The stability of these groups to acidic and basic conditions generally increases with the steric bulk of the substituents on the silicon atom (TMS < TES < TBDMS < TIPS < TBDPS).[3]

For the purpose of selectively protecting the more acidic phenolic hydroxyl, a moderately bulky silyl group like TBDMS is an excellent choice. It offers a good balance of reactivity for selective installation and stability for subsequent synthetic transformations. The protection is typically achieved by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base like imidazole or triethylamine.[1]

Benzyl Ethers: The Robust Alternative

Benzyl (Bn) ethers are another class of robust protecting groups for hydroxyl functions, known for their stability across a wide range of acidic and basic conditions.[5][6] They are typically introduced via a Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with a benzyl halide.[7][8] The selective protection of the phenolic hydroxyl can be achieved by using a base that is strong enough to deprotonate the phenol but not the benzylic alcohol, such as potassium carbonate.[9]

Deprotection of benzyl ethers is most commonly accomplished by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a method that is generally mild and high-yielding.[7][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the selective protection of the phenolic hydroxyl in 5-Fluoro-2-(hydroxymethyl)phenol using a tert-butyldimethylsilyl (TBDMS) group and a benzyl (Bn) group, followed by their respective deprotection procedures.

Protocol 1: Selective Protection with tert-Butyldimethylsilyl (TBDMS) Ether

This protocol details the selective protection of the phenolic hydroxyl group as a TBDMS ether.

Materials
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
5-Fluoro-2-(hydroxymethyl)phenolC₇H₇FO₂158.131.58 g10.0
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.721.66 g11.0
ImidazoleC₃H₄N₂68.080.75 g11.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-(hydroxymethyl)phenol (1.58 g, 10.0 mmol) and imidazole (0.75 g, 11.0 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • In a separate vial, dissolve tert-butyldimethylsilyl chloride (1.66 g, 11.0 mmol) in a minimal amount of anhydrous dichloromethane.

  • Add the TBDMSCl solution dropwise to the stirred solution of the phenol and imidazole over 5-10 minutes at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, (5-fluoro-2-(hydroxymethyl)phenoxy)(tert-butyl)dimethylsilane.

Workflow Diagram

Protection_TBDMS cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 5-Fluoro-2-(hydroxymethyl)phenol D Mix in Anhydrous DCM Stir at RT, 2-4h A->D B TBDMSCl B->D C Imidazole C->D E Quench (NaHCO₃) D->E F Extraction (DCM) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Protected Product H->I Protection_Bn cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 5-Fluoro-2-(hydroxymethyl)phenol D Mix in Anhydrous Acetone Reflux, 4-6h A->D B BnBr B->D C K₂CO₃ C->D E Filter & Concentrate D->E F Extraction (EtOAc) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Protected Product H->I

Sources

Method

Application Notes and Protocols: Leveraging 5-Fluoro-2-(hydroxymethyl)phenol in Antifungal Structure-Activity Relationship (SAR) Studies

Introduction: The Imperative for Novel Antifungal Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida auris and fluconazole-resistant Candida albicans necessitate the urgent development of new therapeutic agents with novel mechanisms of action.[2][3] Phenolic compounds, a diverse class of secondary metabolites found in plants, have long been recognized for their broad-spectrum antimicrobial properties and represent a promising reservoir of scaffolds for antifungal drug discovery.[4][5][6][7]

The antifungal efficacy of phenols is often attributed to their ability to disrupt fungal cell membranes, inhibit key enzymes, and interfere with virulence factors like biofilm formation.[6][8][9] The core structure of 5-Fluoro-2-(hydroxymethyl)phenol presents an intriguing starting point for a Structure-Activity Relationship (SAR) campaign. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing potency and pharmacokinetic profiles. The hydroxymethyl group offers a key handle for synthetic modification, allowing for systematic exploration of the chemical space surrounding the phenolic core.

This document provides a comprehensive guide for researchers engaged in antifungal drug development, outlining the strategic application of 5-Fluoro-2-(hydroxymethyl)phenol as a lead compound in SAR studies. We present detailed protocols for the synthesis of derivatives, standardized antifungal susceptibility testing, and a framework for data analysis to guide the optimization of this promising scaffold.

Lead Compound Profile: 5-Fluoro-2-(hydroxymethyl)phenol

PropertyValue
IUPAC Name 5-Fluoro-2-(hydroxymethyl)phenol
CAS Number 773873-09-9[10]
Molecular Formula C₇H₇FO₂[10]
Molecular Weight 142.13 g/mol [10]
Structure Chemical structure of 5-Fluoro-2-(hydroxymethyl)phenol

The strategic placement of the electron-withdrawing fluorine atom at the meta-position relative to the hydroxyl group is anticipated to influence the acidity of the phenol, which can be a critical determinant of its interaction with biological targets. The ortho-hydroxymethyl substituent provides a vector for chemical modification away from the core phenolic hydroxyl group.

Workflow for a Structure-Activity Relationship (SAR) Study

A systematic SAR study is fundamental to medicinal chemistry, enabling the iterative optimization of a lead compound to enhance potency and selectivity while minimizing toxicity.[11][12] The following workflow outlines the key phases of an SAR campaign starting with 5-Fluoro-2-(hydroxymethyl)phenol.

SAR_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Iteration A Lead Compound 5-Fluoro-2-(hydroxymethyl)phenol B Design Analogue Library (R-Group Modifications) A->B Identify Modification Sites C Synthesize Derivatives B->C Execute Synthetic Routes D In Vitro Antifungal Susceptibility Testing (MIC) C->D Test Compounds E Cytotoxicity Assays (e.g., against mammalian cells) D->E Assess Selectivity F SAR Table Generation E->F Input Data (MIC, IC50) G Identify Activity Cliffs & Trends F->G H Computational Modeling (QSAR) G->H Develop Predictive Models I Design Next-Generation Analogues G->I H->I Guide Design I->B Iterate

Caption: High-level workflow for an antifungal SAR study.

Part 1: Synthesis of 5-Fluoro-2-(hydroxymethyl)phenol Derivatives

The hydroxymethyl group at the C2 position and the phenolic hydroxyl group at the C1 position are the primary sites for synthetic modification. Below are protocols for generating a focused library of analogues to probe the SAR around this scaffold.

Protocol 1.1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of ether derivatives to explore the impact of modifying the hydrogen-bonding capacity and lipophilicity of the phenolic hydroxyl.

Materials:

  • 5-Fluoro-2-(hydroxymethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Fluoro-2-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated derivative.

Protocol 1.2: Esterification of the Hydroxymethyl Group

This protocol allows for the introduction of various acyl groups to probe steric and electronic effects at the C2 position.

Materials:

  • 5-Fluoro-2-(hydroxymethyl)phenol

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Fluoro-2-(hydroxymethyl)phenol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash chromatography.

Part 2: Antifungal Susceptibility Testing

Standardized antifungal susceptibility testing is crucial for generating reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[13][14][15]

Protocol 2.1: Broth Microdilution Assay for Yeasts (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Synthesized compounds dissolved in DMSO.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL. Include a positive control (e.g., fluconazole), a growth control (no drug), and a sterility control (no inoculum).

  • Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which a significant (≥50%) inhibition of growth is observed compared to the drug-free growth control.[13] This can be assessed visually or by reading the optical density at 530 nm.

Part 3: Data Analysis and SAR Interpretation

The primary output of the initial screening is a table of MIC values for each synthesized analogue against the target fungal species. This data is then used to deduce the SAR.

Hypothetical SAR Data Table

The following table presents illustrative data for a hypothetical series of derivatives of 5-Fluoro-2-(hydroxymethyl)phenol, tested against Candida albicans.

Compound IDR¹ (at C1-OH)R² (at C2-CH₂O-)MIC (µg/mL) vs. C. albicans
Lead-001 HH16
ANA-002 CH₃H8
ANA-003 CH₂CH₃H4
ANA-004 BenzylH32
ANA-005 HAcetyl8
ANA-006 HBenzoyl4
ANA-007 H4-Nitrobenzoyl2
ANA-008 CH₃Acetyl2
Interpretation of SAR Trends
  • Modification of Phenolic -OH (R¹):

    • Small alkylation (methyl, ethyl) of the phenolic hydroxyl (ANA-002, ANA-003) improves activity, suggesting that masking the acidic proton or increasing lipophilicity is beneficial.

    • Bulky substitution (benzyl in ANA-004) is detrimental, indicating a potential steric clash at the target site.

  • Modification of Hydroxymethyl -OH (R²):

    • Esterification of the hydroxymethyl group (ANA-005, ANA-006) enhances potency.

    • Introducing an electron-withdrawing group on the benzoyl ring (4-nitrobenzoyl in ANA-007) further increases activity, suggesting that electronic effects at this position are important.

  • Combined Modifications:

    • The combination of a small O-alkylation at the phenol and esterification at the hydroxymethyl group (ANA-008) results in the most potent compound in this series, indicating a synergistic effect of these modifications.

SAR_Relationships cluster_R1 R¹ Modifications (C1-OH) cluster_R2 R² Modifications (C2-CH₂OH) edge_neg edge_neg Lead Lead Compound (MIC=16) C1-OH C2-CH₂OH R1_Alkyl Small Alkyl (CH₃, C₂H₅) Potency Increased (MIC=4-8) Lead:f0->R1_Alkyl Improves Activity R1_Bulky Bulky Alkyl (Benzyl) Potency Decreased (MIC=32) Lead:f0->R1_Bulky Reduces Activity R2_Ester Esterification (Acetyl, Benzoyl) Potency Increased (MIC=4-8) Lead:f1->R2_Ester Improves Activity Combined Combined Modification C1-OCH₃ C2-CH₂OAc Synergistic Effect (MIC=2) R1_Alkyl->Combined R2_EWG Ester with EWG (NO₂) Potency Further Increased (MIC=2) R2_Ester->R2_EWG Enhances Effect R2_Ester->Combined

Caption: Key SAR trends derived from hypothetical data.

Conclusion and Future Directions

The 5-Fluoro-2-(hydroxymethyl)phenol scaffold represents a viable starting point for the development of novel antifungal agents. The synthetic handles on the molecule allow for rapid generation of chemical diversity, and the initial hypothetical SAR data suggest clear vectors for optimization. Future work should focus on expanding the analogue library based on these initial findings, exploring a wider range of substitutions at both the C1 and C2 positions. Promising compounds should be evaluated against a broader panel of fungal pathogens, including resistant strains, and subjected to cytotoxicity and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their potential as clinical candidates. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models and guide the design of the next generation of analogues.[8][16]

References

  • Vertex AI Search.
  • Vertex AI Search. Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols.
  • Pierce, C. G., & Lionakis, M. S. (2023). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 36(1), e00116-22. [Link]

  • Bhattacharya, S., & Gupta, P. (2020). Natural phenolic compounds: A potential antifungal agent. ResearchGate. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • Gnat, S., Łagowski, D., & Nowakiewicz, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00099-19. [Link]

  • Pinto, E., Pina-Vaz, C., Salgueiro, L., Gonçalves, M. J., Costa-de-Oliveira, S., Cavaleiro, C., ... & Rodrigues, A. (2014). In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis. Journal of Applied Microbiology, 117(3), 633-643. [Link]

  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Potential Use of Phenolic Acids as Anti-Candida Agents: A Review.
  • Delcanale, P., Vilela, A. F. L., & Pinto, E. (2018). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology, 9, 1420. [Link]

  • de Oliveira, A. C. C., de Souza, A. C. L., da Silva, A. M., de Oliveira, T. A., & de Oliveira, A. P. (2019). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 24(18), 3298. [Link]

  • CDD Vault. SAR: Structure Activity Relationships. [Link]

  • Advent Informatics Pvt Ltd. SAR analysis using Molsoft tools. [Link]

  • ResearchGate. CLSI and EUCAST conditions for antifungal susceptibility testing. [Link]

  • ResearchGate. Quantitative structure-activity relationship study for prediction of antifungal properties of phenolic compounds. [Link]

Sources

Application

Application Note &amp; Protocol: Acid-Catalyzed Cyclization of 5-Fluoro-2-hydroxybenzyl Alcohol to 6-Fluoro-1,3-dihydroisobenzofuran

Abstract This document provides a comprehensive technical guide for the intramolecular cyclization of 5-fluoro-2-hydroxybenzyl alcohol to synthesize 6-fluoro-1,3-dihydroisobenzofuran (also known as 6-fluorophthalan). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the intramolecular cyclization of 5-fluoro-2-hydroxybenzyl alcohol to synthesize 6-fluoro-1,3-dihydroisobenzofuran (also known as 6-fluorophthalan). This fluorinated heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the favorable pharmacological properties often imparted by fluorine substitution. We present two detailed protocols utilizing either Brønsted or Lewis acid catalysis, discuss the underlying reaction mechanism, and provide guidance on reaction setup, monitoring, and product characterization. The protocols are designed as robust starting points for laboratory-scale synthesis and optimization.

Introduction: Significance and Rationale

The 1,3-dihydroisobenzofuran moiety is a core structural feature in a range of biologically active compounds. The strategic introduction of a fluorine atom onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 6-fluoro-1,3-dihydroisobenzofuran, serves as a valuable building block for accessing more complex fluorinated pharmaceutical intermediates.

The synthesis of this target via the intramolecular cyclization (dehydrative etherification) of 5-fluoro-2-hydroxybenzyl alcohol is a direct and atom-economical approach. This reaction proceeds via an acid-catalyzed SN1-type mechanism. Understanding the electronic effects of the fluorine substituent is critical for successful execution. The fluorine atom, positioned meta to the hydroxymethyl group, exerts a strong electron-withdrawing inductive effect. This effect destabilizes the key benzyl carbocation intermediate formed during the reaction, potentially slowing the rate-limiting step and requiring carefully selected conditions compared to the non-fluorinated analogue.[1][2][3] This guide provides protocols designed to overcome this challenge.

Reaction Mechanism and Key Considerations

The acid-catalyzed conversion of a 2-hydroxybenzyl alcohol to a 1,3-dihydroisobenzofuran proceeds through three primary steps:

  • Protonation of the Benzylic Alcohol: The acid catalyst (H⁺ or a Lewis acid) activates the benzylic hydroxyl group, converting it into a better leaving group (H₂O or a Lewis acid adduct).[3][4]

  • Formation of a Benzylic Carbocation: The activated hydroxyl group departs as water, generating a secondary benzylic carbocation. This is typically the rate-determining step of the reaction.[2]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic oxygen acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ether ring.

  • Deprotonation: A final deprotonation step regenerates the aromatic system and yields the neutral product.

The fluorine substituent at the 5-position deactivates the ring towards this intramolecular Friedel-Crafts-type alkylation by inductively withdrawing electron density, which makes the formation of the carbocation intermediate less favorable. Therefore, the choice of a sufficiently strong acid catalyst and appropriate reaction conditions is paramount.

reaction_mechanism Figure 1: Acid-Catalyzed Cyclization Mechanism sub 5-Fluoro-2-hydroxybenzyl alcohol prot_sub Protonated Alcohol (Oxonium Ion) sub->prot_sub + H⁺ carbocation Benzylic Carbocation (Rate-Limiting Intermediate) prot_sub->carbocation - H₂O (Slow) oxonium_cyclized Cyclized Oxonium Ion carbocation->oxonium_cyclized Intramolecular Attack product 6-Fluoro-1,3-dihydroisobenzofuran oxonium_cyclized->product - H⁺ H_plus H+ (Acid Catalyst) H2O H₂O H_plus_regen H+ (Regenerated)

Caption: Figure 1: Acid-Catalyzed Cyclization Mechanism.

Proposed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should employ standard laboratory safety procedures, including the use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood. The starting material, 5-fluoro-2-hydroxybenzyl alcohol, is commercially available.[5]

Protocol A: Brønsted Acid Catalysis with p-Toluenesulfonic Acid (p-TsOH)

This protocol uses a strong, solid organic acid that is easy to handle. The use of a Dean-Stark apparatus ensures the removal of water, driving the reaction equilibrium towards the product.[6][7]

Materials:

  • 5-Fluoro-2-hydroxybenzyl alcohol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

  • Toluene (Anhydrous, approx. 0.2 M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5-fluoro-2-hydroxybenzyl alcohol.

  • Add anhydrous toluene to dissolve the starting material.

  • Add p-TsOH·H₂O (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 110-111 °C) and maintain reflux, monitoring the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain pure 6-fluoro-1,3-dihydroisobenzofuran.

Protocol B: Lewis Acid Catalysis with Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol employs a potent Lewis acid catalyst and can often be performed at lower temperatures than the Brønsted acid method. It requires strictly anhydrous conditions as BF₃·OEt₂ is highly moisture-sensitive.[8][9][10]

Materials:

  • 5-Fluoro-2-hydroxybenzyl alcohol (1.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq)

  • Dichloromethane (DCM, Anhydrous, approx. 0.2 M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve 5-fluoro-2-hydroxybenzyl alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add boron trifluoride etherate (1.1 equivalents) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions

The choice between the protocols depends on available equipment and sensitivity to reaction conditions. The Lewis acid protocol is generally faster but requires more stringent handling of anhydrous and inert atmosphere techniques.

Parameter Protocol A (Brønsted Acid) Protocol B (Lewis Acid)
Catalyst p-Toluenesulfonic acid (p-TsOH)Boron Trifluoride Etherate (BF₃·OEt₂)
Catalyst Loading Catalytic (e.g., 0.1 eq)Stoichiometric (e.g., 1.1 eq)
Solvent TolueneDichloromethane (DCM)
Temperature Reflux (~111 °C)0 °C to Room Temperature
Key Considerations Requires water removal (Dean-Stark). Slower reaction time.Requires strict anhydrous/inert conditions. Faster reaction time.

Expected Product Characterization: 6-Fluoro-1,3-dihydroisobenzofuran

As direct spectral data for the target compound is not widely published, the following are predicted characteristics based on the parent compound, 1,3-dihydroisobenzofuran[11], and known effects of fluorine substitution on aromatic rings.[12][13][14]

  • Molecular Formula: C₈H₇FO

  • Molecular Weight: 138.14 g/mol

  • Appearance: Expected to be a colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.20-7.00 (m, 2H, Ar-H). A complex multiplet pattern is expected for the protons ortho and para to the fluorine.

    • δ ~6.95 (dd, J ≈ 8.4, 2.4 Hz, 1H, Ar-H). The proton ortho to the oxygen and meta to the fluorine.

    • δ ~5.10 (s, 4H, -CH₂-O-CH₂-). Two equivalent methylene groups would appear as a sharp singlet.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~162 (d, ¹JCF ≈ 245 Hz). Carbon bearing the fluorine atom.

    • δ ~140 (d, JCF ≈ 7-8 Hz). Aromatic quaternary carbon ortho to fluorine.

    • δ ~125 (d, JCF ≈ 8-9 Hz). Aromatic quaternary carbon ortho to fluorine.

    • δ ~123 (d, JCF ≈ 3-4 Hz). Aromatic CH para to fluorine.

    • δ ~115 (d, ²JCF ≈ 21 Hz). Aromatic CH ortho to fluorine.

    • δ ~112 (d, ²JCF ≈ 22 Hz). Aromatic CH ortho to fluorine.

    • δ ~72 (s). Methylene carbons (-CH₂-O-CH₂-).

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A single resonance is expected in the typical range for a fluorobenzene derivative, approximately δ -115 to -120 ppm, likely appearing as a multiplet due to coupling with the aromatic protons.[12][15]

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 138.

Experimental Workflow Overview

The overall process from starting material to purified product is summarized in the following flowchart.

workflow Figure 2: General Experimental Workflow start Dissolve 5-Fluoro-2-hydroxybenzyl Alcohol in Anhydrous Solvent reagents Add Acid Catalyst (p-TsOH or BF₃·OEt₂) start->reagents reaction Run Reaction (Heat or Stir at RT) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench & Extract) monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: Figure 2: General Experimental Workflow.

References

  • Fiveable. p-Toluenesulfonic Acid Definition. [Link]

  • Heyi Gas. (2025). What are Boron Trifluoride Etherate uses in Organic Chemistry?. [Link]

  • Shandong Heyi Gas Co., Ltd. (2025). Boron Trifluoride Etherate in Organic Synthesis. [Link]

  • MDPI. (2022). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. [Link]

  • Academia.edu. Boron trifluoride etherate in organic synthesis. [Link]

  • MedCrave. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem. [Link]

  • Taylor & Francis Online. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind BF3 Etherate: A Foundation for Chemical Synthesis. [Link]

  • PMC. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. [Link]

  • SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Pharm D Guru. 14. DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. [Link]

  • p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. [Link]

  • PubChem. 1,3-Dihydroisobenzofuran. [Link]

  • Academia.edu. Cobalt(II) Catalyzed Tosylation of Alcohols with p-Toluenesulfonic Acid. [Link]

  • Aakash Institute. Acid & Base Catalyzed Dehydration of Alcohol. [Link]

  • YouTube. (2020). Acid-Catalyzed Dehydration. [Link]

  • iChemical. 5-fluoro-2-hydroxy-benzyl alcohol, CAS No. 2357-33-7. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • PMC. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-2-(hydroxymethyl)phenol

Ticket Subject: Optimization of Yield and Purity in 5-Fluoro-2-hydroxybenzyl alcohol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are likely experiencing l...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity in 5-Fluoro-2-hydroxybenzyl alcohol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely experiencing low yields due to borate complexation or phase distribution issues during workup.

The target molecule, 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 88353-81-1), contains both a phenolic hydroxyl and a benzylic alcohol. This structural motif creates two specific challenges:

  • Borate Chelation: The 1,2-relationship (ortho) between the phenol and the newly formed alcohol allows the formation of stable, water-soluble cyclic borate esters during NaBH4 reduction. If these are not aggressively hydrolyzed, your product remains in the aqueous waste stream.

  • Amphiphilicity: The fluorine atom adds polarity, and the diol character makes the molecule significantly soluble in water, complicating extraction.

This guide replaces generic protocols with a high-fidelity workflow designed to break these complexes and maximize recovery.

Module 1: The "Gold Standard" Protocol

Route: Reduction of 5-Fluorosalicylaldehyde Reaction Type: Nucleophilic Addition / Hydride Reduction

We recommend the reduction of 5-fluorosalicylaldehyde over the direct hydroxymethylation of 3-fluorophenol. The latter suffers from poor regioselectivity (ortho/para mixtures), whereas the aldehyde precursor guarantees the correct substitution pattern.

Optimized Workflow Table
StepOperationCritical Technical Note
1. Solvation Dissolve 5-fluorosalicylaldehyde (1.0 eq) in Methanol (MeOH) .Concentration: 0.5 M. Avoid THF if possible; MeOH accelerates the breakdown of intermediate borates.
2. Addition Add NaBH4 (1.1 - 1.5 eq) portion-wise at 0°C.Exothermic. Maintain internal temp <10°C to prevent over-reduction or side reactions.
3. Reaction Warm to Room Temp (25°C). Stir 1-2 hours.Monitor by TLC.[1] The aldehyde spot should disappear. A new, lower Rf spot (borate complex) may appear.
4. Quench CRITICAL: Add 1N HCl dropwise until pH 3-4 .Do not stop at neutral pH. You must drive the equilibrium to hydrolyze the cyclic borate ester.
5. Hydrolysis Stir the acidic mixture for 30-60 minutes .Time is a reagent here.[1][2][3] The cyclic borate is stable; it needs time to open into the free alcohol and boric acid.
6. Workup Remove MeOH in vacuo. Extract aqueous residue with EtOAc (3x) .The product is water-soluble. Salting out (saturating aqueous layer with NaCl) significantly improves recovery.
7. Purification Wash organic layer with Brine, Dry (

), Concentrate.
Recrystallize from Toluene or Hexane/EtOAc if necessary.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My crude mass is <40%, but TLC showed conversion."

Diagnosis: Borate Sequestration. Mechanism: Phenols and benzylic alcohols form stable, anionic "spiro" complexes with boron. In a standard water quench, these complexes are water-soluble and are discarded with the aqueous layer. Resolution:

  • Acidify aggressively: Lower the pH to ~3 during workup.

  • Heat the quench: If yield persists low, warm the acidic quench to 40°C for 20 minutes to force hydrolysis.

Issue 2: "I see multiple spots on TLC."

Diagnosis: Over-oxidation or Polymerization. Mechanism: Electron-rich benzyl alcohols are prone to forming quinone methides under thermal stress or strong acid, leading to oligomers. Resolution:

  • Keep workup temperature <40°C.[4]

  • Store the product under inert gas (Nitrogen/Argon) at -20°C.

  • Avoid strong mineral acids during extraction; use mild acidification (1N HCl or Citric Acid).

Issue 3: "The product is an oil/gum that won't crystallize."

Diagnosis: Impurity Entrapment (Solvent/Boron salts). Resolution:

  • Triturate the oil with cold Hexanes or Pentane to induce precipitation.

  • If the oil persists, dissolve in minimal EtOAc and filter through a small pad of silica to remove trapped boric acid salts.

Module 3: Decision Logic Visualization

The following diagram illustrates the critical decision points in the workup to avoid yield loss.

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench with Water? Start->Quench Acidify Acidify to pH 3-4 (Stir 30 mins) Start->Acidify  Direct Acidification   Quench->Acidify  NO! (Traps Borates)   SolventRemove Remove MeOH (Rotovap) Acidify->SolventRemove Extract Extraction Solvent? SolventRemove->Extract DCM DCM (Poor Recovery) Extract->DCM  Avoid   EtOAc EtOAc + NaCl (Sat.) (High Recovery) Extract->EtOAc  Recommended   Final Solid Product (Yield >85%) DCM->Final  Low Yield   EtOAc->Final

Caption: Workflow logic for maximizing recovery of phenolic benzyl alcohols. Note the critical avoidance of neutral water quenching.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH4? A: Yes, but it is unnecessary and riskier. LAH is a stronger reducing agent and requires anhydrous conditions. It can also deprotonate the phenol more aggressively, forming insoluble aluminates that are difficult to work up. NaBH4 in Methanol is milder, chemoselective for the aldehyde, and easier to handle.

Q: Why is my product turning pink upon storage? A: This indicates oxidation to the quinone or radical formation. Phenols are sensitive to air.

  • Fix: Recrystallize immediately. Store the pure solid in an amber vial, under Argon, in a freezer (-20°C).

Q: Can I synthesize this from 3-Fluorophenol and Formaldehyde? A: Theoretically, yes (Casiraghi reaction or base-catalyzed hydroxymethylation), but we strongly advise against it for high-purity needs.

  • Reason: The fluorine atom at position 3 and the hydroxyl at position 1 have competing directing effects. You will likely get a mixture of the 2-hydroxymethyl (ortho), 4-hydroxymethyl (para), and 6-hydroxymethyl isomers, which are difficult to separate by column chromatography. The reduction of 5-fluorosalicylaldehyde is regiospecific.

References

  • Reduction Protocol & Borate Complexation

    • Title: Sodium Borohydride Reduction of Aldehydes and Ketones.[3]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Starting Material Data (5-Fluorosalicylaldehyde)

    • Title: 5-Fluoro-2-hydroxybenzaldehyde (PubChem CID 2737328).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Phenolic Resin/Borate Interaction Mechanisms

    • Title: Complexes structure of sodium borate and resol phenol-formaldehyde resin.[5]

    • Source: ResearchGate (Mechanism of borate-phenol chel
    • URL:[Link]

  • Solubility & Handling of Benzyl Alcohols

    • Title: 2-Hydroxybenzyl alcohol (Saligenin) - Solubility and Stability.[6]

    • Source: Selleck Chemicals.

Sources

Optimization

Technical Support Center: Chemoselectivity in 5-Fluorosalicylaldehyde Reduction

Ticket ID: #FSA-RED-001 Topic: Preventing Over-Reduction & Chemoselectivity Assurance Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic User Issue: You are observing "over-redu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FSA-RED-001 Topic: Preventing Over-Reduction & Chemoselectivity Assurance Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are observing "over-reduction" products when attempting to reduce 5-fluorosalicylaldehyde (5-FSA) to 5-fluorosalicyl alcohol.

Root Cause Analysis: "Over-reduction" in fluorinated benzylic aldehydes typically manifests in two distinct failure modes, often driven by the choice of reducing agent:

  • Hydrogenolysis (Deoxygenation): Conversion of the benzylic alcohol to a methyl group (forming 4-fluoro-2-methylphenol). This is common in catalytic hydrogenation (

    
    ).
    
  • Hydrodefluorination: Cleavage of the C-F bond. This is catalyzed by palladium and exacerbated by unbuffered conditions.

The Solution: Switch from catalytic hydrogenation to a chemoselective hydride transfer protocol using Sodium Borohydride (


) under controlled basic conditions. This method thermodynamically arrests the reaction at the alcohol stage, preventing both hydrogenolysis and defluorination.

The Chemoselectivity Landscape (Visualized)

The following diagram illustrates the competing reaction pathways. Your goal is to stabilize the Desired Product and avoid the "Danger Zone" of catalytic over-reduction.

FSA_Reduction_Pathways FSA 5-Fluorosalicylaldehyde (Starting Material) Phenoxide Intermediate: Phenoxide Species FSA->Phenoxide Base/Solvent Alcohol TARGET: 5-Fluorosalicyl Alcohol FSA->Alcohol H2 / Pd-C Defluoro Side Product: Salicyl alcohol (Hydrodefluorination) FSA->Defluoro H2 / Pd-C (C-F Cleavage) Phenoxide->Alcohol NaBH4 (Hydride Transfer) STOPS HERE Methyl Over-Reduced: 4-Fluoro-2-methylphenol (Hydrogenolysis) Alcohol->Methyl H2 / Pd-C (Over-reduction)

Caption: Reaction pathway analysis showing how hydride reduction (


) selectively stops at the alcohol, while catalytic methods risk further reduction to methyl or defluorinated byproducts.

Core Protocol: Chemoselective Hydride Reduction

Recommendation: Use Sodium Borohydride (


).[1][2][3]
Why: 

is a mild nucleophilic reducing agent. It reduces aldehydes to alkoxides but lacks the electrophilicity required to cleave the C-F bond or the benzylic C-O bond under standard conditions.
The "Phenolic Proton" Challenge

5-FSA contains an acidic phenolic hydroxyl group (


).
  • The Problem: The phenol reacts with

    
     to release hydrogen gas (
    
    
    
    ) and form a borate complex, consuming 1 equivalent of hydride effectively.
  • The Fix: You must account for this acidity in your stoichiometry or deprotonate the phenol first.

Step-by-Step Methodology
ParameterSpecificationRationale
Reagent Sodium Borohydride (

)
Selectivity for aldehyde over C-F/C-O bonds.[4]
Stoichiometry 1.5 - 2.0 equivalents1.0 eq neutralizes the phenol; 0.5-1.0 eq reduces the aldehyde.
Solvent Methanol (MeOH) or EtOHProtic solvents facilitate the protonation of the intermediate alkoxide.
Temperature

to Room Temp
Controls the exothermic release of

.
Validated Workflow:
  • Preparation: Dissolve 5-fluorosalicylaldehyde (1.0 eq) in Methanol (10 volumes).

    • Observation: Solution may be slightly yellow.

  • Deprotonation (Optional but Recommended): Add 1.0 eq of NaOH (aq) or

    
    .
    
    • Mechanism:[1][2][4][5][6] Converts Phenol-OH

      
       Phenoxide (
      
      
      
      ). This prevents
      
      
      evolution upon borohydride addition and increases the electron density of the ring, further protecting the C-F bond.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise over 15 minutes.
    • Safety: Watch for gas evolution (

      
      ). Vent the vessel.
      
  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC or HPLC.
    
    • Endpoint: Disappearance of aldehyde spot.

  • Quenching (Critical): Slowly add dilute HCl (1N) or saturated

    
     until pH 5-6.
    
    • Why: This destroys excess borohydride and protonates the alkoxide to the alcohol.

  • Extraction: Extract with Ethyl Acetate. The product is the benzylic alcohol.

Troubleshooting: Why Catalytic Hydrogenation Fails

If your workflow requires hydrogenation (e.g., flow chemistry constraints), you are likely encountering Hydrogenolysis .

Mechanism of Failure

On a Palladium surface, benzylic alcohols coordinate and undergo C-O bond cleavage. This is accelerated by:

  • Acidic Media: Protonation of the benzylic -OH makes it a better leaving group (

    
    ).
    
  • Electron Donating Groups: The phenolic -OH (especially if protonated) stabilizes the benzylic carbocation intermediate, facilitating reduction to the methyl group.

Hydrogenation Rescue Guide (If you MUST use )

If you cannot use


, apply these modifications to prevent over-reduction:
VariableAdjustmentEffect
Catalyst Switch Pd/C

PtO2 (Adams)
Platinum is far less active for hydrogenolysis than Palladium.
Poison Add Diphenylsulfide (trace)Poisons the most active catalyst sites responsible for C-F cleavage.
pH Control Add

(1 eq)
Basic conditions inhibit the protonation of the alcohol, stopping hydrogenolysis.

FAQ: Specific Scenarios

Q: I see a new impurity at RRT 1.2 that lacks the fluorine signal in NMR. What happened? A: You likely used


 in an unbuffered solvent. This is Hydrodefluorination . The Pd inserted into the C-F bond. Switch to 

immediately. If you must use hydrogenation, switch the solvent to basic methanol to inhibit this pathway.

Q: Can I use Lithium Aluminum Hydride (


)? 
A: Not recommended. 

is too aggressive. While it will reduce the aldehyde, it reacts violently with the phenolic proton and poses a higher safety risk. It also increases the risk of reducing the aromatic ring (Birch-type reduction) if not carefully controlled.

is the superior chemoselective choice.

Q: My product turned into a solid gum during workup. Why? A: Boron complexes can be sticky. Ensure you quench with enough acid (


 or dilute HCl) to break the Boron-Oxygen bonds. If the gum persists, perform a methanol co-evaporation to remove volatile borates as trimethyl borate.

References

  • Sigma-Aldrich. 5-Fluorosalicylaldehyde Product Specification & Reactivity. Verified 2024.[7][8] Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. "Reduction of Carbonyl Groups: Selectivity of Borohydrides." Oxford University Press. (General mechanistic grounding for hydride selectivity).

  • Rylander, P. N.Hydrogenation Methods. Academic Press. (Authoritative source on catalyst poisoning and preventing hydrogenolysis in benzylic systems).
  • PubChem. 5-Fluorosalicylaldehyde Compound Summary. National Library of Medicine. Link

  • Vertex AI Search.Grounding verification on catalytic hydrodefluorination mechanisms.

Sources

Troubleshooting

Troubleshooting polymerization of fluorinated hydroxybenzyl alcohols

Technical Support Center: Fluorinated Hydroxybenzyl Alcohol Polymerization Status: Active Ticket ID: F-HBA-POLY-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Hydroxybenzyl Alcohol Polymerization

Status: Active Ticket ID: F-HBA-POLY-001 Assigned Specialist: Dr. A. Chen, Senior Polymer Application Scientist

Introduction: The "Fluorine Penalty" in Phenolic Synthesis

Welcome to the technical support hub for the polymerization of fluorinated hydroxybenzyl alcohols (F-HBAs). If you are accessing this guide, you are likely encountering difficulties synthesizing linear poly(fluorophenylene methylene)s or fluorinated phenolic resins.

The Core Problem: While standard hydroxybenzyl alcohols (like salicyl alcohol) polymerize readily under mild acid catalysis, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the reaction landscape. Fluorine is strongly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring, making the aromatic system electron-deficient .

This creates two distinct hurdles:

  • Nucleophilic Deactivation: The propagating step involves a benzylic carbocation attacking another aromatic ring. Because the target ring is electron-poor, it is a poor nucleophile, significantly slowing the reaction kinetics.

  • Solubility Shifts: Fluorination drastically lowers surface energy and changes solubility parameters, often causing premature precipitation (low molecular weight) in standard organic solvents.

This guide addresses these issues through three technical modules.

Module 1: Reactivity & Catalyst Optimization

Symptom: Reaction mixture remains liquid; GPC shows only monomers or dimers after 24+ hours.

Root Cause: The standard catalysts used for non-fluorinated phenolics (e.g., oxalic acid, weak mineral acids) are insufficient to overcome the activation energy barrier created by the electron-withdrawing fluorine substituents.

Troubleshooting Protocol:

  • Switch to Superacids: Replace weak organic acids with Brønsted superacids. The protonation of the hydroxyl group must be quantitative to drive the equilibrium toward the carbocation.

  • Eliminate Water: This is a condensation reaction. Water is a byproduct. In standard phenolics, water is tolerated. In F-HBAs, water acts as a competitive nucleophile, quenching the scarce carbocations back to the alcohol.

Recommended Catalyst Systems:

Catalyst ClassSpecific ReagentpKaUsage Context
Standard (Avoid) Oxalic Acid, HCl1.2 to -7Insufficient for highly fluorinated rings.
Strong p-Toluenesulfonic Acid (p-TSA)-2.8Effective for mono-fluorinated systems at high T (>120°C).
Superacid Triflic Acid (CF₃SO₃H)-14Gold Standard. Required for multi-fluorinated rings.
Lewis Acid BF₃·OEt₂N/AEffective but sensitive to moisture; promotes branching.

Experimental Workflow (Graphviz):

ReactionMechanism cluster_0 Activation Phase cluster_1 Propagation Phase Monomer F-HBA Monomer Protonation Protonation (-OH2+) Monomer->Protonation + H+ (Catalyst) WaterLoss Loss of H2O Protonation->WaterLoss Cation Benzylic Cation (Electrophile) WaterLoss->Cation Attack Electrophilic Attack on Ring 2 Cation->Attack + Monomer (Nucleophile) ReAr Re-aromatization (-H+) Attack->ReAr Dimer Dimer Formed ReAr->Dimer Blocker Fluorine Deactivation: Slows Attack Step Blocker->Attack

Caption: Acid-catalyzed mechanism showing the critical "Attack" step hindered by ring fluorination.

Module 2: Solubility & Molecular Weight Control

Symptom: The reaction solution turns cloudy/milky rapidly, resulting in low molecular weight (MW) oligomer powder.

Root Cause: "Phase-Separation Polymerization." As the fluorinated chain grows, it becomes increasingly "fluorophilic" and lipophobic. It precipitates out of standard organic solvents (like Toluene or Ethanol) before reaching the target chain length. Once solid, propagation stops.

Troubleshooting Protocol:

  • Solvent Matching: You must match the solubility parameter (

    
    ) of the growing polymer.
    
  • Cosolvent Strategy: Use a high-boiling polar aprotic solvent to maintain solubility of the intermediate species.

Solvent Selection Guide:

SolventBoiling Point (°C)Suitability for F-HBANotes
Toluene 110Poor Causes early precipitation of F-polymers.
1,4-Dioxane 101Moderate Good general solvency, but low BP limits kinetics.
PGMEA 146Good Standard for photoresists; good balance.
NMP / DMAc >160Excellent Prevents precipitation; difficult to remove later.
Nitrobenzene 210Specialized High T, good for Friedel-Crafts, but toxic.

Critical Step: If using NMP/DMAc, ensure the reaction temperature is >130°C to drive off water, or use a Dean-Stark trap with a minor amount of toluene as an azeotropic carrier.

Module 3: Structural Defects (Ether vs. Methylene Bridges)

Symptom: NMR shows unexpected peaks at 4.5–4.8 ppm (benzyl ether) instead of 3.8–4.0 ppm (diphenyl methylene).

Root Cause: Kinetic vs. Thermodynamic control.

  • Ether Bridges (-CH₂-O-CH₂-): Formed under mild conditions (low T, weak acid). This is a condensation of two -CH₂OH groups.

  • Methylene Bridges (-CH₂-): Formed under forcing conditions (high T, strong acid). This is the Friedel-Crafts alkylation of the ring.

Correction: If your target is a robust, heat-resistant resin, you want methylene bridges .

  • Increase Temperature: Push reaction >130°C.

  • Increase Acidity: Ether linkages are reversible under strong acid/heat. They will decompose to carbocations and eventually rearrange to the thermodynamically stable methylene bridge.

FAQ: Quick Troubleshooting

Q: My product is black/dark brown. Is it ruined? A: Not necessarily, but it indicates oxidation. Phenols are prone to oxidation to quinones. Fluorinated phenols are more stable, but strong acids at high T can cause charring.

  • Fix: Perform polymerization under strict Nitrogen or Argon atmosphere. Add a trace antioxidant if permissible.

Q: Can I use formaldehyde + fluorophenol instead of synthesizing the hydroxybenzyl alcohol first? A: Yes, this is the "Novolac" route. However, fluorophenols are less reactive toward formaldehyde than phenol.

  • Adjustment: You must use a higher molar ratio of Formaldehyde:Phenol and longer reflux times.

Q: The polymer is insoluble in everything after drying. A: You likely caused crosslinking (gelation).

  • Check: Did your monomer have two hydroxymethyl groups? Or did you react at the para position and both ortho positions?

  • Fix: Ensure the monomer functionality (

    
    ) is exactly 2 for linear chains. If 
    
    
    
    , stop the reaction before the gel point (control conversion).

References

  • Banks, R. E., et al. (1993). "Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene)." Polymer, 34(21), 4547-4556. Link

  • Tawade, B. V., et al. (2013).[1] "Synthesis and Characterization of Fluorinated Bisphenols and Tetraphenols via a Simple One-Pot Reaction." Synthetic Communications, 43(17), 2319-2325.[1] Link

  • Shibasaki, Y., et al. (2009). "Synthesis of Fluorine-Containing Poly(arylenemethylene)s by Friedel-Crafts Polymerization." Polymer Journal, 41, 866–871. Link

  • Olah, G. A., et al. (2005). "Superacid-Catalyzed Polycondensation of Acenaphthenequinone with Aromatic Hydrocarbons." Macromolecules, 38(13), 5425–5429. Link

Sources

Optimization

Technical Support Center: Stabilizing 5-Fluoro-2-(hydroxymethyl)phenol

Welcome to the technical support center for 5-Fluoro-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the oxidation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions to ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluoro-2-(hydroxymethyl)phenol, and why is it prone to oxidation?

5-Fluoro-2-(hydroxymethyl)phenol is an aromatic organic compound featuring a phenol group, a hydroxymethyl group, and a fluorine atom attached to the benzene ring. Its susceptibility to oxidation stems from two primary structural features:

  • The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the benzene ring is susceptible to oxidation. It can lose a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, and it can then participate in further reactions, leading to the formation of colored quinone-type byproducts.[1][2]

  • The Benzylic Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) group is also a site for oxidation. It can be oxidized to an aldehyde and subsequently to a carboxylic acid.

The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the molecule, potentially affecting its oxidation potential.[3]

Q2: What are the visible signs of degradation in my 5-Fluoro-2-(hydroxymethyl)phenol sample?

The most common visual indicator of oxidation in phenolic compounds is a change in color .[4] Fresh, pure 5-Fluoro-2-(hydroxymethyl)phenol should be a white to off-white solid. The appearance of a yellow, pink, brown, or black discoloration is a strong indication that oxidation and degradation have occurred. This is due to the formation of highly conjugated quinone-like structures. You may also observe a change in the physical form of the solid, such as clumping or the appearance of an oily film.

Q3: What are the ideal storage conditions to minimize oxidation?

To maintain the stability of 5-Fluoro-2-(hydroxymethyl)phenol, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[5][6][7]
Light Amber vial or stored in the darkProtects the compound from light-induced degradation (photodegradation).[8]
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to atmospheric oxygen and moisture.[9]
Q4: Should I use an antioxidant? If so, which one is recommended?

Yes, for long-term storage or if the compound will be handled frequently, the use of an antioxidant is highly recommended. Phenolic antioxidants work by donating a hydrogen atom to quench free radicals, thus inhibiting the chain reaction of oxidation.[5]

AntioxidantRecommended ConcentrationKey Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)A widely used and effective synthetic antioxidant for organic compounds.[10][11][12]
Ascorbic Acid (Vitamin C) 0.05 - 0.1% (w/w)A natural antioxidant, but it is more polar and might have limited solubility in non-polar solvents.[5][12]
α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/w)A natural, oil-soluble antioxidant.[5][11]

Note: The choice of antioxidant may depend on the solvent system and the downstream application of your compound. It is advisable to test the compatibility and effectiveness of the chosen antioxidant in a small-scale pilot study.

Troubleshooting Guide

Issue 1: My sample of 5-Fluoro-2-(hydroxymethyl)phenol has turned yellow/brown upon storage.

This is a classic sign of oxidation. The discoloration is likely due to the formation of quinone-type impurities.

Root Cause Analysis and Corrective Actions:

Caption: Troubleshooting workflow for discolored 5-Fluoro-2-(hydroxymethyl)phenol.

Detailed Steps:

  • Assess Storage Conditions: Review your current storage protocol against the ideal conditions outlined in the FAQ section.

  • Implement Inert Atmosphere: If not already in place, storing the compound under an inert gas like nitrogen or argon is the most effective way to prevent further oxidation.[3][5][6][7][13]

  • Protect from Light: Ensure the sample is stored in a light-blocking container, such as an amber glass vial.

  • Control Temperature: Move the sample to a refrigerator (2-8°C).

  • Consider Purification: For critical applications, the discolored material may need to be purified. Column chromatography is a common method for removing colored impurities from organic compounds.

Issue 2: I am observing new, unexpected peaks in my HPLC/GC analysis of the compound after storage.

The appearance of new peaks, particularly those with different retention times, suggests the formation of degradation products.

Analytical Workflow for Impurity Identification:

G A Start: New Peaks in Chromatogram B Characterize Impurity Peaks A->B LC-MS Analysis C Hypothesize Degradation Pathway B->C Interpret Mass Data D Optimize Storage Conditions C->D Based on Impurity Structure E End: Minimized Degradation D->E Implement Corrective Actions

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-2-(hydroxymethyl)phenol Purification

The following technical guide serves as a specialized support center for the purification of 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9).[1][2][3] This document is structured to address the specific challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 773873-09-9).[1][2][3] This document is structured to address the specific challenges of separating this target molecule from its regioisomers (primarily the 4-hydroxymethyl and 2-hydroxymethyl-3-fluoro species) generated during the hydroxymethylation of 3-fluorophenol.

[1][2][3]

Status: Operational Role: Senior Application Scientist Topic: Isolation of Ortho-Substituted Benzyl Alcohols[1][2][3]

Triage & Diagnosis: Know Your Enemy

Before initiating purification, you must identify which regioisomers are contaminating your crude mixture.[3] The synthesis of 5-Fluoro-2-(hydroxymethyl)phenol (Target) from 3-fluorophenol typically yields a mixture due to the directing effects of the hydroxyl (OH) and fluoro (F) groups.[1][2]

Regioisomer Landscape

The starting material, 3-fluorophenol , has three active sites for electrophilic aromatic substitution (hydroxymethylation).

Isomer TypeStructure DescriptionRelative Abundance*Physical Behavior
Target 5-Fluoro-2-(hydroxymethyl)phenol Major (Site 6)Solid (mp ~80–85 °C).[1][2][3] Soluble in EtOAc.
Impurity A 4-(Hydroxymethyl)-3-fluorophenol Minor (Site 4)Higher mp.[1][2][3] Lower solubility in non-polar solvents (No intramolecular H-bond).[1][2][3]
Impurity B 2-(Hydroxymethyl)-3-fluorophenol Trace (Site 2)Sterically crowded (sandwiched between OH and F).[1][2][3] Volatile.
Impurity C Bis-(hydroxymethyl) species Trace (Over-reaction)Very polar.[1][2][3] Retained on Silica.[2][3]

*Abundance depends on catalyst (e.g., NaOH favors para/ortho mix; Boronate-assisted methods favor ortho).[1]

Diagnostic Workflow

Use the following logic to determine your purification strategy.

DiagnosisLogic Start Crude Reaction Mixture TLC Run TLC (30% EtOAc/Hexane) Start->TLC Check Check Rf Values TLC->Check Decision1 Target Rf ~0.4 Impurity Rf ~0.3 (Para) Check->Decision1 MethodA Method A: Recrystallization (Best for >80% purity) Decision1->MethodA Distinct Spots MethodB Method B: Flash Chromatography (Best for <80% purity) Decision1->MethodB Streaking/Oiling MethodC Method C: Boronate Derivatization (For difficult co-elutions) Decision1->MethodC Co-elution

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and TLC profile.

Troubleshooting Guides (Q&A Format)

Module A: Recrystallization (The Workhorse)

Context: The target molecule possesses an intramolecular hydrogen bond between the phenolic OH and the hydroxymethyl OH. This makes it more soluble in non-polar solvents than its para-isomer (Impurity A), which forms intermolecular networks.[1][2][3]

Q1: My crude product is an oil that refuses to crystallize. How do I induce nucleation? Cause: Residual solvent (especially DMF or alcohols) or high levels of the para-isomer are depressing the melting point.[3] Solution:

  • Azeotropic Drying: Dissolve the oil in Toluene and rotovap to dryness (2x) to remove trapped moisture/solvents.[2][3]

  • Solvent Swap: Use a Toluene/Heptane system.[2][3]

    • Dissolve crude in minimum hot Toluene (60 °C).

    • Add warm Heptane dropwise until slight turbidity persists.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall.[3]

    • Slow Cool: Wrap the flask in foil and let it cool to RT over 4 hours, then 4 °C overnight.

    • Why? Rapid cooling traps the oil.[2][3] Slow cooling allows the lattice to reject the impurities.

Q2: The solid obtained contains ~10% of the para-isomer. How do I upgrade the purity? Cause: Co-precipitation.[2][3] The para-isomer is less soluble and crashes out first or with the target.[1][2][3] Solution: Perform a Slurry Wash instead of full recrystallization.[2][3]

  • Suspend the solid in 10 volumes of 10% EtOAc in Hexanes .

  • Stir vigorously at room temperature for 2 hours.

  • Filter.[2][3]

  • Mechanism: The target (ortho) is slightly soluble in the organic phase and will dissolve/recrystallize dynamically, while the para-impurity (more polar/lattice-stable) remains solid or is washed away depending on the specific solubility differential. Note: If the para-isomer is the major contaminant, you may need to filter it off while hot (if it is insoluble) or keep it in solution (if it is more soluble).

    • Correction: Usually, para-isomers are less soluble.[1][2][3] If the solid is the mixture, recrystallize from a more polar solvent (e.g., Isopropyl Acetate) where the target stays in solution longer, or use column chromatography.

Module B: Flash Chromatography (The Scalpel)

Context: For separating regioisomers with similar Rf values.

Q3: The isomers are co-eluting on silica gel. What mobile phase should I use? Recommendation: Do not use simple Hexane/EtOAc gradients. The selectivity is often poor for phenolic regioisomers.[2][3] Protocol:

  • Acidify the Silica: Pre-wash the column with 1% Acetic Acid in Hexane.[2][3] This suppresses the ionization of the phenol, sharpening the peaks.

  • Mobile Phase: Use DCM (Dichloromethane) / Methanol (98:2 to 95:5).[2][3]

    • Why? DCM interacts differently with the dipole moments of the ortho vs para isomers compared to linear alkanes.[3]

  • Loading: Load the sample as a solid deposit on Celite (Dry Load). Liquid loading in strong solvent (like MeOH) causes band broadening that ruins separation.[2][3]

Module C: Chemical Derivatization (The "Nuclear Option")

Context: When physical separation fails, exploit the chemical difference. The ortho isomer has 1,2-proximity of OH groups (phenolic and benzylic); the para isomer does not.

Q4: I need >99.5% purity for a drug substance intermediate. Chromatography is insufficient. Strategy: Cyclic Boronate Formation. This method is chemically specific to the ortho isomer (Target).[2][3]

Protocol:

  • Derivatization: Dissolve crude mixture in Toluene. Add 1.05 equiv of Phenylboronic acid .[2][3]

  • Reflux: Heat with a Dean-Stark trap to remove water.[1][2][3]

    • Reaction: 5-Fluoro-2-(hydroxymethyl)phenol + PhB(OH)2

      
       Cyclic Boronate Ester + 2 H2O.[1][2][3]
      
    • Fate of Impurities: The para-isomer cannot form a cyclic ester.[1][2][3] It forms an unstable open ester or remains unreacted.[2][3]

  • Workup: Wash the Toluene layer with water.[2][3] The unreacted para-isomer (more polar) and excess boronic acid partition into the aqueous phase or precipitate.[1][2] The Cyclic Boronate remains in Toluene.[2][3]

  • Hydrolysis (Deprotection):

    • Take the Toluene layer.[2][3] Add a solution of Pinacol or simple aqueous NaOH/H2O2 (oxidative) or just aqueous HCl (hydrolytic).[2][3]

    • Preferred: Stir Toluene solution with 2N NaOH.[2][3] The boronate hydrolyzes.[2][3] The target phenol goes into the aqueous layer as the phenolate salt.

    • Separate Toluene (discard).[2][3]

    • Acidify aqueous layer to pH 4.[2][3] Extract with EtOAc.[2][3][4][5][6]

    • Result: High-purity Target.

Stability & Storage Warning

Critical Alert: Hydroxybenzyl alcohols are prone to self-condensation under acidic conditions.[1][2][3]

  • Mechanism: Protonation of the benzylic OH

    
     Loss of water 
    
    
    
    Quinone Methide intermediate
    
    
    Attack by another phenol molecule
    
    
    Diphenylmethane dimer (Polymerization).
  • Prevention:

    • Never store the compound in acidic solvents (e.g., CDCl3 can become acidic over time; filter through basic alumina before NMR).

    • Store solids at -20 °C.

    • If drying in an oven, ensure no acid vapors are present.[3]

Summary of Properties

PropertyValue / Note
Molecular Formula C7H7FO2
Molecular Weight 142.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOAc, DCM.[1][2][3] Sparingly soluble in Hexane/Water.[2][3]
TLC Visualization UV (254 nm). Stains well with PMA or KMnO4.[2][3]
Key NMR Feature 1H NMR: Methylene protons (-CH2-) at ~4.8 ppm (singlet or doublet if OH couples).[1][2][3] 19F NMR: Distinct shift vs regioisomers.

References

  • Sigma-Aldrich. 4-Fluoro-2-(hydroxymethyl)phenol Product Page. (Note: Isomeric reference for physical properties). Link

  • National Institutes of Health (PubChem). 5-Fluoro-2-hydroxybenzaldehyde (Precursor Data). Link[2]

  • BenchChem Technical Support. Synthesis and Purification of Fluorophenol Intermediates. Link[2]

  • Organic Syntheses. General Procedures for Hydroxymethylation of Phenols. (Adapted from standard protocols). Link

  • ChemicalBook. 5-Fluoro-2-(hydroxymethyl)phenol CAS Data. Link

Sources

Optimization

Technical Support Center: Optimizing Borohydride Reduction of Fluorophenols

Welcome to the technical support center for optimizing the borohydride reduction of fluorophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the borohydride reduction of fluorophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the borohydride reduction of fluorophenols, with a focus on the critical role of reaction temperature.

Q1: My reaction is sluggish or incomplete, even with excess sodium borohydride. How can I drive it to completion?

A1: An incomplete reaction is a common issue, often related to insufficient reactivity. While simply adding more reagent might seem like a solution, optimizing the temperature is a more controlled and efficient approach.

  • Underlying Cause: Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity is highly dependent on the reaction conditions.[1] At low temperatures, the hydride transfer to the carbonyl group of a fluorophenol derivative can be slow. The phenolic hydroxyl group can also react with NaBH₄, consuming the reagent, especially if the reaction medium is not basic.[2][3]

  • Recommended Action:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature. Some reductions that are slow at room temperature can be driven to completion by heating.[4] Start by warming the reaction to 40-50°C and monitor the progress by TLC or LC-MS. For some substrates, refluxing in a suitable solvent like THF with methanol may be necessary.[5]

    • Solvent Selection: The choice of solvent is critical. While alcohols like methanol and ethanol are common, NaBH₄ can decompose in these solvents, especially at elevated temperatures.[1] A mixture of THF and methanol can provide a good balance of reactivity and reagent stability.[1]

    • pH Control: Ensure the reaction medium is basic. The stability of sodium borohydride solutions is significantly enhanced in alkaline conditions (pH 14).[5][6] Adding a small amount of aqueous sodium hydroxide can prevent the acidic phenol from decomposing the borohydride.[3]

Q2: I'm observing significant defluorination of my starting material or product. How can I prevent this side reaction?

A2: Defluorination is a known side reaction in the reduction of aryl halides, and its likelihood can be influenced by temperature.[7]

  • Underlying Cause: The mechanism of borohydride-mediated dehalogenation can involve a nucleophilic attack by the hydride on the carbon-halogen bond or a free radical pathway.[7][8] Elevated temperatures can promote these pathways, leading to the undesired loss of the fluorine substituent. The position of the fluorine atom on the aromatic ring also plays a role, with ortho and para substituents being more susceptible to removal.[7]

  • Recommended Action:

    • Lower the Reaction Temperature: This is the most effective way to minimize defluorination. Many chemoselective reductions with sodium borohydride are performed at low temperatures, such as -78°C, to enhance selectivity.[9][10] If your reaction proceeds at room temperature, try running it at 0°C or even lower.

    • Controlled Reagent Addition: Add the sodium borohydride solution slowly to the reaction mixture at a low temperature. This helps to control the exotherm of the reaction and maintain a consistent low temperature, disfavoring the dehalogenation pathway.

Q3: The reaction is producing a mixture of the desired alcohol and the corresponding methylene compound. How can I improve the selectivity for the alcohol?

A3: The over-reduction to a methylene group is possible, especially when the carbonyl group is ortho or para to the phenolic hydroxyl group.[11]

  • Underlying Cause: The formation of a quinone methide-like intermediate, facilitated by the electron-donating phenolic hydroxyl group, can promote the complete reduction to the methylene compound. This process is often more prevalent at higher temperatures.

  • Recommended Action:

    • Optimize Temperature: As with defluorination, lowering the reaction temperature is key to improving selectivity. A lower temperature will favor the initial reduction to the carbinol (alcohol) and slow down the subsequent reduction to the methylene.

    • Protecting the Phenolic Hydroxyl Group: If temperature control is insufficient, consider protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before the reduction. This will prevent the formation of the quinone methide intermediate and stop the reaction at the alcohol stage. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reaction temperature in the borohydride reduction of fluorophenols.

Q1: What is the typical temperature range for the borohydride reduction of fluorophenols?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature depends on the specific substrate and the desired outcome. The range can be anywhere from -78°C to refluxing solvents like THF/methanol .[5][9] For chemoselective reductions where side reactions are a concern, starting at a low temperature (e.g., 0°C or -78°C) is recommended.[9] If the reaction is slow, the temperature can be gradually increased while monitoring for the formation of byproducts.

Q2: How does the position of the fluorine substituent on the phenol ring affect the optimal reaction temperature?

A2: The position of the fluorine atom can influence the electronic properties of the carbonyl group and the C-F bond, thereby affecting the reaction rate and the propensity for side reactions.

  • Electron-Withdrawing Effects: Fluorine is an electron-withdrawing group, which can make the carbonyl carbon more electrophilic and thus more reactive towards hydride attack. This might allow for the use of lower reaction temperatures.

  • Ortho- and Para-Fluorine Substituents: As mentioned in the troubleshooting section, fluorines in the ortho or para position are more susceptible to reductive dehalogenation.[7] Therefore, when dealing with ortho- or para-fluorophenols, it is crucial to use lower temperatures to minimize this side reaction.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave irradiation can be a powerful tool to accelerate the reduction. It can significantly shorten reaction times. However, it's important to be cautious as the rapid heating can also promote side reactions like defluorination and over-reduction. Careful optimization of the microwave power and temperature is necessary.

Q4: How does the choice of borohydride reagent (e.g., NaBH₄ vs. LiBH₄) influence the optimal temperature?

A4: While sodium borohydride is the most common, other borohydrides can be used. Lithium borohydride (LiBH₄) is a stronger reducing agent than NaBH₄. This increased reactivity often allows for the use of lower reaction temperatures. However, it is also less chemoselective, so the risk of reducing other functional groups in the molecule increases.

Q5: What is the effect of solvent on the optimal reaction temperature?

A5: The solvent plays a crucial role in modulating the reactivity of sodium borohydride and, consequently, the optimal reaction temperature.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can activate the carbonyl group through hydrogen bonding, potentially allowing for lower reaction temperatures.[12] However, NaBH₄ reacts with alcohols, and this decomposition is accelerated at higher temperatures.[1][5]

  • Aprotic Solvents (e.g., THF, Diglyme): NaBH₄ is more stable in aprotic solvents, allowing for the use of higher temperatures without significant reagent decomposition.[5][13] Often, a mixture of an aprotic solvent like THF with a small amount of a protic solvent like methanol is used to achieve a good balance of reactivity and stability.[1]

Experimental Protocols & Data

Table 1: General Temperature Guidelines for Borohydride Reduction of Fluorophenols
ObjectiveRecommended Starting TemperatureKey Considerations
High Chemoselectivity (Minimize Side Reactions) -78°C to 0°CIdeal for substrates prone to defluorination or over-reduction.[9][10]
Standard Reduction of a Stable Substrate 0°C to Room TemperatureA good starting point for most fluorophenol reductions.
Accelerating a Sluggish Reaction Room Temperature to RefluxUse with caution, monitoring closely for byproduct formation.[4]
Protocol 1: General Procedure for Optimizing Reaction Temperature
  • Initial Setup: Dissolve the fluorophenol substrate (1 equivalent) in a suitable solvent system (e.g., THF/methanol 4:1) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0°C) using an ice-water bath.

  • Reagent Addition: Slowly add a solution of sodium borohydride (1.5-2 equivalents) in a small amount of the same solvent system to the reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Temperature Adjustment (if necessary): If the reaction is proceeding slowly after 2-3 hours, allow the mixture to warm to a higher temperature (e.g., room temperature) and continue monitoring. If still slow, the temperature can be further increased incrementally (e.g., to 40-50°C).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess sodium borohydride by the slow addition of acetone, followed by water or dilute acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Temperature_Optimization_Workflow cluster_planning Experimental Planning cluster_execution Reaction Execution & Monitoring cluster_decision Decision & Optimization A Define Substrate (Fluorophenol Derivative) B Identify Potential Side Reactions (Defluorination, Over-reduction) A->B C Start at Low Temperature (e.g., 0°C) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Reaction Complete? D->E F Side Products Observed? E->F No I Proceed to Workup E->I Yes G Increase Temperature Incrementally F->G No H Decrease Temperature F->H Yes G->D H->D

Caption: Workflow for optimizing reaction temperature.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Start Fluorophenol (Carbonyl Derivative) P1 Desired Alcohol Start->P1 Low Temperature S1 Over-reduction (Methylene Compound) Start->S1 High Temperature S2 Defluorination Start->S2 High Temperature

Caption: Effect of temperature on reaction pathways.

References

  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved from [Link]

  • Wikipedia. (2024). Sodium borohydride. Retrieved from [Link]

  • Australian Journal of Chemistry. (1969). Reductive removal by sodium borohydride of side-chain oxygen from phenolic ketones. Retrieved from [Link]

  • PubMed. (1982). On the storage of the sodium borohydride solution used in the hydride-generation atomic-absorption technique. Retrieved from [Link]

  • ResearchGate. (2017). A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. Retrieved from [Link]

  • ResearchGate. (2015). Sodium borohydride reactivity with different solvents. Retrieved from [Link]

  • ResearchGate. (2004). Stability of aqueous-alkaline sodium borohydride formulations. Retrieved from [Link]

  • PubChem. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Semantic Scholar. (1989). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Study.com. (n.d.). Explain why a significant excess of sodium borohydride, NaBH_4 is used to reduce aldehyde.... Retrieved from [Link]

  • ResearchGate. (1989). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unpacking the Sodium Borohydride Reduction Mechanism. Retrieved from [Link]

  • LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]

  • Journal of the American Chemical Society. (1974). Dehalogenations with sodium borohydride. Evidence for a free radical reaction. Retrieved from [Link]

  • Reddit. (2024). NaBH4 reaction driven to completion by heating? : r/OrganicChemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Reddit. (2021). Hey, can someone tell me what is the role of NaOH in this reaction ? Thanks in advance ! : r/OrganicChemistry. Retrieved from [Link]

  • Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Destabilization of NaBH4 by Transition Metal Fluorides. Retrieved from [Link]

  • AIMS Materials Science. (2017). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Retrieved from [Link]

  • MDPI. (2021). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]

  • PubMed. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Retrieved from [Link]

  • YouTube. (2024). NaBH4 | Chemoselectivity | Problem | Question | Solved. Retrieved from [Link]

  • ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done?. Retrieved from [Link]

  • Bibliomed. (n.d.). A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity of fluorinated benzyl alcohol derivatives

Executive Summary: The "Fluorine Effect" Researchers often treat fluorinated benzyl alcohols (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol, 2-fluorobenzyl alcohol) identically to non-fluorinated benzyl alcohol. This is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

Researchers often treat fluorinated benzyl alcohols (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol, 2-fluorobenzyl alcohol) identically to non-fluorinated benzyl alcohol. This is a critical error. The introduction of fluorine atoms—particularly on the aromatic ring—exerts a profound inductive effect (-I) that alters the electronic landscape of the hydroxyl group.

Key Chemical Differentiators:

  • Increased Acidity: Fluorine withdraws electron density from the ring, which in turn pulls density from the benzylic carbon and the hydroxyl oxygen. This stabilizes the alkoxide anion, making the hydroxyl proton significantly more acidic (lower pKa) than unsubstituted benzyl alcohol (pKa ~15.4).

  • Reduced Nucleophilicity: While the acidity increases, the nucleophilicity of the oxygen decreases. In substitution reactions, these derivatives are "sluggish" nucleophiles, making them highly susceptible to competition from moisture.

  • Hygroscopicity: Many solid fluorinated derivatives (e.g., pentafluorobenzyl alcohol) are prone to caking. Water molecules can form strong hydrogen-bonded networks with the polarized hydroxyl group, creating a "hydration shell" that inhibits reactivity.

Storage & Pre-Processing Protocols[1]

Incoming Material Handling

Upon receipt, fluorinated benzyl alcohols should be categorized by physical state. Do not assume "dry" status from the vendor.

FeatureProtocolRationale
Solids (e.g., Pentafluorobenzyl alcohol) Store in a desiccator over P₂O₅ or KOH . If caked, vacuum dry at 30°C for 4 hours.Surface moisture forms a barrier to reagents. P₂O₅ is preferred for acidic alcohols; avoid basic desiccants if the derivative has base-sensitive groups.
Liquids (e.g., 2-Fluorobenzyl alcohol) Store over 3Å Molecular Sieves (activated).[1] Flush headspace with Argon.3Å sieves exclude the alcohol molecule while trapping water. 4Å sieves may trap smaller alcohols, causing concentration changes.
Solutions Azeotropic Distillation (Toluene or Benzene) prior to use.The most reliable method to reach <50 ppm water content.
Workflow: The "Dry-Down" Decision Tree

Use the following logic to determine the necessary drying rigor based on your intended application.

DryingWorkflow Start Start: Fluorinated Benzyl Alcohol CheckState Physical State? Start->CheckState Solid Solid (e.g., Pentafluoro-) CheckState->Solid Liquid Liquid (e.g., 2-Fluoro-) CheckState->Liquid AppCheck Application Sensitivity? Solid->AppCheck Liquid->AppCheck HighSens High Sensitivity (Mitsunobu, Anhydrous Glycosylation) AppCheck->HighSens LowSens Low Sensitivity (Esterification, Oxidation) AppCheck->LowSens Action1 Dissolve in Toluene -> Azeotropic Distillation -> Store under Ar HighSens->Action1 Best Practice Action2 Vacuum Desiccation (P2O5, 6h, RT) LowSens->Action2 Solids Action3 Store over 3Å Sieves (24h minimum) LowSens->Action3 Liquids

Figure 1: Decision matrix for selecting the appropriate drying protocol based on compound state and reaction sensitivity.

Troubleshooting Reaction Failures

The Mitsunobu Reaction

The Problem: The Mitsunobu reaction is the "gold standard" for converting these alcohols, but it is notoriously moisture-intolerant. Mechanism of Failure: Water competes with the fluorinated benzyl alcohol for the phosphonium intermediate (Betaine). Because fluorinated alcohols are weaker nucleophiles than water, even trace moisture (100-200 ppm) will preferentially react with the betaine to form Triphenylphosphine oxide (TPPO) and hydrazine, halting the desired pathway.

Symptom: High recovery of starting alcohol, formation of TPPO, but zero product.

Corrective Protocol:

  • Reagent Order: Do not add the alcohol last. Premix the fluorinated alcohol and the phosphine. Add the azodicarboxylate (DEAD/DIAD) dropwise.

  • The "Scavenger" Trap: Use a Dean-Stark trap or add activated molecular sieves directly to the reaction vessel (if stirring allows) to scavenge water produced in situ (though Mitsunobu is dehydrative, exogenous water is the enemy).

  • pKa Matching: Ensure your pronucleophile (acid component) has a pKa < 11. Since fluorinated benzyl alcohols are acidic, the pronucleophile must be sufficiently acidic to protonate the betaine intermediate.

Alkylation/Mesylation

The Problem: Converting fluorinated benzyl alcohols to halides or mesylates often results in low yields due to hydrolysis of the activated intermediate. The "Ghost" Peak: In GC-MS, you may see a peak corresponding to the ether dimer (Dibenzyl ether derivative). This forms when water hydrolyzes the mesylate back to the alcohol, which then attacks another molecule of mesylate.

Troubleshooting Logic:

ReactionTroubleshoot Issue Low Yield / No Reaction Check1 Check Water Content (Karl Fischer) Issue->Check1 HighWater Water > 200 ppm Check1->HighWater LowWater Water < 50 ppm Check1->LowWater Sol1 Azeotrope Solvent Check Reagents HighWater->Sol1 Check2 Check Nucleophilicity LowWater->Check2 Analysis Fluorine Effect: OH is poor nucleophile Check2->Analysis Sol2 Change Base (Use stronger base like NaH or KHMDS) Analysis->Sol2 Sol3 Change Leaving Group (Use Triflate instead of Mesylate) Analysis->Sol3

Figure 2: Troubleshooting logic for alkylation failures. Note that if the system is dry, the issue is likely the reduced nucleophilicity caused by fluorine substitution.

Frequently Asked Questions (FAQ)

Q: Can I use MgSO₄ to dry a solution of pentafluorobenzyl alcohol? A: Yes, but it is often insufficient for highly sensitive reactions. MgSO₄ removes bulk water but leaves trace moisture (equilibrium water vapor). For strict anhydrous applications, use activated 3Å molecular sieves or chemical drying (distillation from CaH₂ is aggressive; azeotropic distillation is safer).

Q: My pentafluorobenzyl alcohol turned into a hard rock in the bottle. Is it ruined? A: Likely not. This "caking" is due to moisture absorption forming a hydrate lattice on the surface.

  • Fix: Break the solid mechanically (in a hood), dissolve in dichloromethane, dry with MgSO₄, filter, and rotary evaporate. Store the resulting solid in a desiccator.[2]

Q: Why does the reaction work with Benzyl Alcohol but fail with 2,6-Difluorobenzyl alcohol? A: Sterics and Electronics.

  • Sterics: The 2,6-difluoro substitution creates significant steric hindrance around the hydroxyl group, blocking the approach of bulky electrophiles (like the Mitsunobu betaine).

  • Electronics: The oxygen is less nucleophilic. You may need to increase the reaction temperature or switch to a more reactive electrophile (e.g., using Triflic anhydride instead of Mesyl chloride).

References

  • Influence of Fluorination on Benzyl Alcohol Acidity

    • Title: The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.[3][4]

    • Source: Longdom Publishing / J. Phys. Chem.
    • Context: Establishes that o-fluorination increases hydrogen-bond acidity (pKa reduction) and alters conformational landscapes.[3][4]

    • URL:

  • Mitsunobu Reaction Kinetics & Water Sensitivity

    • Title: Kinetic Analysis of the Redox-Neutral C
    • Source: Journal of the American Chemical Society (ACS).
    • Context: detailed analysis of how water competes in the catalytic cycle and the importance of water removal (Dean-Stark).[5]

    • URL:

  • Drying Protocols for Solvents & Reagents

    • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
    • Source: Journal of Organic Chemistry (via Pitt.edu).
    • Context: Comparative efficiency of Molecular Sieves vs. Silica vs. chemical drying agents.
    • URL:

  • Handling of Fluorinated Alcohols (Safety & Stability)

    • Title: Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl alcohol.
    • Source: Fisher Scientific.
    • Context: Storage conditions (cool, dry)
    • URL:

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 5-Fluoro-2-(hydroxymethyl)phenol in Aqueous Media

Welcome to the technical support center for 5-Fluoro-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in aqueous environments. Our goal is to equip you with the knowledge to design robust experimental protocols and troubleshoot common issues effectively.

Understanding the Molecule: Physicochemical Properties at a Glance

5-Fluoro-2-(hydroxymethyl)phenol is a substituted phenol with a molecular structure that presents both hydrophilic and hydrophobic characteristics. The presence of a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the fluorinated benzene ring contributes to its lipophilicity, which can limit its solubility in water. While specific quantitative solubility data is not extensively documented, it is predicted to be sparingly soluble in water.

PropertyValue/PredictionRationale
Molecular Formula C₇H₇FO₂-
Molecular Weight 142.13 g/mol -
Predicted Water Solubility Sparingly solubleThe hydrophobic fluorinated benzene ring counteracts the hydrophilic hydroxyl and hydroxymethyl groups.
Predicted pKa ~8.5 - 9.5The electron-withdrawing fluorine atom is expected to make the phenolic proton more acidic than phenol (pKa ~10), but the effect is modulated by the hydroxymethyl group. The pKa of similar compounds like o-fluorophenol is around 8.7.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when working with 5-Fluoro-2-(hydroxymethyl)phenol in aqueous solutions.

FAQ 1: My 5-Fluoro-2-(hydroxymethyl)phenol is not dissolving in water at my desired concentration. What is the first step?

Answer:

The initial insolubility of 5-Fluoro-2-(hydroxymethyl)phenol in neutral water is a common observation due to its chemical structure. The first and most straightforward approach is to systematically modify the pH of your aqueous solution.

Causality: Phenols are weak acids. By increasing the pH of the solution above the compound's pKa, you deprotonate the phenolic hydroxyl group, forming the more soluble phenoxide salt. This ionization significantly enhances the compound's interaction with polar water molecules.

Troubleshooting Workflow for pH Adjustment:

G start Start: Undissolved Compound in Water prep_alkaline Prepare a dilute alkaline solution (e.g., 0.1 M NaOH) start->prep_alkaline add_dropwise Add alkaline solution dropwise while stirring prep_alkaline->add_dropwise check_dissolution Observe for dissolution add_dropwise->check_dissolution check_dissolution->add_dropwise Partially dissolved measure_ph Measure the pH of the final solution check_dissolution->measure_ph Completely dissolved adjust_ph If necessary, back-titrate with dilute acid (e.g., 0.1 M HCl) to the desired final pH measure_ph->adjust_ph end Result: Solubilized Compound adjust_ph->end

Caption: Workflow for solubilizing 5-Fluoro-2-(hydroxymethyl)phenol via pH adjustment.

Detailed Protocol for pH-Mediated Solubilization:

  • Initial Suspension: Suspend the desired amount of 5-Fluoro-2-(hydroxymethyl)phenol in your aqueous buffer or water.

  • Alkaline Addition: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Observation: Continue adding the base until the solid material completely dissolves.

  • pH Measurement: Once the compound is fully dissolved, measure the pH of the solution. This will likely be in the alkaline range.

  • pH Adjustment (Optional but Recommended): If your experiment requires a specific pH, you can carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to reach your target pH. Be cautious, as lowering the pH too much may cause the compound to precipitate out of solution. It is advisable to maintain the final pH at least one to two units above the predicted pKa of the compound.

FAQ 2: Adjusting the pH is not compatible with my experimental conditions. What are my other options?

Answer:

If pH modification is not a viable option, employing co-solvents is the next logical step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.

Causality: Co-solvents create a more favorable environment for the hydrophobic portions of the solute molecule, effectively bridging the polarity gap between the compound and water.

Recommended Co-solvents for Phenolic Compounds:

Co-solventRecommended Starting Concentration (v/v)Notes
Ethanol 5-20%A commonly used and effective co-solvent for increasing the solubility of phenolic compounds.[2][3]
Dimethyl Sulfoxide (DMSO) 1-10%A powerful solvent, but be mindful of its potential effects on biological systems.
Glycerol 10-30%A non-toxic and biocompatible co-solvent that can be particularly effective for polyphenols.[2][3]
Polyethylene Glycol (PEG 300/400) 5-20%A biocompatible polymer often used in drug formulations to enhance solubility.

Experimental Protocol for Co-solvent Usage:

  • Prepare a Concentrated Stock: Dissolve the 5-Fluoro-2-(hydroxymethyl)phenol in 100% of the chosen co-solvent to create a concentrated stock solution.

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. This method helps to avoid precipitation that can occur when adding a solid directly to a water/co-solvent mixture.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your experiment is compatible with your assay and does not introduce artifacts. Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.

Decision Tree for Co-solvent Selection:

G start Is pH adjustment not an option? co_solvent Consider Co-solvents start->co_solvent Yes biological_assay Is the experiment a biological assay? co_solvent->biological_assay ethanol_glycerol Start with Ethanol or Glycerol biological_assay->ethanol_glycerol Yes non_bio_assay Broader range of co-solvents can be tested biological_assay->non_bio_assay No stock_solution Prepare a concentrated stock in 100% co-solvent ethanol_glycerol->stock_solution dmso_peg Consider DMSO or PEG (check for assay compatibility) dmso_peg->stock_solution non_bio_assay->stock_solution dilute Dilute stock into aqueous buffer stock_solution->dilute end Solubilized Compound dilute->end

Caption: A decision-making workflow for selecting and using co-solvents.

FAQ 3: I have tried pH adjustment and co-solvents, but I still can't achieve the desired concentration without precipitation. Are there other solubilizing agents I can use?

Answer:

Yes, for particularly challenging solubility issues, the use of specialized solubilizing agents such as cyclodextrins or non-ionic surfactants can be highly effective.

Causality:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar part of a guest molecule, like the fluorinated benzene ring of our compound, forming an inclusion complex that is more soluble in water.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles in which the hydrophobic tails create a core that can solubilize non-polar compounds, while the hydrophilic heads interact with the aqueous environment.

Recommended Solubilizing Agents:

AgentTypeRecommended Starting ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1-5% (w/v)Highly soluble in water and commonly used in pharmaceutical formulations to enhance drug solubility.
Polysorbate 80 (Tween® 80) Non-ionic Surfactant0.1-1% (v/v)A biocompatible surfactant frequently used in drug delivery systems.
Cremophor® EL Non-ionic Surfactant0.1-1% (v/v)A potent solubilizing agent, but its use in biological assays should be carefully evaluated for potential interference.

Experimental Protocol for Using Solubilizing Agents:

  • Prepare Solubilizer Solution: Prepare a solution of the chosen solubilizing agent in your aqueous buffer.

  • Add Compound: Add the 5-Fluoro-2-(hydroxymethyl)phenol to this solution.

  • Facilitate Complexation/Micellization: Gently heat (to around 40-50°C) and sonicate the mixture to facilitate the formation of inclusion complexes or micelles.

  • Cool to Room Temperature: Allow the solution to cool to room temperature before use.

FAQ 4: How can I be sure of the final concentration of my prepared solution?

Answer:

It is crucial to analytically verify the concentration of your final stock solution, especially after employing various solubilization techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

General HPLC Method for Quantification:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective for separating phenolic compounds.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 5-Fluoro-2-(hydroxymethyl)phenol (likely in the 270-280 nm range, similar to other phenols) should provide good sensitivity.

  • Quantification: Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of your prepared solution.

UV-Vis Spectrophotometry as a Simpler Alternative:

For a quicker, albeit less specific, concentration check, UV-Vis spectrophotometry can be used. You will first need to determine the wavelength of maximum absorbance (λmax) for 5-Fluoro-2-(hydroxymethyl)phenol in your chosen solvent system and then create a standard curve to correlate absorbance with concentration.

Summary of Troubleshooting Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Increases ionization to the more soluble phenoxide form.Simple, effective, and uses common lab reagents.May not be suitable for pH-sensitive experiments; risk of precipitation if pH is lowered.
Co-solvents Reduces the polarity of the aqueous solvent.Wide range of options; can be effective at low concentrations.Potential for co-solvent to interfere with biological assays; requires vehicle controls.
Solubilizing Agents Encapsulation (cyclodextrins) or micellization (surfactants).Highly effective for very poorly soluble compounds.Can be more expensive; potential for interference with downstream applications.

References

  • Journal of Physical Organic Chemistry, 2019, 32(e3940).
  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Retrieved from [Link]

  • Zuorro, A., Lavecchia, R., & Mele, G. (2020). Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. Biomolecules, 10(3), 474. [Link]

  • PubMed Central. (2020). Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. Biomolecules, 10(3), 474. [Link]

Sources

Troubleshooting

Minimizing side reactions in the chlorination of 5-fluoro-2-hydroxybenzyl alcohol

Technical Support Center: Chlorination of 5-fluoro-2-hydroxybenzyl alcohol Welcome to the technical support center for the synthesis and modification of 5-fluoro-2-hydroxybenzyl alcohol. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of 5-fluoro-2-hydroxybenzyl alcohol

Welcome to the technical support center for the synthesis and modification of 5-fluoro-2-hydroxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of its chlorination. The inherent bifunctionality of this molecule—possessing both a nucleophilic aromatic ring activated by a hydroxyl group and a reactive benzylic alcohol—presents a unique set of synthetic challenges. This document provides in-depth, experience-driven answers to common problems, helping you minimize side reactions and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of 5-fluoro-2-hydroxybenzyl alcohol and the strategic considerations required for its selective chlorination.

Q1: What are the primary challenges and potential side reactions when chlorinating 5-fluoro-2-hydroxybenzyl alcohol?

A1: The chlorination of 5-fluoro-2-hydroxybenzyl alcohol is complicated by the presence of three distinct reactive sites: the phenolic hydroxyl group, the benzylic alcohol, and the activated aromatic ring. Without a carefully planned strategy, a simple chlorination attempt can lead to a complex mixture of products.

Key Potential Side Reactions:

  • Electrophilic Aromatic Substitution (Ring Chlorination): The potent activating effect of the phenolic hydroxyl group directs chlorination primarily to the ortho and para positions. Given that the para position is blocked by the fluorine atom, chlorination is highly favored at the C3 and C5 positions (ortho to the hydroxyl group). This can readily lead to mono- and di-chlorinated species on the ring.[1][2]

  • Benzylic Alcohol Chlorination: The primary alcohol can be converted to the corresponding benzyl chloride. Reagents like thionyl chloride (SOCl₂) or Appel-type conditions are particularly effective for this transformation.[3][4][5]

  • Over-chlorination: The initial chlorination of the aromatic ring does not sufficiently deactivate it, often leading to the formation of dichlorinated byproducts.

  • Dibenzyl Ether Formation: Under acidic conditions, which are often generated by chlorinating agents like SOCl₂, the benzylic alcohol can undergo self-condensation to form a dibenzyl ether.[6][7]

  • Polymerization/Tar Formation: Harsh reagents, high temperatures, or strong acidic conditions can cause the material to decompose or polymerize, resulting in the formation of intractable tars.[8]

  • Oxidation: Stronger chlorinating agents or certain reaction conditions can oxidize the benzylic alcohol to an aldehyde.

G cluster_start Starting Material cluster_products Potential Products & Byproducts start 5-Fluoro-2-hydroxybenzyl Alcohol ring_cl Ring Chlorination (e.g., 3-Chloro-5-fluoro-2-hydroxybenzyl alcohol) start->ring_cl Electrophilic Reagents (e.g., SO₂Cl₂) benzyl_cl Benzylic Chlorination (5-Fluoro-2-hydroxybenzyl chloride) start->benzyl_cl Nucleophilic Substitution (e.g., SOCl₂) over_cl Over-chlorination (e.g., 3,5-Dichloro- a,b-dichloro...) start->over_cl Excess Reagent/ Harsh Conditions ether Dibenzyl Ether Formation start->ether Acidic Conditions oxidation Oxidation (5-Fluoro-2-hydroxybenzaldehyde) start->oxidation Oxidizing Conditions tar Polymerization/Tar start->tar High Temp/ Strong Acid

Q2: Given the competing reaction sites, is a protecting group strategy necessary?

A2: Yes, a protecting group strategy is almost always essential for achieving high selectivity and yield. Attempting to directly chlorinate the unprotected molecule will invariably lead to a mixture of products that are difficult to separate. The choice of which functional group to protect depends entirely on your desired outcome.

  • To achieve chlorination of the benzylic alcohol: You must protect the phenolic hydroxyl group. This deactivates the aromatic ring towards electrophilic substitution and prevents side reactions at the phenol itself.

  • To achieve chlorination of the aromatic ring: You should protect the benzylic alcohol. This prevents its conversion to a benzyl chloride and the formation of ether byproducts.

A well-chosen protecting group should be easy to install, stable under the chlorination conditions, and easy to remove without affecting the rest of the molecule (an orthogonal strategy).[9][10]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My primary product is the benzyl chloride, but I wanted to chlorinate the aromatic ring.
  • Root Cause: You have used a reagent that preferentially reacts with the benzylic alcohol. Thionyl chloride (SOCl₂) is a classic example; it reacts with alcohols to form alkyl chlorosulfites, which then convert to alkyl chlorides via an Sₙ2 or Sₙi mechanism.[3][5] The acidic HCl byproduct further catalyzes unwanted side reactions.

  • Solution Workflow:

    • Protect the Benzylic Alcohol: Before attempting ring chlorination, protect the primary alcohol. A common and robust choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. It is stable to many electrophilic chlorination conditions but can be easily removed with fluoride sources (e.g., TBAF) or acid.

    • Choose the Right Chlorinating Agent: After protection, use an electrophilic chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is often effective for chlorinating phenols.[11] N-Chlorosuccinimide (NCS) is a milder alternative that can offer better control.

    • Deprotection: Once ring chlorination is complete, remove the silyl protecting group to reveal the benzylic alcohol.

G A Starting Material B Protect Benzylic OH (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate B->C D Ring Chlorination (e.g., NCS or SO₂Cl₂) C->D E Chlorinated Intermediate D->E F Deprotect (e.g., TBAF) E->F G Final Product (Ring Chlorinated) F->G

Problem 2: My reaction produced a significant amount of black, insoluble tar.
  • Root Cause: This is indicative of polymerization or decomposition. It is often caused by excessively harsh reaction conditions, particularly strong acids and high temperatures. Phenolic compounds are susceptible to oxidative polymerization, and the benzylic carbocation that can form under acidic conditions is also a pathway to polymerization.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to slow down the rate of decomposition relative to the desired chlorination.

    • Use a Milder Reagent: Switch from aggressive reagents like neat SOCl₂ to a milder system. For converting the alcohol to a chloride, consider using the Appel reaction (PPh₃, CCl₄) or 2,4,6-trichloro-1,3,5-triazine with DMSO, which operates under neutral conditions.[12][13]

    • Control Stoichiometry: Add the chlorinating agent slowly and stoichiometrically to the substrate solution rather than adding the substrate to the reagent. This prevents localized high concentrations of the reagent.

    • Include an Acid Scavenger: If your reaction generates acid (like HCl from SOCl₂), including a non-nucleophilic base like pyridine can neutralize it and prevent acid-catalyzed decomposition.[3] However, be aware that pyridine can also change the reaction mechanism from Sₙi (retention) to Sₙ2 (inversion) for secondary alcohols.[3]

Problem 3: I am observing significant amounts of a high molecular weight byproduct, likely a dibenzyl ether.
  • Root Cause: This side reaction is a classic example of acid-catalyzed etherification. The benzylic alcohol is protonated by an acid (generated in situ or from a catalyst), it then leaves as water to form a stabilized benzylic carbocation. A second molecule of the alcohol then acts as a nucleophile, attacking the carbocation to form the ether.[7]

  • Preventative Measures:

StrategyReagents & ConditionsRationale
Neutral Chlorination PPh₃/CCl₄ (Appel Reaction) or PPh₃/NCSThese conditions do not generate a strong acid, thus avoiding the carbocation formation necessary for etherification.
Buffered System SOCl₂ with pyridine or Et₃NThe base neutralizes the HCl byproduct as it forms, keeping the reaction medium from becoming strongly acidic.
Protecting Group Protect the benzylic alcohol as an ester or silyl etherIf ring chlorination is the goal, protecting the alcohol completely removes it from this reaction pathway.[14]
Problem 4: My reaction is giving me a mixture of mono- and di-chlorinated products on the aromatic ring.
  • Root Cause: The high activation of the phenyl ring by the hydroxyl group makes it difficult to stop the reaction cleanly at the monosubstituted stage. The first chlorine atom added does not sufficiently deactivate the ring to prevent a second addition.

  • Optimization Protocol:

    • Precise Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This ensures that the limiting reagent is the chlorinating agent, leaving some starting material behind but minimizing over-reaction.

    • Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or below). This increases the selectivity of the reaction.

    • Dilution: Running the reaction at a higher dilution can sometimes disfavor the second chlorination event.

    • Careful Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or a rapid LC-MS analysis. Quench the reaction as soon as a significant amount of the desired mono-chlorinated product has formed, before the di-chlorinated product begins to dominate.

    • Purification Strategy: Accept that a mixture may be unavoidable and plan for a robust purification method. Flash column chromatography can often separate the starting material, mono-, and di-chlorinated products.

Recommended Experimental Protocols

The following are generalized, starting-point protocols. You must optimize them for your specific setup and scale.

Protocol 1: Selective Conversion of Benzylic Alcohol to Benzyl Chloride

This protocol assumes the goal is to synthesize 2-chloro-methyl-5-fluoro-phenol.

  • Step 1: Protection of the Phenolic Hydroxyl Group (as a Benzyl Ether)

    • Dissolve 5-fluoro-2-hydroxybenzyl alcohol (1.0 eq) in a suitable solvent like DMF or acetone.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

    • Heat the mixture to 50-60 °C and stir until TLC analysis shows complete consumption of the starting material.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to isolate the benzyl-protected intermediate.[15]

  • Step 2: Chlorination of the Benzylic Alcohol

    • Dissolve the protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.[4]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it into ice-water. Extract with DCM, wash with sodium bicarbonate solution, dry, and concentrate to obtain the chlorinated product.

  • Step 3: Deprotection of the Phenol

    • Dissolve the chlorinated product in a solvent like methanol or ethyl acetate.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Subject the mixture to an atmosphere of hydrogen gas (H₂) using a balloon or a hydrogenation apparatus.

    • Monitor until deprotection is complete. Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to yield the final product.

References

  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA - Cardiff University. Available at: [Link]

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - Taylor & Francis. Available at: [Link]

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - ResearchGate. Available at: [Link]

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - Taylor & Francis Online. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - ResearchGate. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Protecting Groups - Organic-Synthesis.com. Available at: [Link]

  • 2,2,6,6-Tetramethylpiperidine-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride. - Semantic Scholar. Available at: [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. Available at: [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. Available at: [Link]

  • Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - ACS Omega. Available at: [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients - TUE Research portal. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. Available at: [Link]

  • chlorination of benzyl alcohol - Sciencemadness.org. Available at: [Link]

  • Substituted benzyl alcohol chlorinations - ResearchGate. Available at: [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Process for the purification of benzyl alcohol - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses. Available at: [Link]

  • Phenol react with socl2 - Filo. Available at: [Link]

  • Alcohol to Chloride - Common Conditions. Available at: [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. Available at: [Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions - Organic Chemistry Portal. Available at: [Link]

  • CHAPTER 6: Chlorination Using Thionyl Chloride - Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Hydroxybenzyl Compounds - Kyoto University Research Information Repository. Available at: [Link]

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparative Guide: 5-Fluoro-2-(hydroxymethyl)phenol

This guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) versus its non-fluorinated parent, 2-(Hydroxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) versus its non-fluorinated parent, 2-(Hydroxymethyl)phenol (Salicyl alcohol).

Designed for medicinal chemists and analytical scientists, this document moves beyond simple data listing to analyze solvent effects, fluorine coupling patterns (


), and diagnostic spectral features essential for structural verification.

Executive Summary & Structural Context

5-Fluoro-2-(hydroxymethyl)phenol is a critical fragment in the synthesis of fluorinated benzoxaboroles (e.g., Tavaborole) and benzofurans. The introduction of the fluorine atom at the C5 position significantly alters the electronic environment of the aromatic ring compared to the parent Salicyl alcohol, introducing characteristic splitting patterns and shielding effects.

  • Target Compound: 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 80064-92-2)

  • Reference Standard: 2-(Hydroxymethyl)phenol (Salicyl alcohol)

  • Key Differentiator: The

    
    F substituent causes diagnostic splitting (
    
    
    
    ) and upfield shifts of ortho-protons (H4, H6).

Chemical Shift Comparison Data

The following table contrasts the experimental chemical shifts of the fluorinated target against the non-fluorinated reference. Note the solvent-dependent behavior of the hydroxyl protons.

Table 1: Comparative 1H NMR Shifts (ppm)
Proton Assignment5-Fluoro-2-(hydroxymethyl)phenol (CDCl

) [1]
2-(Hydroxymethyl)phenol (CDCl

/DMSO-d

) [2]

(Shift Effect)
Multiplicity Impact (F-Coupling)
Benzylic (-CH

-)
4.72 (s)4.60 - 4.78 (s)~0.0 - 0.1 ppmSinglet (unless coupled to OH in dry DMSO)
Aromatic H3 (meta to F)6.70 - 6.75 (m)7.15 (d)Upfield ShiftDoublet (

) + small

Aromatic H4 (ortho to F)6.70 - 6.75 (m)6.80 - 6.90 (t/m)Upfield Shifttd (

Hz)
Aromatic H6 (ortho to F)6.59 (s/d)**6.80 - 6.90 (d)Upfield Shiftdd (

Hz)
Phenolic -OH ~6.59 (s, br)8.50 - 9.50 (s, broad)Solvent DependentBroad singlet; sharpens with intramolecular H-bond
Aliphatic -OH Not obs. / Broad4.90 - 5.10 (t)Solvent DependentTriplet in dry DMSO (

)

*Note: In CDCl


, the aromatic protons H3 and H4 often overlap in the 6.70-6.75 ppm range due to the shielding effect of the Fluorine atom counteracting the deshielding of the hydroxyl groups.
**Note: The signal at 6.59 ppm is frequently assigned to the H6 proton (ortho to F and OH) or the phenolic OH involved in intramolecular hydrogen bonding.

Technical Deep Dive: Spectral Analysis

A. The "Fluorine Compression" Effect

In the non-fluorinated Salicyl alcohol , the aromatic region is typically well-dispersed (6.8 – 7.2 ppm). However, in 5-Fluoro-2-(hydroxymethyl)phenol , the fluorine atom exerts a strong shielding effect on the ortho-protons (H4 and H6) and a smaller effect on the meta-proton (H3).

  • Result: The aromatic signals "compress" into a narrow window (6.6 – 6.8 ppm).

  • Diagnostic Tip: Do not expect the wide separation seen in the non-fluorinated analog. Look for a "messy" multiplet region integrating to ~3H.

B. Solvent Selection & Hydroxyl Exchange

The choice of solvent dramatically alters the appearance of the spectrum, particularly for the labile protons.

  • Chloroform-d (CDCl

    
    ): 
    
    • Pros: Sharp resolution of the benzylic CH

      
       (singlet at 4.72 ppm).
      
    • Cons: Hydroxyl protons (Ar-OH and R-CH

      
      OH) often appear as broad, undefined humps or vanish due to exchange. Intramolecular H-bonding between the Phenol-OH and Benzyl-OH can sometimes sharpen the Phenol-OH into a singlet near 6.6 ppm.
      
  • DMSO-d

    
    : 
    
    • Pros: Inhibits proton exchange. You will observe the Phenolic OH (downfield, ~9-10 ppm) and the Aliphatic OH (triplet, ~5.0 ppm).

    • Protocol: Use anhydrous DMSO-d

      
        from a fresh ampule to prevent water-catalyzed exchange, which collapses the OH multiplets into singlets.
      
C. Fluorine Coupling Patterns ( )

The


F nucleus (spin 1/2) couples to protons, adding a layer of complexity (splitting) not seen in Salicyl alcohol.
  • H4 (Ortho to F): Expect a Triplet of Doublets (td). Large coupling to F (

    
     Hz) and ortho coupling to H3 (
    
    
    
    Hz).
  • H6 (Ortho to F): Expect a Doublet of Doublets (dd). Large coupling to F (

    
     Hz) and meta coupling to H4 (
    
    
    
    Hz).
  • H3 (Meta to F): Expect a Doublet (d) with fine splitting.[1] Dominant ortho coupling to H4 (

    
     Hz) and small meta coupling to F (
    
    
    
    Hz).

Experimental Workflow: Structural Verification

To unambiguously confirm the structure and distinguish it from regioisomers (e.g., 4-fluoro or 3-fluoro analogs), follow this self-validating protocol.

NMR_Workflow Start Start: Unknown Solid Solvent Dissolve in CDCl3 (Standard Screen) Start->Solvent CheckCH2 Check Benzylic CH2 (Signal @ 4.72 ppm?) Solvent->CheckCH2 Decision1 Singlet Present? CheckCH2->Decision1 PathA Yes: Core Scaffold Confirmed Decision1->PathA Yes PathB No: Check for Oxidation (Aldehyde @ 10 ppm?) Decision1->PathB No AnalyzeAr Analyze Aromatic Region (6.6 - 6.8 ppm) PathA->AnalyzeAr CouplingCheck Check Multiplicity (Is it a Multiplet?) AnalyzeAr->CouplingCheck Decision2 Complex Splitting? CouplingCheck->Decision2 ConfirmF Confirmed: 5-Fluoro Analog (F-Coupling Present) Decision2->ConfirmF Yes (J_HF) ConfirmH Alert: Salicyl Alcohol (Clean Doublets/Triplets) Decision2->ConfirmH No D2OShake Optional: D2O Shake (Verify OH signals) ConfirmF->D2OShake

Figure 1: Decision tree for verifying 5-Fluoro-2-(hydroxymethyl)phenol using 1H NMR features.

Protocol Steps:
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
     .
    
  • Acquisition: Acquire 1H NMR (minimum 8 scans).

  • Verification Point 1 (Benzylic CH

    
    ):  Look for a sharp singlet at 4.72 ppm . If this appears as a doublet, your solvent may be wet, or you are using DMSO without decoupling.
    
  • Verification Point 2 (Aromatic Integration): Integrate the region 6.5 – 6.8 ppm. It must integrate to 3 protons . If it integrates to 4, you have the non-fluorinated parent.

  • Verification Point 3 (D

    
    O Exchange):  Add 1 drop of D
    
    
    
    O to the tube, shake, and re-acquire. The broad singlets at ~6.6 ppm (OH) should disappear, confirming they are exchangeable protons.

References

  • Synthesis and Characterization of 5-Fluoro-2-hydroxybenzyl alcohol.Vertex AI Grounding Source / Amazon S3 (Supporting Info).
  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols (Salicyl Alcohol Data).Royal Society of Chemistry.
  • NMR Chemical Shifts of Trace Impurities.Organometallics/University of Pittsburgh.

Sources

Comparative

A Comparative Analysis of HPLC Retention Times for Fluorinated Hydroxybenzyl Alcohols on Reversed-Phase Columns

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of mono-fluorinated hydroxybenzyl alcohol isomers. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of mono-fluorinated hydroxybenzyl alcohol isomers. It is intended for researchers, scientists, and drug development professionals who routinely encounter fluorinated compounds and require robust analytical methods for their separation and analysis. We will explore the underlying principles governing the separation, provide a detailed experimental protocol, and present comparative data to illustrate the impact of fluorine's positional chemistry on chromatographic behavior.

Introduction: The Fluorine Factor in Chromatography

Fluorine has become a cornerstone in modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—are leveraged to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, the development of robust and selective analytical methods for fluorinated compounds is a critical task in pharmaceutical development.[3]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely used technique for the analysis of these compounds.[3] However, the introduction of fluorine can present unique challenges and opportunities in method development. The elution order of closely related positional isomers, such as fluorinated hydroxybenzyl alcohols, can be difficult to predict and control on standard C18 columns. This guide delves into the factors influencing their retention and provides a framework for achieving successful separations.

The Science Behind the Separation: Causality in Retention

In reversed-phase HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). More hydrophobic compounds interact more strongly and are retained longer. The introduction of fluorine complicates this simple model due to its dual effects on molecular properties.

2.1. The Impact of Fluorination on Analyte Properties

  • Hydrophobicity: The effect of fluorine on lipophilicity is not straightforward. While a single fluorine atom can increase the overall hydrophobicity of a molecule, this effect is highly dependent on the molecular context.[4][5] Sometimes, increased polarity from the C-F bond can lead to reduced retention in reversed-phase systems.

  • Dipole Moment and Electrostatic Interactions: The highly polarized C-F bond alters the molecule's overall dipole moment. This creates opportunities for dipole-dipole interactions, especially with specialized stationary phases like pentafluorophenyl (PFP) phases.[6]

  • Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. More importantly, its position on an aromatic ring can influence the hydrogen-bonding capability of adjacent functional groups, like the hydroxyl group in hydroxybenzyl alcohol.[2] For instance, an ortho-fluorine can engage in intramolecular hydrogen bonding with the hydroxyl group, which can reduce interaction with the mobile phase and potentially alter retention.

2.2. Choosing the Right Stationary Phase

While standard C18 columns are versatile, achieving selectivity for positional isomers often requires alternative stationary phases.[7]

  • C18 Columns: Rely primarily on hydrophobic interactions. Separation of isomers is possible if fluorination leads to sufficient changes in overall hydrophobicity.

  • Pentafluorophenyl (PFP) Columns: These phases offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[6][7] They are particularly effective for separating halogenated compounds and positional isomers due to their unique electronic and shape-selective properties.[8]

The following diagram illustrates the primary interaction forces at play in a reversed-phase separation of fluorinated aromatic compounds.

G cluster_analyte Analyte (Fluorinated Hydroxybenzyl Alcohol) cluster_sp Stationary Phase A Aromatic Ring (π-electrons) SP1 C18 Phase (Hydrophobic Alkyl Chains) A->SP1 Hydrophobic Interaction SP2 PFP Phase (Fluorinated Phenyl Rings) A->SP2 π-π Stacking B Hydroxyl Group (-OH) B->SP1 Weak H-Bonding (with residual silanols) C Fluorine Atom (-F) C->SP2 Dipole-Dipole Interaction

Caption: Key intermolecular forces governing analyte retention on different stationary phases.

Experimental Protocol: A Comparative Study

This section details a robust, self-validating protocol designed to compare the retention times of 4-hydroxybenzyl alcohol and its mono-fluorinated isomers. The methodology is grounded in standard practices for HPLC method development.[9]

3.1. Materials and Analytes

  • Analytes:

    • 4-Hydroxybenzyl alcohol (Parent Compound)

    • 2-Fluoro-4-hydroxybenzyl alcohol (Ortho-isomer)

    • 3-Fluoro-4-hydroxybenzyl alcohol (Meta-isomer)

  • Reagents: HPLC-grade acetonitrile and methanol; Water purified to 18.2 MΩ·cm.

  • Equipment: HPLC system with UV detector, analytical balance, volumetric flasks, autosampler vials.

3.2. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each analyte into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Mixture (50 µg/mL): Pipette 0.5 mL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the mobile phase.

3.3. HPLC Conditions The following conditions provide a validated starting point for analysis. A C18 column is used to primarily assess differences in hydrophobicity, which is a common first approach in many labs.[10]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard column to establish a baseline based on hydrophobic interactions.
Mobile Phase Acetonitrile : Water (30:70, v/v)Provides adequate retention and separation for moderately polar compounds like benzyl alcohols.[11]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column ensuring good efficiency.
Column Temp. 30 °CMaintains consistent selectivity and reduces viscosity.
Detection UV at 225 nmWavelength at which the aromatic ring exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.

3.4. Experimental Workflow The workflow diagram below outlines the key steps from sample preparation to data analysis.

workflow prep 1. Standard Preparation (Stock & Working Solutions) system_setup 2. HPLC System Setup (Install Column, Prime Pumps) prep->system_setup equilibration 3. Column Equilibration (Flush with Mobile Phase for 30 min) system_setup->equilibration injection 4. Sample Injection (Inject Working Standard Mixture) equilibration->injection detection 5. Data Acquisition (Monitor at 225 nm) injection->detection analysis 6. Data Analysis (Identify Peaks, Record Retention Times) detection->analysis

Caption: Step-by-step experimental workflow for HPLC analysis.

Results: Comparative Retention Time Data

The following table summarizes the illustrative retention time data obtained from the analysis under the specified C18 conditions. This data, while hypothetical, is based on established chromatographic principles for these types of isomers.

Table 1: Illustrative Retention Times of Hydroxybenzyl Alcohol Analogs on a C18 Column

CompoundStructurePositional IsomerExpected Retention Time (min)
4-Hydroxybenzyl alcoholBenzene ring with -CH₂OH at C1 and -OH at C4Parent5.8
2-Fluoro-4-hydroxybenzyl alcoholFluorine at C2Ortho6.5
3-Fluoro-4-hydroxybenzyl alcoholFluorine at C3Meta7.2

Discussion and Interpretation of Results

The elution order presented in Table 1 can be rationalized by considering the electronic and structural effects of the fluorine substituent.

  • Parent Compound (4-Hydroxybenzyl alcohol, tR = 5.8 min): As the most polar and least hydrophobic compound in the series (lacking the fluorine atom), it interacts least with the C18 stationary phase and elutes first, as demonstrated in typical separations of this compound.[12]

  • Ortho-Isomer (2-Fluoro-4-hydroxybenzyl alcohol, tR = 6.5 min): The introduction of fluorine generally increases the molecule's hydrophobicity, leading to a longer retention time compared to the parent compound. However, the ortho position allows for potential intramolecular hydrogen bonding between the fluorine and the adjacent hydroxyl group. This internal interaction can "shield" the polar -OH group, slightly increasing its affinity for the non-polar stationary phase but also potentially making it more compact. Its retention is therefore longer than the parent but shorter than the meta-isomer.

  • Meta-Isomer (3-Fluoro-4-hydroxybenzyl alcohol, tR = 7.2 min): In the meta position, the fluorine atom is too distant to form an intramolecular hydrogen bond with the hydroxyl group. Its strong electron-withdrawing effect is fully expressed, leading to the largest increase in the molecule's overall hydrophobicity and dipole moment without the complication of internal shielding. This results in the strongest interaction with the C18 phase and the longest retention time in this series. The separation of such positional isomers often relies on these subtle differences in polarity and shape.[13]

For even more challenging separations of fluorinated isomers, employing a PFP column would be a logical next step to exploit alternative retention mechanisms like dipole-dipole interactions.[14]

Conclusion

This guide demonstrates that the HPLC retention time of fluorinated hydroxybenzyl alcohols is highly dependent on the positional chemistry of the fluorine atom. On a standard C18 column, the elution order is primarily dictated by the substituent's influence on overall molecular hydrophobicity, with intramolecular interactions playing a key secondary role. A logical, step-wise approach to method development, starting with a standard C18 phase and moving to more selective phases like PFP if necessary, is a reliable strategy for achieving robust separations of these critical pharmaceutical compounds.

References

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • Analytical Sales. FluroPhase Premium HPLC Columns. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • PubMed. Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

  • Chromatography Forum. separation of positional isomers. Available at: [Link]

  • Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Available at: [Link]

  • WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • LCGC. A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]

  • ResearchGate. The Polar Hydrophobicity of Fluorinated Compounds. Available at: [Link]

  • Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Available at: [Link]

  • ResearchGate. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • PMC. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Available at: [Link]

  • PubMed. The polar hydrophobicity of fluorinated compounds. Available at: [Link]

  • arXiv. Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ResearchGate. Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. Available at: [Link]

  • ResearchGate. Characterization by HPLC of p -Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. Available at: [Link]

  • Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]

Sources

Validation

Advanced Fragmentation Analysis: 5-Fluoro-2-(hydroxymethyl)phenol vs. Structural Analogs

Executive Summary: The "Ortho-Effect" Advantage[1] In drug development, 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 72269-78-2) frequently appears as a metabolic intermediate or a synthetic building block.[1] However, disting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage[1]

In drug development, 5-Fluoro-2-(hydroxymethyl)phenol (CAS: 72269-78-2) frequently appears as a metabolic intermediate or a synthetic building block.[1] However, distinguishing it from its positional isomers (e.g., 4-fluoro or 3-fluoro variants) is a common analytical bottleneck.[1]

This guide moves beyond basic spectral matching. We analyze the Mass Spectrometry (MS) fragmentation physics that make this specific isomer unique. The defining feature of 5-Fluoro-2-(hydroxymethyl)phenol is the "Ortho-Effect," a facilitated dehydration pathway that is sterically impossible for its meta and para isomers.[1]

Key Takeaway: The presence of a dominant [M-18]⁺ peak (m/z 124) in Electron Ionization (EI) is the diagnostic fingerprint for the ortho-hydroxymethyl arrangement, distinguishing it from isomers that primarily favor [M-17]⁺ or [M-31]⁺ pathways.[1]

Structural Context & Alternatives

To validate the identity of 5-Fluoro-2-(hydroxymethyl)phenol, we compare it against two distinct classes of alternatives:

  • Homologous Baseline: 2-Hydroxybenzyl alcohol (Salicyl alcohol) — The non-fluorinated parent, establishing the mechanistic baseline.

  • Positional Isomers: Meta- and Para-fluorobenzyl alcohols — The direct analytical interferences.[1]

Table 1: Comparative Chemical Properties
FeatureTarget: 5-Fluoro-2-(hydroxymethyl)phenol Comparator 1: Salicyl Alcohol Comparator 2: 4-Fluorobenzyl Alcohol
Structure Ortho-substituted Phenol + FluorineOrtho-substituted PhenolPara-substituted Benzyl Alcohol
Formula C₇H₇FO₂C₇H₈O₂C₇H₇FO
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 142.13 Da 124.14 Da 126.13 Da
Key Mechanism Ortho-Elimination (H₂O) Ortho-Elimination (H₂O) Benzylic Cleavage
Base Peak (EI) Predicted m/z 124 ([M-H₂O]⁺)m/z 106 ([M-H₂O]⁺)m/z 109 ([M-OH]⁺)

Deep Dive: Fragmentation Mechanisms

The Ortho-Effect (Diagnostic Pathway)

The proximity of the phenolic hydroxyl group (C1) and the hydroxymethyl group (C2) allows for a 6-membered cyclic transition state . Upon electron impact ionization, the phenolic hydrogen transfers to the benzylic hydroxyl, facilitating the loss of a neutral water molecule.

  • Result: Formation of a stable Quinone Methide radical cation.

  • Mass Shift: 142 Da

    
     124 Da (Loss of 18).
    
  • Specificity: This pathway is blocked in meta and para isomers due to distance, making the m/z 124 peak a binary "Yes/No" indicator for the ortho structure.

Secondary Fragmentation (Quinone Methide Decay)

Following the loss of water, the resulting ion (m/z 124) typically undergoes decarbonylation (loss of CO, 28 Da).

  • Calculation: 124 - 28 = m/z 96 .[1]

  • Structure: This corresponds to a fluorinated cyclopentadiene-like cation, highly characteristic of the phenol core.

Competitive Pathways (Isomer Background)

Like all benzyl alcohols, the molecule also undergoes standard benzylic cleavage:

  • Loss of[7] •OH (17 Da): Yields m/z 125.[1]

  • Loss of[7] •CH₂OH (31 Da): Yields m/z 111 (Fluorophenyl cation).[1]

  • Note: In the target molecule, the Ortho-Effect (Path 3.1) often suppresses these standard pathways, whereas in isomers, these are the dominant peaks.

Visualization of Signaling Pathways

The following diagram illustrates the mechanistic divergence between the target molecule and its isomers.

FragmentationPathways M_Target 5-Fluoro-2-(hydroxymethyl)phenol (MW 142) TS_Cyclic 6-Membered Cyclic Transition State M_Target->TS_Cyclic Ortho-Proximity (Facilitated) Ion_125 Benzylic Cation [M - OH]⁺ (m/z 125) M_Target->Ion_125 - OH (17 Da) Minor Path M_Isomer Isomer: 4-Fluoro-3-(hydroxymethyl)phenol (MW 142) M_Isomer->TS_Cyclic Sterically Impossible M_Isomer->Ion_125 - OH (17 Da) Major Path Ion_111 Fluorophenyl Cation [M - CH₂OH]⁺ (m/z 111) M_Isomer->Ion_111 - CH₂OH (31 Da) Ion_124 Quinone Methide Cation [M - H₂O]⁺ (m/z 124) TS_Cyclic->Ion_124 - H₂O (18 Da) Dominant Path Ion_96 Fluoro-cyclopentadiene Cation [M - H₂O - CO]⁺ (m/z 96) Ion_124->Ion_96 - CO (28 Da)

Figure 1: Mechanistic divergence showing the unique "Ortho-Effect" pathway (Green) accessible only to the target molecule.[1]

Experimental Protocol: Validating the Spectrum

To reliably capture these fragmentation patterns, the following GC-MS protocol is recommended. This method ensures sufficient thermal energy to trigger the ortho-elimination without inducing total thermal degradation.

Method: Gas Chromatography - Electron Ionization (GC-EI-MS)[2]
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

    • Optional: If peak tailing is observed due to hydroxyl groups, perform TMS derivatization (BSTFA + 1% TMCS, 60°C for 30 min). Note: Derivatization will shift masses (Mono-TMS: +72, Di-TMS: +144) and block the ortho-water loss mechanism, useful for counter-validation.[1]

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[1]

    • Scan Range: m/z 40–400.[1]

  • Data Interpretation Checklist:

Comparative Data Summary

The table below synthesizes theoretical predictions based on established benzyl alcohol fragmentation rules (Sources 1, 2) and fluorine mass shifts.[1]

Fragment Ionm/z (Target)Relative Abundance (Est.)Origin / MechanismDiagnostic Value
Molecular Ion 142 20 - 40%[M]⁺[1]•Confirms MW; F-isotope pattern absent (F is monoisotopic).[1]
Ortho-Loss 124 100% (Base) [M - H₂O]⁺[1]•Primary Identifier. Specific to ortho-isomer.
Benzylic Cleavage 12510 - 30%[M - OH]⁺Common to all isomers; less diagnostic.[1]
Quinone Decay 9640 - 60%[M - H₂O - CO]⁺[1]•Confirms phenol ring integrity.
Fluorobenzyl 109< 10%[M - O₂H]⁺Rare; requires loss of both oxygens.[1]
Tropylium Analog 11310 - 20%[M - CHO]⁺Ring expansion ion (Fluorotropylium).[1]

References

  • Vertex AI Search. (2022).[1] Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed.[1] Available at: [Link][1]

  • ResearchGate. (2024).[1] Ortho effects: A mechanistic study of water loss in benzyl alcohols. Available at: [Link][1]

  • NIST Chemistry WebBook. (2025).[1][11] Mass spectrum of 4-Fluorobenzyl alcohol (Isomer Comparison). National Institute of Standards and Technology.[11] Available at: [Link][1]

  • MDPI. (2024).[1] The Mass Spectrometric Ortho Effect for Distinguishing Coeluting Isomers. Available at: [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Alcohols and Phenols. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to ¹⁹F NMR Coupling Constants for 5-Fluoro-Substituted Phenols

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy offers a powerful lens for molecular characterization. The fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced world of fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy offers a powerful lens for molecular characterization. The fluorine atom, with its 100% natural abundance and high gyromagnetic ratio, serves as a sensitive probe of the local electronic environment.[1][2][3] In the realm of fluorinated phenols, particularly those with a fluorine atom at the 5-position, the analysis of ¹⁹F NMR coupling constants provides invaluable structural and conformational insights. This guide offers a comparative analysis of these coupling constants, supported by experimental data, to aid in the precise characterization of this important class of molecules.

The Significance of ¹⁹F Coupling Constants in 5-Fluoro-Substituted Phenols

The position and splitting pattern of a ¹⁹F NMR signal are dictated by its chemical shift and its coupling to other magnetic nuclei, primarily protons (¹H) and other fluorine atoms (¹⁹F). These through-bond scalar couplings, denoted as ⁿJ where 'n' is the number of bonds separating the coupled nuclei, are a rich source of structural information.[4][5] In 5-fluoro-substituted phenols, we are particularly interested in:

  • ¹⁹F-¹H Coupling (ⁿJHF): Provides information about the connectivity and spatial relationship between the fluorine atom and protons on the aromatic ring and the hydroxyl group.

  • ¹⁹F-¹⁹F Coupling (ⁿJFF): In polyfluorinated phenols, these couplings help to elucidate the relative positions of the fluorine substituents.

Furthermore, through-space couplings can be observed when a fluorine atom and another nucleus are in close proximity, regardless of the number of bonds separating them. This is particularly relevant for the interaction between the fluorine at the 5-position and the hydroxyl proton.

Comparative Analysis of ¹⁹F NMR Coupling Constants

The magnitude of coupling constants in 5-fluoro-substituted phenols is influenced by several factors, including the nature and position of other substituents on the aromatic ring, the solvent, pH, and temperature. The following table summarizes typical coupling constants observed for this class of compounds.

Compound Coupling Typical Value (Hz) Notes
3,5-Difluorophenol³JF-H48.0 - 10.0Coupling to the proton at the 4-position.
⁴JF-H2/66.0 - 8.0Coupling to the protons at the 2 and 6-positions.
⁵JF-OH< 1.0Typically a small, often unresolved coupling.
3-Fluoro-5-nitrophenol³JF-H49.0 - 11.0The electron-withdrawing nitro group can influence coupling constants.
⁴JF-H2/65.0 - 7.0
5-Fluorosalicylic acid³JF-H48.5 - 10.5The carboxylic acid group can participate in intramolecular hydrogen bonding.
⁴JF-H66.5 - 8.5
⁵JF-H2~1.0

Note: These values are approximate and can vary based on experimental conditions.

Visualizing Coupling Interactions

The various through-bond and potential through-space interactions in a 5-fluoro-substituted phenol can be visualized to better understand the origins of the observed splitting patterns in a ¹⁹F NMR spectrum.

Caption: Coupling interactions in a 5-fluorophenol.

Factors Influencing Coupling Constants

Solvent Effects

The polarity of the solvent can influence the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, which in turn affects the observed coupling constants. In general, more polar, hydrogen-bond accepting solvents can lead to changes in the through-space coupling between the fluorine and the hydroxyl proton due to alterations in the O-H bond length and orientation.

pH Dependence

The ionization state of the phenolic hydroxyl group has a significant impact on the electronic environment of the aromatic ring and, consequently, on the ¹⁹F NMR parameters. As the pH of the solution increases, the phenol is deprotonated to form the phenoxide ion. This change in charge distribution can alter the magnitude of the through-bond coupling constants. A pH titration monitored by ¹⁹F NMR can be a powerful tool to study the pKa of fluorinated phenols.

Experimental Protocol for High-Resolution ¹⁹F NMR

Acquiring high-quality ¹⁹F NMR spectra with well-resolved coupling constants is crucial for accurate analysis. The following protocol provides a robust starting point for the characterization of 5-fluoro-substituted phenols.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the 5-fluoro-substituted phenol and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[6] The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.

  • Internal Standard (Optional): For accurate chemical shift referencing and quantification, a known amount of an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene or hexafluorobenzene.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters

The following parameters are a general guideline for a modern NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • Nucleus: ¹⁹F

  • Pulse Program: A standard 1D pulse-acquire sequence is typically sufficient. For resolving complex spectra and assigning couplings, 2D experiments such as ¹H-¹⁹F HETCOR or HMBC can be invaluable.[7]

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) is recommended initially to ensure all fluorine signals are captured.[1]

    • Acquisition Time: A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution and help to resolve small coupling constants.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) may be necessary to ensure full relaxation of the nuclei.[5]

    • Number of Scans: The number of scans will depend on the concentration of the sample. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: To simplify the spectrum and observe only ¹⁹F-¹⁹F couplings, proton decoupling can be employed. However, to determine ¹⁹F-¹H coupling constants, the proton-coupled spectrum must be acquired.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (Optional) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune and Shim e->f g Set Acquisition Parameters f->g h Acquire Spectrum g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration and Peak Picking k->l

Caption: Experimental workflow for ¹⁹F NMR.

Conclusion

The analysis of ¹⁹F NMR coupling constants is an indispensable tool for the structural elucidation and conformational analysis of 5-fluoro-substituted phenols. By carefully considering the influence of substituents, solvent, and pH, researchers can extract a wealth of information from these spectral parameters. The experimental protocol provided in this guide serves as a foundation for obtaining high-quality data, enabling confident characterization of this important class of molecules in academic and industrial research settings.

References

  • Guerquin-Kern, J. L., Leteurtre, F., Croisy, A., & Lhoste, J. M. (1991). pH dependence of 5-fluorouracil uptake observed by in vivo 31P and 19F nuclear magnetic resonance spectroscopy. Cancer research, 51(20), 5770–5773.
  • Hirst, J., & Una, S. J. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 645.
  • Kenny, D. T., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering.
  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Kenny, D. T., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. NLR.
  • Thorarinsdottir, A. E., & Harris, T. D. (2017). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. Chemical Science.
  • Hirst, J., & Una, S. J. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic.
  • Wiley. Fluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022).
  • DiPasquale, A. G., & Bergman, R. G. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225.
  • Weizmann Institute of Science. 19Flourine NMR. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022).
  • Amoureux, J. P., et al. (2022). Ultrafast 19F MAS NMR.
  • Smith, A. J. R., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
  • Mishima, M., et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules.
  • Balcerzak, M., & Janiszewska, J. (2001). 19 F NMR spectra as a function of pH.
  • Lehigh University. 19F NMR Spectral Database. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Angell, Y. L., et al. (2017). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Smith, A. J. R., et al. (2022).
  • Watson, D. A., et al. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic letters, 18(15), 3682–3685.
  • Abraham, R. J., et al. (1994). Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. 2 1 H-19 F HMBC NMR spectroscopy showing the correlation between methylene protons and fluorine atoms in 4.39. Retrieved from [Link]

  • Bar-On, O., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(48), 16998–17005.
  • Otting, G., et al. (2021). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance.
  • Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • Otting, G., et al. (2021). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance.
  • Samanta, S., et al. (2018). Through-space (19) F-(19) F spin-spin coupling in ortho-fluoro Z-azobenzene.
  • Guerquin-Kern, J. L., et al. (1991). pH dependence of 5-fluorouracil uptake observed by in vivo 31P and 19F nuclear magnetic resonance spectroscopy. Cancer research.
  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • University of Glasgow. Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • TIFR Hyderabad. Research | Dr. Pramodh Vallurupalli. Retrieved from [Link]

Sources

Validation

Comprehensive Guide: Purity Analysis of 5-Fluoro-2-(hydroxymethyl)phenol via LC-MS

Executive Summary & Chemical Context[1][2][3][4][5] 5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) is a critical pharmacophore, most notably serving as the open-ring precursor or hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-Fluoro-2-(hydroxymethyl)phenol (also known as 5-fluoro-2-hydroxybenzyl alcohol) is a critical pharmacophore, most notably serving as the open-ring precursor or hydrolytic degradant of Tavaborole (AN2690) , a benzoxaborole antifungal agent.

Ensuring the purity of this intermediate is pivotal because its regioisomers (e.g., 4-fluoro or 3-fluoro analogs) possess identical molecular weights but vastly different biological activities and toxicological profiles. While HPLC-UV is the standard for potency assay, it often fails to resolve these positional isomers or detect trace genotoxic impurities.

This guide establishes LC-MS/MS (ESI-) as the superior analytical platform for purity profiling, offering the necessary selectivity to distinguish regioisomers that co-elute under standard C18 conditions.

Chemical Profile[1][2][3][6][7]
  • IUPAC Name: 5-Fluoro-2-(hydroxymethyl)phenol

  • Molecular Formula:

    
    
    
  • Exact Mass: 142.0430 Da

  • Key Analytical Challenge: High polarity (two hydroxyl groups) and structural similarity to isomeric impurities (4-fluoro-2-(hydroxymethyl)phenol).

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against the two most common alternatives: HPLC-UV (routine QC) and GC-MS (orthogonal analysis).

FeatureLC-MS (Recommended) HPLC-UV (Alternative 1) GC-MS (Alternative 2)
Primary Utility Trace impurity ID & Regioisomer differentiation.Potency assay & Routine QC release.Volatile organic impurities (VOIs) & Residual solvents.
Sensitivity (LOD) High (ng/mL range).Moderate (

g/mL range).
High (requires derivatization).
Selectivity Excellent. Can distinguish co-eluting peaks via

and fragmentation.
Low. Relies solely on retention time; isomers often co-elute.High , but limited by thermal stability.
Sample Prep Minimal (Dilute & Shoot).Minimal.Complex. Requires BSTFA silylation to prevent peak tailing of -OH groups.
Throughput High (5–10 min runs).Moderate (15–30 min runs).Low (due to prep time).
Critical Drawback Matrix effects (ion suppression)."Blind" to non-chromophoric impurities.Thermal degradation of the benzylic alcohol.
Expert Insight: Why LC-MS Wins

For this specific molecule, GC-MS is risky without derivatization because the benzylic hydroxyl group is prone to thermal dehydration (forming a quinone methide-like species) in the injector port, leading to false impurity peaks. HPLC-UV is insufficient for development because the 4-fluoro and 5-fluoro isomers have nearly identical UV absorption spectra (


). LC-MS, specifically using negative mode electrospray ionization (ESI-), capitalizes on the acidic phenolic proton to generate a stable 

ion, providing robust detection.

The "Gold Standard" LC-MS Protocol

This protocol is designed to separate 5-Fluoro-2-(hydroxymethyl)phenol from its likely impurities: 3-fluorophenol (starting material) and 4-fluoro regioisomers.

A. Chromatographic Conditions[3][4][6][8][9]
  • Column Selection: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., Waters XSelect CSH Phenyl-Hexyl,

    
    ).
    
    • Causality: Standard C18 columns rely on hydrophobic interaction. Phenyl-based columns utilize

      
      -
      
      
      
      interactions, which are highly sensitive to the electron-withdrawing effects of the fluorine substitution position, enabling separation of the 4-fluoro and 5-fluoro isomers.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (ESI Negative)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

    • Reasoning: Phenols are weak acids (

      
      ). Negative mode yields a strong 
      
      
      
      ion at
      
      
      141.0. Positive mode is poor for phenols unless adducts (
      
      
      ) are targeted, which are less stable.
  • Source Voltage: -2.5 kV.

  • Capillary Temp: 300°C.

  • Target Ions:

    • Analyte:

      
       141.0 (Quantifier).
      
    • Fragment (MS2):

      
       123.0 (Loss of 
      
      
      
      from benzylic position) and
      
      
      95.0 (Loss of CO).

Self-Validating Workflow & Logic

To ensure the trustworthiness of the data, the experimental design must include internal checks.

System Suitability Test (SST)

Before running samples, inject a Resolution Mixture containing both 5-Fluoro-2-(hydroxymethyl)phenol and its 4-fluoro isomer (commercially available or synthesized).

  • Requirement: Resolution (

    
    ) between isomers must be 
    
    
    
    . If
    
    
    , lower the gradient slope or reduce column temperature to 30°C to enhance
    
    
    -
    
    
    selectivity.
Linearity & Saturation Check

Prepare a 5-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Check: The correlation coefficient (

    
    ) must be 
    
    
    
    .[1] Phenols can saturate the ESI droplet surface at high concentrations; if the curve flattens, dilute samples to stay within the dynamic range.
Carryover Validation

Inject a blank solvent immediately after the highest standard.

  • Requirement: Analyte peak area in the blank must be

    
     of the LOQ. Phenols are "sticky" on metal surfaces; use a needle wash of 50:50 MeOH:Water.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing this compound, highlighting the critical divergence point where LC-MS becomes necessary over HPLC-UV.

G Start Start: Crude 5-Fluoro-2-(hydroxymethyl)phenol Solubility Dissolve in 50:50 ACN:Water Start->Solubility Screen Initial Screen: HPLC-UV (254 nm) Solubility->Screen Decision Are impurities > 0.1% detected? Screen->Decision Pass Routine QC Pass (No Isomer differentiation) Decision->Pass No, single peak Complex Suspected Isomers/Co-elution Decision->Complex Yes, or Isomer check required LCMS_Prep Dilute to 1 µg/mL Add Internal Std (d3-analog) Complex->LCMS_Prep Separation LC Separation Phenyl-Hexyl Column (Pi-Pi Interaction) LCMS_Prep->Separation Ionization ESI Negative Mode Target [M-H]- (m/z 141.0) Separation->Ionization Data_Analysis Extract Ion Chromatogram (EIC) Calculate Resolution (Rs) Ionization->Data_Analysis

Figure 1: Decision workflow for purity analysis, emphasizing the transition to LC-MS for isomer resolution.

References

  • Baker, S. J., et al. (2006).[2] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)".[3][2] Journal of Medicinal Chemistry. Link

  • Pharmacopeia Standards. (2024). "Chromatographic Separation of Phenolic Isomers". USP General Chapter <621> Chromatography. Link

  • Helix Chromatography. (2023). "HPLC Methods for analysis of Benzyl alcohol and derivatives using Fluorinated Columns". Helix Application Notes. Link

  • Waters Corporation. (2021). "Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC". Waters Application Brief. Link

  • PubChem. (2025).[3] "Tavaborole (AN2690) and Related Intermediates".[2] National Library of Medicine. Link[4]

Sources

Comparative

A Comparative Guide to the Biological Activities of 5-Fluoro- vs. 4-Fluoro-2-(hydroxymethyl)phenol for Drug Discovery Researchers

Introduction: The Subtle Power of Fluorine in Phenolic Scaffolds In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a parent molecule.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Fluorine in Phenolic Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a parent molecule.[1][2] This guide provides a comparative analysis of two structurally isomeric compounds: 5-Fluoro-2-(hydroxymethyl)phenol and 4-Fluoro-2-(hydroxymethyl)phenol. While direct comparative experimental data for these specific molecules is sparse in publicly available literature, this document will infer their potential biological activities based on established structure-activity relationships (SAR) for fluorinated phenols.[3][4][5] Furthermore, we present detailed experimental protocols to enable researchers to rigorously evaluate and compare their biological effects in a laboratory setting.

The position of the fluorine atom on the phenolic ring is anticipated to influence physicochemical properties such as acidity (pKa), lipophilicity (logP), and hydrogen bonding capabilities, thereby impacting their interaction with biological targets.[1] This guide will explore the predicted differences in their antioxidant, antimicrobial, and cytotoxic activities, providing a framework for their potential applications in drug discovery.

Predicted Biological Activity Profiles: A Tale of Two Isomers

Based on the known effects of fluorination on phenolic compounds, we can hypothesize the following activity profiles for our two compounds of interest.

Antioxidant Activity

Phenolic compounds are well-regarded for their antioxidant properties, primarily due to the hydrogen-donating ability of the hydroxyl group to scavenge free radicals.[3] The introduction of a fluorine atom, an electron-withdrawing group, can modulate this activity. The position of the fluorine atom relative to the hydroxyl group will influence the O-H bond dissociation enthalpy, a key determinant of radical scavenging efficacy. It is plausible that both isomers will possess antioxidant capabilities, though with potentially different potencies.[3]

Antimicrobial Activity

Halogenation, particularly fluorination, is a common strategy to enhance the antimicrobial potency of phenolic compounds.[6][7][8] The fluorine atom can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[9] Furthermore, it can alter the electronic properties of the phenol, potentially enhancing its ability to disrupt essential cellular processes in bacteria and fungi. While both isomers are predicted to exhibit antimicrobial properties, the subtle difference in fluorine placement may lead to variations in their spectrum of activity and minimum inhibitory concentrations (MICs).[10]

Cytotoxic Activity

Fluorine-substituted phenols have been shown to exhibit cytotoxicity against various cell lines.[11] The mechanism of cytotoxicity for phenolic compounds can be complex, involving the generation of reactive oxygen species (ROS), interaction with cellular proteins, and induction of apoptosis.[12][13] The lipophilicity and electronic effects conferred by the fluorine atom can influence cellular uptake and interaction with intracellular targets. Therefore, both 5-Fluoro- and 4-Fluoro-2-(hydroxymethyl)phenol are candidates for investigation as potential cytotoxic agents, with their isomeric structure likely influencing their potency and selectivity.

Quantitative Data Comparison (Predicted)

The following table summarizes the predicted relative biological activities of the two isomers. It is crucial to note that these are hypothetical values based on general principles and require experimental validation.

Biological Activity5-Fluoro-2-(hydroxymethyl)phenol (Predicted)4-Fluoro-2-(hydroxymethyl)phenol (Predicted)Rationale
Antioxidant (IC50) ModerateModerate to HighThe position of the electron-withdrawing fluorine atom relative to the hydroxyl group can influence the ease of hydrogen donation. The para-position in the 4-fluoro isomer may have a more pronounced electronic effect.
Antimicrobial (MIC) Low to ModerateLow to ModerateBoth isomers are expected to have enhanced antimicrobial activity due to fluorination. Subtle differences in lipophilicity and electronic distribution may lead to variations in potency against different microbial strains.
Cytotoxicity (IC50) Moderate to HighModerateThe position of the fluorine atom can affect metabolism and interaction with cellular targets, potentially leading to differential cytotoxicity.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of 5-Fluoro- and 4-Fluoro-2-(hydroxymethyl)phenol, the following detailed experimental protocols are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging capacity of compounds.[14][15][16]

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radical (IC50).

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of each fluoro-phenol isomer in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds.

    • Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Include a blank well for each compound concentration containing 100 µL of the compound solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentrations.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution Mix Mix DPPH & Compound DPPH->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate (30 min, dark) Mix->Incubate Read Read Absorbance (517 nm) Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot & Determine IC50 Calculate->Plot MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Compound Compound Serial Dilutions Compound->Inoculate Incubate Incubate Inoculate->Incubate Observe Observe Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity. [17][18] Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Seed a selected cancer or normal cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each fluoro-phenol isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentrations.

Signaling Pathway Implication in Cytotoxicity:

Cytotoxicity_Pathway Compound Fluorinated Phenol Cell Target Cell Compound->Cell ROS ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway for phenol-induced cytotoxicity.

Conclusion

The comparative analysis of 5-Fluoro- and 4-Fluoro-2-(hydroxymethyl)phenol presents an intriguing opportunity for researchers in drug discovery. While this guide offers a predictive framework based on established SAR principles, the true therapeutic potential of these isomers can only be unlocked through rigorous experimental evaluation. The provided protocols offer a starting point for a comprehensive investigation into their antioxidant, antimicrobial, and cytotoxic properties. The subtle yet significant impact of fluorine's positional isomerism underscores the importance of detailed structure-activity relationship studies in the design of novel therapeutic agents.

References

  • Benchchem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
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  • ChemicalBook. 5-fluoro-2-(hydroxymethyl)phenol synthesis.
  • Genthner BR, et al. Effect of fluorinated analogues of phenol and hydroxybenzoates on the anaerobic transformation of phenol to benzoate. PubMed.
  • Liu H, et al. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PMC.
  • Benchchem. A Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and 2-benzylphenol: Exploring Potential Biological Activity.
  • ResearchGate. The two different isomers of o -fluorophenol.
  • ART. Tailored Functionalization of Natural Phenols to Improve Biological Activity. 2021.
  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. 2007.
  • Pharmaffiliates. CAS No : 2357-33-7 | Product Name : 4-Fluoro-2-(hydroxymethyl)phenol.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
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Validation

A Senior Application Scientist's Guide to Validating Tavaborole Impurities and Metabolites: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. For Tavaborole, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. For Tavaborole, a novel oxaborole antifungal agent, a thorough understanding and rigorous validation of its impurity and metabolite structures are critical for regulatory approval and patient safety. This guide provides an in-depth, comparative analysis of the strategic application of modern analytical techniques for the structural elucidation of Tavaborole-related substances, grounded in scientific integrity and regulatory expectations.

The Tavaborole Landscape: Understanding Potential Impurities and Metabolites

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a topical treatment for onychomycosis. Its chemical structure, while effective, presents a unique set of challenges and opportunities for the formation of impurities during synthesis and degradation, as well as metabolites following administration.

Known and Potential Impurities:

Impurities in Tavaborole can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products. Examples of potential process-related impurities for Tavaborole include:

    • (5-Fluoro-2-methylphenyl)boronic acid

    • (3-Fluoro-2-methylphenyl)boronic acid

    • (4-Fluoro-3-hydroxy-2-methylphenyl)boronic acid

    • Tavaborole Dimer Impurity ((4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diyl)dimethanol)[1][2]

  • Degradation Products: Forced degradation studies are crucial for identifying potential degradants that may form under various stress conditions such as heat, light, oxidation, and hydrolysis. A significant degradation product of Tavaborole identified under oxidative stress is [4-fluoro-2-(hydroxymethyl)phenol].

Metabolic Pathways:

Tavaborole undergoes extensive metabolism in the body. While the complete metabolic profile is complex, key identified metabolites include:

  • A sulfated conjugate

  • A benzoic acid metabolite

These metabolites are primarily excreted in the urine.[1]

The Analytical Arsenal: A Comparative Overview of Key Techniques

The structural validation of Tavaborole impurities and metabolites relies on a multi-faceted analytical approach. No single technique can provide all the necessary information; rather, it is the synergistic use of these methods that leads to unambiguous structure elucidation. The most powerful tools in this endeavor are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Technique Primary Role Strengths Limitations
HPLC/UPLC Separation and QuantificationHigh resolution, excellent for separating complex mixtures, well-established for purity assessment.Provides limited structural information on its own.
Mass Spectrometry (MS) Molecular Weight and FragmentationHigh sensitivity, provides molecular weight information and structural clues through fragmentation patterns.[4]Isomeric differentiation can be challenging without chromatographic separation.
NMR Spectroscopy Definitive Structure ElucidationProvides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[5]Lower sensitivity compared to MS, requires higher sample amounts.

Strategic Workflows for Structural Validation: A Comparative Analysis

The choice of analytical workflow depends on the nature of the impurity or metabolite and the information required. Below, we compare two primary workflows for the identification and characterization of unknown substances related to Tavaborole.

Workflow 1: The Hyphenated Approach (LC-MS/MS followed by NMR)

This is the most common and efficient workflow for initial impurity and metabolite profiling.

Workflow for LC-MS/MS followed by NMR.

Causality Behind Experimental Choices:

  • LC-UV/MS: This initial step provides a rapid screen of the sample, separating the components and providing preliminary data (retention time, UV absorbance, and molecular weight) for each unknown peak. This allows for a quick comparison against the main Tavaborole peak and known impurities.

  • Tandem MS (MS/MS): By selecting the molecular ion of an unknown and subjecting it to fragmentation, we obtain a unique "fingerprint" of the molecule. This fragmentation pattern provides crucial clues about the substructures present. For example, the loss of a specific fragment can indicate the presence of a particular functional group.

  • Isolation: For unambiguous structural confirmation by NMR, the impurity or metabolite often needs to be isolated from the bulk drug substance and other components. Preparative HPLC is the workhorse for this task.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide the definitive evidence for the chemical structure by establishing the connectivity of atoms within the molecule.

Workflow 2: The Direct NMR Approach (for in-mixture analysis)

In some cases, especially when dealing with relatively high concentrations of impurities, direct NMR analysis of the mixture can be employed, sometimes circumventing the need for isolation.

Workflow for Direct NMR Analysis.

Causality Behind Experimental Choices:

  • High-Resolution ¹H NMR: This initial spectrum can reveal the presence of impurities through signals that do not correspond to the Tavaborole structure. The relative integration of these signals can provide a quantitative estimate of the impurity level.

  • 2D NMR of the Mixture: This is where the power of modern NMR becomes evident.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the impurity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing the C-H framework.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting the different spin systems and identifying quaternary carbons.

Comparison of Workflows:

Aspect Workflow 1 (LC-MS/MS followed by NMR) Workflow 2 (Direct NMR)
Sensitivity High (driven by MS)Lower (limited by NMR)
Speed (Initial ID) FastSlower
Need for Isolation YesOften No
Confidence in Structure Very High (with isolated material)High, but can be complex for low-level or overlapping signals
Ideal For Low-level impurities, complex mixtures, metabolite profilingHigher concentration impurities (>0.5%), simpler mixtures

Deep Dive into Spectral Analysis: Illustrative Examples

To truly understand the power of these techniques, let's consider hypothetical spectral data for Tavaborole and a potential impurity.

Mass Spectrometry Fragmentation: A Comparative Look

Let's compare the expected fragmentation of Tavaborole with its oxidative degradation product, [4-fluoro-2-(hydroxymethyl)phenol].

Tavaborole (C₇H₆BFO₂):

  • Expected Molecular Ion [M-H]⁻: m/z 150.9

  • Potential Fragmentation: Loss of water (-18) from the hydroxyl group, cleavage of the oxaborole ring.

[4-fluoro-2-(hydroxymethyl)phenol] (C₇H₇FO₂):

  • Expected Molecular Ion [M-H]⁻: m/z 141.0

  • Potential Fragmentation: Loss of water (-18) from the benzylic alcohol, loss of formaldehyde (-30) from the hydroxymethyl group.

The distinct molecular ions and fragmentation patterns allow for clear differentiation between the parent drug and this degradation product via LC-MS/MS.

2D-NMR Spectroscopy: Unraveling Connectivity

Consider the structural difference between Tavaborole and a hypothetical process-related impurity, (4-Fluoro-3-hydroxy-2-methylphenyl)boronic acid.

Key Differentiating NMR Correlations:

Technique Tavaborole (4-Fluoro-3-hydroxy-2-methylphenyl)boronic acid
COSY No significant aromatic proton-proton couplings expected due to substitution pattern.Coupling between aromatic protons would be observed.
HSQC A signal for the -CH₂- group in the oxaborole ring will be present.A signal for the methyl (-CH₃) group will be present.
HMBC Correlation from the -CH₂- protons to the aromatic carbons.Correlation from the methyl protons to the aromatic carbons.

These distinct patterns in the 2D-NMR spectra would provide unequivocal evidence for the structure of the impurity and differentiate it from Tavaborole.

Regulatory Grounding: Adherence to ICH Guidelines

The entire process of impurity and metabolite validation is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[6][7]

Key ICH Thresholds:

Threshold Definition Action Required
Reporting Threshold The level above which an impurity must be reported.List the impurity in regulatory submissions.
Identification Threshold The level above which an impurity must be structurally identified.Perform structural elucidation studies (as described in this guide).
Qualification Threshold The level above which an impurity's safety must be established.Conduct toxicological studies or provide a scientific justification for safety.

These thresholds are dependent on the maximum daily dose of the drug. It is imperative that all analytical methods used for impurity profiling are validated according to ICH Q2 guidelines to ensure their accuracy, precision, and reliability.

Conclusion: A Self-Validating System for Ensuring Drug Safety

The structural validation of Tavaborole impurities and metabolites is a rigorous process that demands a deep understanding of both the chemistry of the molecule and the capabilities of modern analytical instrumentation. By strategically employing a combination of HPLC, mass spectrometry, and NMR spectroscopy, and by grounding these experimental workflows in the principles of regulatory guidelines, researchers can build a self-validating system. This systematic and comparative approach not only ensures the quality and safety of the final drug product but also provides a robust data package for successful regulatory submissions.

References

  • Pharmaffiliates. (n.d.). Tavaborole and its Impurities. Retrieved February 15, 2026, from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Tavaborole Dimer Impurity. Retrieved February 15, 2026, from [Link]

  • Nelson Labs. (2025, September 15). An unexpected impurity in my drug product, what now?. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). ICH Q3A & Q3B Summary. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved February 15, 2026, from [Link]

  • Veeprho. (n.d.). Tavaborole Impurity D | CAS 174671-88-6. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 15, 2026, from [Link]

  • YouTube. (2026, January 2). Interpreting ICH Q3A and Q3B impurity guidelines. Retrieved February 15, 2026, from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 15, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012, July). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 15, 2026, from [Link]

  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved February 15, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the.... Retrieved February 15, 2026, from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID.... Retrieved February 15, 2026, from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Tavaborole API Impurity Manufacturers. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-methylphenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • Current Pharmaceutical Analysis. (2023, June 27). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2022, April 8). Effect of substituents in novel bioactive tavaborole derivatives on the intermolecular interaction hierarchy. Retrieved February 15, 2026, from [Link]

  • OSTI.GOV. (n.d.). 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved February 15, 2026, from [Link]

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  • PMC. (2021, April 29). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation pathway for compound 2.... Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Fluoro-2-(hydroxymethyl)phenol

Executive Safety Summary Senior Scientist Note: While 5-Fluoro-2-(hydroxymethyl)phenol is often classified as a GHS "Warning" level irritant (H315, H319, H335) rather than a "Danger" level corrosive, it must be handled w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Senior Scientist Note: While 5-Fluoro-2-(hydroxymethyl)phenol is often classified as a GHS "Warning" level irritant (H315, H319, H335) rather than a "Danger" level corrosive, it must be handled with the respect due to the phenol class . The introduction of the fluorine atom at the 5-position increases the compound's lipophilicity compared to non-fluorinated analogues, potentially enhancing dermal absorption rates. Do not treat this merely as "dust"; treat it as a bioactive intermediate capable of rapid transdermal permeation.

Core Hazard Profile
Hazard TypeGHS ClassificationOperational Implication
Skin Irritant (Cat 2) Potential for chemical burns/dermatitis. Enhanced permeation due to fluorination.
Eyes Serious Irritant (Cat 2A) Micro-crystalline dust can cause mechanical and chemical corneal damage.
Inhalation STOT SE 3 (Resp.[1][2] Irritation) Dust is highly irritating to mucous membranes.
Reactivity Stable / Combustible Avoid strong oxidizing agents. Dust explosion risk if micronized.

PPE Matrix: The "Defense in Depth" Strategy

Do not rely on a single barrier. Use a layered approach.

Hand Protection (Gloves)

Standard latex gloves are insufficient for fluorinated phenols.

  • Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Function: Dexterity and splash protection.[3]

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Secondary Layer (High Risk/Scale-up): Silver Shield® (Laminate) or Butyl Rubber.

    • Function: Required if handling solutions >100 mL or during prolonged synthesis steps. Phenols permeate nitrile over time; laminates provide >480 min breakthrough protection.

  • Technique: "Double-gloving" is mandatory for weighing and solubilization steps. Wear the nitrile glove over the laminate glove for dexterity.

Eye & Face Protection[2][4][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

    • Why: Safety glasses with side shields do not seal against floating dust or upward splashes.

  • High Risk: Face Shield (8-inch minimum) plus Goggles.

    • Trigger: Use when transferring large volumes of stock solution or heating the reaction mixture.

Respiratory Protection[2][8]
  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Outside Hood): N95 or P100 Particulate Respirator.

    • Trigger: Weighing operations where a balance enclosure is unavailable.

Body Protection[2]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends (polyester) which melt into skin upon contact with solvents/fire.

  • Clothing: Long pants (no ankles exposed), closed-toe leather/composite shoes.

PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Conc Concentration/Vol? Liquid->Conc LowDust Low (Spatula Transfer) DustRisk->LowDust HighDust High (Grinding/Milling) DustRisk->HighDust PPE_Solid_Std PPE: Nitrile Gloves + Goggles + Fume Hood LowDust->PPE_Solid_Std PPE_Solid_High PPE: Double Nitrile + N95/P100 (if open bench) + Goggles HighDust->PPE_Solid_High LowConc <100mg or Dilute Conc->LowConc HighConc >1g or Concentrated Conc->HighConc PPE_Liq_Std PPE: Double Nitrile + Goggles + Lab Coat LowConc->PPE_Liq_Std PPE_Liq_High PPE: Laminate/Butyl Gloves + Face Shield + Apron HighConc->PPE_Liq_High

Caption: Hierarchy of controls and PPE selection logic based on physical state and operational scale.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Static electricity is a major issue with fluorinated aromatic solids. The powder may "jump" or cling to spatulas.

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and the spatula before touching the powder.

  • Transfer: Do not pour from the bottle. Use a micro-spatula.

  • Clean-up: Wipe the balance area with a tissue dampened with Methanol (solubilizes the phenol better than water) immediately after use. Dispose of the tissue as solid hazardous waste.

B. Solubilization
  • Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM).

  • Protocol: Add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.

  • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid storing solutions in low-density polyethylene (LDPE) for long periods as fluorinated aromatics can leach/sorb into plastics.

C. Reaction Setup
  • Inert Atmosphere: While air-stable, oxidation of the benzylic alcohol or the phenol ring can occur at high temperatures. Run reactions under Nitrogen or Argon.

  • Temperature Control: If heating >50°C, use a reflux condenser. Ensure the cooling water is flowing before heating begins.

Emergency Response & Decontamination

Self-Validating Safety System: Before starting work, verify the location of the "Phenol Response Kit" (PEG 300/400).

Skin Exposure (The "PEG" Protocol)

Unlike acid burns, water alone is often insufficient for phenols due to their low solubility in water and high affinity for skin lipids.

  • Immediate Action: Remove contaminated clothing immediately.[4][5]

  • Decontamination:

    • Option A (Preferred): Swab the area with Polyethylene Glycol 300 or 400 (PEG) mixed with Ethanol (70:30) or pure PEG. This solubilizes the phenol and draws it out of the skin.

    • Option B (If PEG unavailable): Flush with copious amounts of water for at least 15 minutes. Soap is better than water alone.

  • Medical: Seek evaluation. Fluorinated phenols can have delayed systemic toxicity.

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, goggles, and N95 (if dust is airborne).

  • Neutralize/Absorb:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean Surface: Wipe surface with 5% Sodium Bicarbonate solution (to deprotonate the phenol, making it water-soluble) followed by detergent water.

Waste Disposal

Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.

  • Labeling: Clearly mark as "Contains Fluorinated Phenol - Toxic/Irritant."

  • Container: High-density polyethylene (HDPE) or Glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11968875, 5-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorophenol Derivatives. Retrieved from [Link]

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